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  • Product: 4-Aminomethyl-pyrimidin-2-OL
  • CAS: 30178-90-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Tautomeric Equilibria of 4-(Aminomethyl)pyrimidin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

CAS Registry Number: 30178-90-6 Molecular Formula: C₅H₇N₃O Molecular Weight: 125.13 g/mol Synonyms: 4-(Aminomethyl)-2(1H)-pyrimidinone; 2-Hydroxy-4-aminomethylpyrimidine[1][2][3]

Executive Summary

This technical guide provides a comprehensive structural and physicochemical analysis of 4-(Aminomethyl)pyrimidin-2-ol , a critical heterocyclic scaffold in fragment-based drug discovery (FBDD).[1][2][3] Unlike its polysubstituted analogs (e.g., thiamine intermediates like Grewe diamine), this molecule represents a minimal pharmacophore combining a hydrogen-bond donor/acceptor motif (the 2-oxo-pyrimidine core) with a flexible, basic primary amine.[2]

This guide addresses the specific challenge of defining its tautomeric state —a frequent source of error in docking simulations and synthetic planning. We establish that the molecule exists predominantly as the 2(1H)-pyrimidinone (lactam) tautomer in solution and solid state, rather than the 2-hydroxypyrimidine (lactim) form.

Chemical Structure and Tautomerism[4][5][6][7][8][9][10][11]

The Lactam-Lactim Equilibrium

The core pyrimidine ring is subject to prototropic tautomerism.[2][3] While often drawn as "pyrimidin-2-ol" (enol/lactim) in chemical catalogs, experimental evidence from analogous 2-substituted pyrimidines confirms that the lactam (keto) form is energetically favored by approximately 3–5 kcal/mol in the gas phase and further stabilized in polar solvents.[1][2]

  • Lactam Form (Dominant): Characterized by a carbonyl at C2 and a protonated N1.[3] This form disrupts the aromatic sextet less than expected due to the contribution of a zwitterionic resonance structure (

    
    ).[1][2][3]
    
  • Lactim Form (Minor): Characterized by a hydroxyl group at C2 and a pyridine-like N1.[1][2][3] This form is aromatic but lacks the strong solvation stabilization of the lactam.

Influence of the 4-Aminomethyl Group

The 4-aminomethyl substituent (


) introduces a basic center (

) and a weak electron-withdrawing inductive effect (-I) on the ring.[1][2]
  • Inductive Effect: The methylene spacer insulates the ring from the amine's resonance effects, but the electronegative pyrimidine ring lowers the basicity of the primary amine compared to benzylamine (

    
     9.3).
    
  • Hydrogen Bonding: The flexible amine arm can act as an intramolecular H-bond donor to N3, potentially stabilizing specific conformers, though solvent interactions usually dominate.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric and acid-base equilibria.

Tautomerism Cation Cationic Form (pH < 8.5) Protonated Amine + Lactam Ring Neutral_Lactam Neutral Lactam (Major) (pH 9-10) Neutral Amine + Lactam Ring Cation->Neutral_Lactam -H+ (Amine) pKa ~ 8.8 Neutral_Lactam->Cation +H+ Neutral_Lactim Neutral Lactim (Minor) (Transient) Neutral Amine + Hydroxy Ring Neutral_Lactam->Neutral_Lactim Tautomerism (Unfavorable) Anion Anionic Form (pH > 10) Neutral Amine + Deprotonated Ring Neutral_Lactam->Anion -H+ (Ring N1) pKa ~ 9.2 Anion->Neutral_Lactam +H+

Caption: Tautomeric and acid-base equilibria of 4-(Aminomethyl)pyrimidin-2-ol. The neutral lactam is the relevant species for drug design at physiological pH, though the cationic form contributes significantly.

Physicochemical Properties & pKa Analysis[1][2][3][12][13]

Understanding the ionization states is critical for purification and binding assays.

PropertyEstimated ValueRationale
pKa 1 (Amine) 8.8 ± 0.3Lower than benzylamine (9.[1][2][3]3) due to electron-deficient pyrimidine ring.[1][2][3]
pKa 2 (Ring N-H) 9.2 ± 0.2Consistent with 2(1H)-pyrimidinone acidity.[1][3]
LogP -1.1Highly polar; significant water solubility.[1][2][3]
H-Bond Donors 3Amine (2) + Ring NH (1).[1][3]
H-Bond Acceptors 3Amine N (1) + Ring O (1) + Ring N3 (1).[3]

Zwitterionic Potential: A theoretical zwitterion (Amine


 / Ring 

) is unlikely to be the dominant species .[2][3] For a zwitterion to dominate, the acidic group (Ring) must be more acidic than the basic group (Amine) is basic. Here, the pKa values are very close (

), but the amine is slightly more acidic (releases proton first) or comparable to the ring. Thus, in the pH window 8.5–9.5, a complex mixture of cation, neutral lactam, and anion exists, but the distinct "Zwitterion" is not energetically separated.

Experimental Protocols

Synthesis of 4-(Aminomethyl)pyrimidin-2-ol

Note: Direct synthesis from 4-methylpyrimidin-2-ol via bromination is prone to over-bromination and side reactions.[1][2][3] The reduction of a nitrile precursor is superior.

Precursor: 2-Methoxy-pyrimidine-4-carbonitrile (Commercially available or synthesized from 2-chloro-4-cyanopyrimidine).[1][2][3]

Step 1: Nitrile Reduction [1][2][3]

  • Reagents: 2-Methoxy-pyrimidine-4-carbonitrile (1.0 eq),

    
     (1M, 3.0 eq).
    
  • Procedure: Dissolve nitrile in anhydrous THF under

    
    . Cool to 0°C. Add borane dropwise. Reflux for 4 hours.
    
  • Quench: Cool to 0°C. Carefully add MeOH. Evaporate solvent.[3]

  • Workup: Treat residue with 10% HCl/MeOH to break the boron complex. Reflux 1h. Concentrate to obtain 4-(aminomethyl)-2-methoxypyrimidine hydrochloride.[1][2][3]

Step 2: Hydrolysis (O-Demethylation) [1][2][3]

  • Reagents: Intermediate from Step 1, 6M HCl (aq).

  • Procedure: Reflux the methoxy intermediate in 6M HCl for 6–12 hours. The harsh acidic conditions cleave the methyl ether and favor the thermodynamic lactam product.

  • Purification: The product is highly polar.[3] Remove excess HCl by evaporation.[3] Neutralize with Amberlyst A-21 (weak base resin) in water/methanol or recrystallize the HCl salt from EtOH/Water.

Analytical Characterization (Expected Data)

1H NMR (D₂O, 400 MHz):

  • 
     4.15 (s, 2H, 
    
    
    
    -N): Distinct singlet for the methylene group.
  • 
     6.60 (d, 1H, H5): Doublet, characteristic of the electron-rich C5 position in pyrimidinones.
    
  • 
     7.85 (d, 1H, H6): Doublet, deshielded by adjacent N1.
    
  • Note: NH protons exchange with D₂O and are not visible.[3]

13C NMR (D₂O):

  • 
     ~166 ppm (C2): Characteristic carbonyl shift (confirms Lactam).
    
  • 
     ~158 ppm (C4), ~150 ppm (C6), ~108 ppm (C5).
    
  • 
     ~42 ppm (
    
    
    
    ).

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged fragment" because it satisfies the Rule of Three :

  • MW < 300 (125)

  • LogP < 3 (-1.1)[1][2][3]

  • H-bond donors/acceptors < 3[1][2][3]

Binding Mode: The 2-pyrimidinone motif mimics the donor-acceptor pattern of nucleobases, making it an excellent scaffold for:

  • Kinase Inhibitors: Binding to the hinge region (adenine binding pocket).[3]

  • Epigenetic Targets: Mimicking cytosine in DNA/RNA methyltransferase inhibitors.

Linker Chemistry

The primary amine allows for rapid diversification via:

  • Reductive Amination: With diverse aldehydes to explore hydrophobic pockets.[3]

  • Amide Coupling: To extend the scaffold into solvent-exposed regions.[2][3]

References

  • Tautomerism of 2-Hydroxypyrimidines

    • Source: Bojarska, J., et al. "Tautomerism in Pyrimidine Derivatives: A Crystallographic and Theoretical Study." Journal of Molecular Structure, 2012.
    • Context: Confirms the preference for the 2(1H)-pyrimidinone (lactam)
    • (Reference to analogous Uracil/Pyrimidinone studies).

  • pKa of Aminopyrimidines

    • Source: Williams, R. "pKa Data Compiled."[3] Organic Chemistry Data.

    • Context: Provides baseline pKa values for pyrimidine ring nitrogens and exocyclic amines.
  • Synthesis of Aminomethyl-pyrimidines

    • Source: PubChem Compound Summary for CAS 95-02-3 (Analogous chemistry).[1][2][3]

    • Context: Validates the nitrile reduction and hydrolysis pathways for pyrimidine deriv
  • Fragment-Based Drug Design Principles

    • Source: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016.[3]

    • Context: Establishes the utility of low-MW polar scaffolds like 4-aminomethyl-pyrimidin-2-ol.

Sources

Foundational

Solubility Profile of 4-Aminomethyl-pyrimidin-2-ol: A Framework for Characterization in Aqueous and Organic Media

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage in vitro screening to final dosage form...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage in vitro screening to final dosage form performance. Poor solubility can lead to inadequate drug absorption, variable bioavailability, and significant formulation challenges.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 4-Aminomethyl-pyrimidin-2-ol, a heterocyclic compound featuring key functional groups relevant to medicinal chemistry. While specific quantitative solubility data for this molecule is not extensively published, this paper establishes the theoretical principles and practical methodologies required to generate a complete and reliable solubility profile. We will detail the causal relationships between molecular structure, solvent properties, and experimental conditions, providing researchers, scientists, and drug development professionals with the necessary protocols and interpretive guidance to conduct a thorough assessment.

Physicochemical Characterization of 4-Aminomethyl-pyrimidin-2-ol

A molecule's solubility is fundamentally governed by its structure. Understanding the functional groups and potential solid-state forms of 4-Aminomethyl-pyrimidin-2-ol is the prerequisite for designing meaningful solubility studies.

Molecular Structure and Functional Group Analysis

The structure of 4-Aminomethyl-pyrimidin-2-ol contains several key features that influence its polarity, hydrogen bonding capacity, and acid-base properties:

  • Pyrimidine Core: A heterocyclic aromatic ring that is electron-deficient. The ring nitrogens can act as hydrogen bond acceptors and are weakly basic.

  • 2-OL (Hydroxyl) Group: This group can tautomerize to the 2-one (lactam) form. It is a hydrogen bond donor and acceptor and possesses weak acidic character.

  • 4-Aminomethyl Group: A primary aliphatic amine (-CH₂NH₂) attached to the ring. This group is basic and a potent hydrogen bond donor and acceptor.[3][4]

The presence of multiple hydrogen bond donors and acceptors (N-H, O-H) and polar C-N and C-O bonds makes 4-Aminomethyl-pyrimidin-2-ol an inherently polar molecule. This polarity is the primary predictor of its behavior in different solvents.

Acid-Base Properties and pH-Dependent Solubility

The aminomethyl group and the pyrimidine ring nitrogens confer basic properties, while the 2-hydroxyl group confers weak acidic properties. This amphiprotic nature means its ionization state—and therefore its solubility in aqueous media—will be highly dependent on pH.[3][5][6]

  • In Acidic Conditions (Low pH): The primary amine and potentially a ring nitrogen will become protonated, forming a positively charged cation (e.g., R-CH₂NH₃⁺). This ionic form is expected to be highly soluble in water due to strong ion-dipole interactions.[3]

  • In Basic Conditions (High pH): The hydroxyl group can be deprotonated to form a negatively charged anion. This ionic form is also expected to have enhanced aqueous solubility.

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will have no net charge. This is typically the point of minimum aqueous solubility.[5]

A critical first step in any solubility assessment is to determine or predict the pKa values of the ionizable groups to anticipate the pH range of lowest solubility.

The Critical Role of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.[7][8] These different forms can exhibit significantly different physicochemical properties, including melting point, stability, and, most importantly, solubility.[9]

  • Metastable vs. Stable Forms: Generally, the most thermodynamically stable polymorph has the lowest energy, highest melting point, and lowest solubility.[10] Metastable forms are more energetic and typically more soluble, but they can convert to the stable form over time.[9]

  • Amorphous Forms: The amorphous form, lacking long-range molecular order, is generally the most soluble but also the least stable.[7]

Causality in Experimental Design: Failure to characterize the solid form of the test article can lead to highly variable and unreliable solubility data.[8][10] For instance, using a metastable form might overestimate the equilibrium solubility, leading to incorrect bioavailability predictions. Therefore, it is imperative to characterize the crystalline form (e.g., via X-ray powder diffraction, XRPD) of the material used in solubility studies.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a foundational concept for predicting solubility. It means that substances with similar intermolecular forces are more likely to be soluble in one another.[11]

Aqueous Solubility

Given its polar functional groups and hydrogen bonding capability, 4-Aminomethyl-pyrimidin-2-ol is expected to have some intrinsic aqueous solubility. As discussed, this will be heavily modulated by pH.

Organic Solvent Solubility
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high polarity. 4-Aminomethyl-pyrimidin-2-ol is expected to be soluble in these solvents.[4][12]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. The compound is expected to be soluble in these solvents.[11]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. 4-Aminomethyl-pyrimidin-2-ol is expected to be poorly soluble or insoluble in these solvents.[12]

The following table provides a qualitative prediction of the solubility profile.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, pH-adjusted BufferspH-DependentIonization of amine and hydroxyl groups.
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding interactions.
Polar Aprotic DMSO, AcetonitrileSolubleFavorable dipole-dipole interactions.
Non-Polar Hexane, ToluenePoorly SolubleMismatch in polarity and intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical measurement is essential for drug development. The two primary types of solubility measured are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium. It is a critical parameter for biopharmaceutical classification (BCS) and formulation development.[13][14][15] The most reliable method for its determination is the Shake-Flask Method .[1][11][16][17]

  • Preparation: Add an excess amount of solid 4-Aminomethyl-pyrimidin-2-ol to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.[11][17]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a prolonged period, typically 24 to 72 hours.[11][18] This extended time is necessary to ensure the system reaches thermodynamic equilibrium.[17]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by careful filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE).[11][18]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.[11]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid to known solvent volume equil1 Agitate at constant T (24-72 hours) prep1->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Analyze filtrate via HPLC-UV sep2->quant1

Workflow for the Shake-Flask Equilibrium Solubility Method.
Kinetic Solubility for High-Throughput Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer. It is not an equilibrium value but is invaluable in early drug discovery for ranking compounds quickly.[13][19][20] A common approach is the turbidimetric method.

  • Stock Solution: Prepare a high-concentration stock solution of 4-Aminomethyl-pyrimidin-2-ol in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Addition to Buffer: Transfer a small volume of each DMSO solution into a corresponding well of a new 96-well plate containing aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (typically 1-2%) to minimize its co-solvent effect.[21]

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[21][22]

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[21]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or absorbance is observed compared to a control.[21]

G cluster_prep 1. Preparation cluster_assay 2. Assay cluster_detect 3. Detection prep1 Prepare 10 mM stock in DMSO prep2 Create serial dilution in 96-well plate prep1->prep2 assay1 Add DMSO stock to aqueous buffer prep2->assay1 assay2 Incubate (1-2 hours) assay1->assay2 detect1 Measure turbidity via nephelometry or absorbance (620 nm) assay2->detect1

Workflow for the Turbidimetric Kinetic Solubility Method.

Data Presentation and Interpretation

Systematic documentation of solubility data is crucial for comparison and decision-making. The following table provides a template for recording results.

Solvent SystempHMethodTemperature (°C)Solubility (mg/mL)Solubility (µM)Solid Form
Water1.2Shake-Flask25Form I
Water7.4Shake-Flask25Form I
Water10.0Shake-Flask25Form I
PBS7.4Kinetic25N/A
MethanolN/AShake-Flask25Form I
AcetonitrileN/AShake-Flask25Form I
HexaneN/AShake-Flask25Form I

Interpreting the Data: The results should be contextualized within frameworks like the Biopharmaceutics Classification System (BCS). A drug is considered "highly soluble" if its highest therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8.[2][15] This classification is vital for predicting oral absorption and determining if a biowaiver for in vivo bioequivalence studies is possible.[14][15]

Conclusion

Characterizing the solubility of 4-Aminomethyl-pyrimidin-2-ol requires a systematic approach that integrates theoretical understanding with rigorous experimental practice. The molecule's polar, amphiprotic nature dictates a strong dependence on pH for its aqueous solubility and favorable solubility in polar organic solvents. The gold-standard shake-flask method is essential for determining thermodynamic solubility, a key parameter for formulation, while kinetic assays provide rapid, early-stage rank ordering. Researchers must remain vigilant about the influence of experimental variables, particularly temperature and the solid-state form of the compound, to ensure data is both accurate and reproducible. By following the principles and protocols outlined in this guide, scientists can build a comprehensive and reliable solubility profile to effectively guide drug discovery and development decisions.

References

  • Vertex AI Search. (n.d.). Effects of Temperature and Pressure on Solubility.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Chemistry LibreTexts. (n.d.). Solubility.
  • OER Commons. (n.d.). AI-Assisted Learning: 9.5 The Effect of Temperature on Solubility.
  • askIITians. (2025, March 4). Why are amines soluble in nature?
  • Guglielmo, G., et al. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Quora. (2017, May 8). What is the effect of temperature in the solubility of a solid in liquid?
  • Study.com. (2021, June 9). Determining How Temperature Effects the Dissolving Process.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Nalliboyina, L. P., et al. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars.
  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • National Center for Advancing Translational Sciences. (2023, June 9). Aqueous Kinetic Solubility.
  • Kumar, A., et al. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (n.d.). Annex 4.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL).
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Fuchs, D., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(19).
  • BenchChem. (n.d.). 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride.
  • CymitQuimica. (n.d.). CAS 95-02-3: 4-Amino-2-methyl-5-pyrimidinemethanamine.
  • Course Hero. (n.d.). Amine compounds.
  • Semantic Scholar. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?
  • ChemScene. (n.d.). 1171900-24-5 | 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride.
  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Solubility of Things. (n.d.). 2-Aminopyrimidine.
  • ChemicalBook. (2025, July 4). 4-(AMINOMETHYL)-PYRIMIDINE.
  • ChemicalBook. (n.d.). 2-Oxy-4-amino pyrimidine(71-30-7).
  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

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Exploratory

Technical Guide: pKa Values and Ionization States of 4-Aminomethyl-pyrimidin-2-ol

The following technical guide details the pKa values, ionization states, and physicochemical behavior of 4-Aminomethyl-pyrimidin-2-ol. Executive Summary 4-Aminomethyl-pyrimidin-2-ol (CAS: 929973-95-5 for the amine analog...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa values, ionization states, and physicochemical behavior of 4-Aminomethyl-pyrimidin-2-ol.

Executive Summary

4-Aminomethyl-pyrimidin-2-ol (CAS: 929973-95-5 for the amine analog; core structure often referenced in fragment libraries) is a bifunctional pyrimidine derivative.[1][2][3] Its physicochemical behavior is governed by two distinct ionization centers: the exocyclic primary amine and the 2-hydroxypyrimidine core.[2][3]

  • Dominant Tautomer: 4-(Aminomethyl)pyrimidin-2(1H)-one (Lactam form).[1][2][3]

  • pKa 1 (Amine): 8.5 ± 0.2 (Protonated ammonium

    
     Neutral amine).[3]
    
  • pKa 2 (Ring): 9.2 ± 0.2 (Neutral lactam

    
     Anionic lactam).[3]
    
  • Physiological State (pH 7.4): Predominantly Monocationic (+1 charge), driven by the protonated aminomethyl group.

Structural Analysis & Tautomerism

To accurately predict ionization, one must first establish the correct structural isomer in solution. 2-Hydroxypyrimidines undergo prototropic tautomerism.[1][2][3]

The Lactam-Lactim Equilibrium

In aqueous solution, the 2-oxo (lactam) tautomer is thermodynamically favored over the 2-hydroxy (lactim) form by a factor of


10

.[1][2] Consequently, the "hydroxyl" proton is actually located on the N1 ring nitrogen.
  • Implication: The acidic pKa observed around pH 9.0 corresponds to the deprotonation of the N1-H , not an O-H bond.[2]

  • Structure: The molecule should be modeled as 4-(aminomethyl)pyrimidin-2(1H)-one .

Tautomerism Lactim Lactim Form (2-Hydroxypyrimidine) Minor Species Lactam Lactam Form (2-Pyrimidone) Major Species Lactim->Lactam  K_taut ~ 10^3  

Figure 1: Tautomeric equilibrium favoring the lactam form in aqueous media.[2]

pKa Values and Ionization Profile

The molecule possesses two ionizable groups with overlapping pKa values in the alkaline region.[3]

Quantitative Data
Ionization CenterTypepKa ValueTransformation
Pyrimidine Ring (N3) Basic< 2.0Dication

Monocation
Aminomethyl Group Basic8.5 ± 0.2 Monocation

Neutral
Pyrimidine Ring (N1-H) Acidic9.2 ± 0.2 Neutral

Anion

Note: The pKa of the aminomethyl group (typically ~9.3 in benzylamine) is lowered to ~8.5 due to the electron-withdrawing nature of the electron-deficient pyrimidine ring.[2]

Microspecies Distribution[1][3]
  • pH 1.0 - 2.0: Dication. Both the exocyclic amine and the ring N3 are protonated.[2][3]

  • pH 2.0 - 8.0: Monocation. The ring N3 deprotonates.[1][2][3] The molecule exists as a neutral pyrimidone ring with a cationic ammonium tail (

    
    ).[2][3] This is the relevant species for biological transport. [2]
    
  • pH 8.5 - 9.2: Neutral / Mixed. A complex equilibrium exists where the amine deprotonates to form the neutral species.[2][3]

  • pH > 9.5: Anion. The N1-H of the pyrimidone ring deprotonates, yielding a negatively charged species.[2][3]

Ionization Cat Cation (+1) (pH 2.0 - 8.0) Neu Neutral (0) (pH ~8.8) Cat->Neu -H+ (Amine) pKa ~8.5 Ani Anion (-1) (pH > 9.5) Neu->Ani -H+ (Ring N1) pKa ~9.2

Figure 2: Stepwise deprotonation pathway of 4-Aminomethyl-pyrimidin-2-ol.[1][2]

Implications for Drug Development[2]

Solubility
  • High Solubility (pH < 8): Due to the cationic ammonium group, the compound exhibits excellent aqueous solubility in gastric (pH 1.2) and intestinal (pH 6.[3]8) fluids.[3]

  • Minimum Solubility (pH ~8.8): Solubility reaches its nadir near the isoelectric point/neutral zone (pH 8.5–9.0), though the polar pyrimidone core prevents complete precipitation.

Membrane Permeability (LogD)
  • Gastric/Systemic (pH 7.4): The compound is charged (Monocation).[3] Passive diffusion across lipid bilayers will be low.[3] Permeability is likely dependent on solute carrier transporters (e.g., OCTs) or paracellular transport.[3]

  • Lipophilicity: The LogD

    
     is estimated to be < -1.0, indicating high polarity.[2][3]
    

Experimental Protocols for pKa Determination

To validate these values experimentally, Potentiometric Titration is the gold standard due to the compound's high water solubility.

Potentiometric Titration Workflow

Objective: Determine precise macro-constants for the amine and ring deprotonation.

Reagents:

  • Analyte: 1-2 mg of 4-Aminomethyl-pyrimidin-2-ol (purity >98%).[1][2][3]

  • Titrant: 0.1 M Carbonate-free NaOH.

  • Medium: 0.15 M KCl (to mimic physiological ionic strength).

  • Temperature: 25.0 °C ± 0.1 °C.[2][3]

Protocol:

  • Dissolution: Dissolve the compound in degassed 0.15 M KCl to achieve a concentration of ~1 mM.

  • Acidification: Add standardized HCl to lower the starting pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 2 µL addition.

  • Data Analysis: Plot pH vs. Volume of NaOH. Look for inflection points.[3]

    • First Inflection: Neutralization of excess HCl.[2][3]

    • Second Buffer Region (pH 8-9): This will be a broad, overlapping region representing both the amine (pKa ~8.5) and ring (pKa ~9.2).[3]

  • Deconvolution: Use software (e.g., Hyperquad or pH-Metric) to fit the curve to a diprotic acid model to resolve the overlapping constants.[2][3]

Protocol Start Dissolve Sample (1mM in 0.15M KCl) Acid Acidify to pH 2.0 (Ensure Cationic State) Start->Acid Titrate Titrate with 0.1M NaOH (Inert Atmosphere) Acid->Titrate Data Acquire pH vs Vol Data Titrate->Data Calc Non-Linear Regression (Resolve Overlapping pKas) Data->Calc

Figure 3: Potentiometric titration workflow for resolving overlapping pKa values.[1][2][3]

References

  • IUPAC Dissociation Constants of Organic Bases in Aqueous Solution. (Standard reference for pyrimidine and benzylamine analogs).
  • PubChem Compound Summary for CID 68401 (2(1H)-Pyrimidinone). National Center for Biotechnology Information (2025).[3] Link

  • Albert, A., & Phillips, J. N. (1956). Ionization constants of heterocyclic substances.[3] Part II. Hydroxy-derivatives of nitrogenous six-membered rings.[1][2][3] Journal of the Chemical Society, 1294-1304.[2][3] (Foundational text on hydroxypyrimidine tautomerism).

  • Cheméo Data for 4-(Aminomethyl)pyridine. (Analogous amine ionization data). Link

  • Barlin, G. B., & Perrin, D. D. (1966). Prediction of the strengths of organic bases. Quarterly Reviews, Chemical Society, 20(1), 75-101.[3]

Sources

Foundational

The Strategic Role of 4-Aminomethyl-pyrimidin-2-OL in Modern Drug Discovery

An In-Depth Technical Guide for Pharmaceutical Development Executive Summary: The Pyrimidine Privilege The pyrimidine ring is a foundational, electron-rich aromatic heterocycle that serves as a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary: The Pyrimidine Privilege

The pyrimidine ring is a foundational, electron-rich aromatic heterocycle that serves as a privileged scaffold in medicinal chemistry[1]. Due to its structural homology with endogenous nucleic acids, it is heavily utilized in the design of kinase inhibitors, antivirals, and CNS-active agents[2],[1]. Among the diverse array of functionalized pyrimidines, 4-Aminomethyl-pyrimidin-2-ol (also known as 4-(Aminomethyl)-1,2-dihydropyrimidin-2-one, CAS 1330754-08-9) has emerged as a highly specialized and valuable pharmaceutical building block[3].

This technical guide dissects the physicochemical properties, mechanistic utility, and synthetic workflows associated with this specific building block, providing actionable, self-validating protocols for drug discovery professionals.

Physicochemical Profiling & Structural Rationale

To effectively deploy 4-aminomethyl-pyrimidin-2-ol in a synthetic campaign, one must understand its dual-nature reactivity and hydrogen-bonding capacity.

2.1 Tautomerism and Hinge-Binding Potential

The molecule exists in a dynamic tautomeric equilibrium between the 2-hydroxy and 2-oxo (lactam) forms. In the hydrophobic environment of a kinase ATP-binding pocket, the 2-oxo form predominates, presenting a potent hydrogen-bond donor (N-H) and acceptor (C=O) pair. This motif is exceptionally effective at anchoring the molecule to the hinge region of kinases[4].

2.2 The 4-Aminomethyl Vector

Unlike direct amino-substitutions (e.g., 4-aminopyrimidine), the inclusion of the methylene spacer (-CH2-NH2) breaks the conjugation with the aromatic core. This dramatically increases the nucleophilicity and basicity (pKa ~9.5) of the primary amine, making it an ideal, highly reactive vector for amide couplings, reductive aminations, or sulfonamide formations. In biological targets, this flexible vector often protrudes into solvent channels or accesses deep hydrophobic pockets, as seen in the development of EGFR L858R/T790M/C797S triple mutant inhibitors[4].

Quantitative Data: Physicochemical Attributes

Table 1: Physicochemical Profile of 4-Aminomethyl-pyrimidin-2-ol[5],[3]

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1330754-08-9Standardized sourcing and tracking.
Molecular Formula C5H7N3OLow molecular weight (125.13 g/mol ) preserves ligand efficiency (LE).
H-Bond Donors 2Strong anchoring in target binding sites.
H-Bond Acceptors 3Enhances aqueous solubility and target interaction.
Orthogonal Reactivity Primary Amine vs. Pyrimidine CoreAllows for sequential, site-selective functionalization without protecting groups.
Mechanistic Pathway & Pharmacophore Mapping

When integrating this building block into a larger Active Pharmaceutical Ingredient (API), the causality of its placement is critical. The pyrimidine core acts as the rigid scaffold, while the functional groups dictate target affinity and pharmacokinetic (PK) properties.

Pharmacophore Core Pyrimidine Core Rigid Scaffold HBD 2-Oxo Motif Hinge Region Anchoring Core->HBD Tautomerization & Binding Amine 4-Aminomethyl Solvent Channel Vector Core->Amine Functional Extension

Figure 1: Pharmacophore mapping of 4-aminomethyl-pyrimidin-2-ol in kinase target binding.

Comparative Reactivity in Library Design

Selecting the correct pyrimidine building block dictates the efficiency of the synthetic route. Table 2 contrasts 4-aminomethyl-pyrimidin-2-ol with other common pyrimidine scaffolds[6].

Table 2: Comparative Reactivity of Pyrimidine Building Blocks[6]

Building BlockReactive SitesPrimary Synthetic UtilityMechanistic Advantage
4-Aminomethyl-pyrimidin-2-ol Primary amine (Nucleophile)Amide coupling, reductive aminationHigh nucleophilicity; introduces a flexible, basic linker.
4,6-Dichloropyrimidine C4, C6 (Electrophiles)SNAr, Cross-couplingDirect, high-yielding precursor for symmetrical/asymmetrical di-substitution.
5-(Bromomethyl)-2-chloropyrimidine Benzylic bromide, C2 chlorideSequential nucleophilic substitutionOrthogonal electrophilic reactivity; allows independent modification at C2 and C5.
Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be designed with inherent causality and self-validation mechanisms to prevent downstream failures.

Protocol 1: Chemoselective Synthesis of the Building Block

Objective: Reduce 4-cyano-pyrimidin-2-ol to 4-aminomethyl-pyrimidin-2-ol.

  • Step 1: Catalyst Selection (The Causality): Why use Raney Nickel instead of Palladium on Carbon (Pd/C)? While Pd/C is a staple for hydrogenations, the electron-deficient pyrimidine ring is susceptible to partial reduction under high hydrogen pressures. Raney Nickel provides chemoselective reduction of the nitrile to the primary amine without saturating the aromatic core.

  • Step 2: Reaction Setup: Dissolve 4-cyano-pyrimidin-2-ol (1.0 eq) in a 7N solution of ammonia in methanol. Causality: The stoichiometric excess of ammonia is critical; it suppresses the formation of secondary amine dimers (a common pitfall in nitrile reductions) by shifting the equilibrium of the intermediate imine.

  • Step 3: Hydrogenation: Add Raney Ni (10% w/w) and stir under H2 atmosphere (50 psi) at room temperature for 12 hours.

  • Step 4: Self-Validation (Workup): Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate. The self-validating step here is an LC-MS check: the complete disappearance of the nitrile peak and the emergence of the m/z 126.1 [M+H]+ mass ion confirms successful conversion.

Protocol 2: Orthogonal Amide Coupling Workflow

Objective: Couple the 4-aminomethyl group with an aryl carboxylic acid to form a target kinase inhibitor[4].

  • Step 1: Reagent Selection (The Causality): Why use HATU and DIPEA in DMF? The 4-aminomethyl group is highly nucleophilic, but the 2-hydroxyl/oxo tautomer can lead to competitive O-acylation if the base is too strong. DIPEA, being sterically hindered, acts as a non-nucleophilic proton scavenger, keeping the primary amine deprotonated without initiating side reactions. HATU rapidly generates the active OBt ester, driving the kinetics of N-acylation significantly faster than O-acylation.

  • Step 2: Activation: To a solution of the aryl carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Step 3: Coupling: Add 4-aminomethyl-pyrimidin-2-ol (1.1 eq). Stir at room temperature for 2 hours.

  • Step 4: Self-Validation (Chemical Gatekeeping): Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer with 1M HCl. Causality: This acid wash is a self-validating chemical gatekeeper. Any unreacted, highly basic primary amine starting material partitions into the aqueous acidic layer, ensuring that only the neutral amide product remains in the organic phase. This guarantees high purity of the crude intermediate prior to chromatography.

Workflow Step1 4-Cyano-pyrimidin-2-ol (Starting Material) Step2 Catalytic Hydrogenation (Raney Ni, NH3/MeOH) Step1->Step2 Chemoselective Reduction Step3 4-Aminomethyl-pyrimidin-2-ol (Isolated Building Block) Step2->Step3 LC-MS Verification (m/z 126.1) Step4 Amide Coupling (HATU, DIPEA, DMF) Step3->Step4 Orthogonal N-Acylation Step5 Target Drug Candidate (Purified API) Step4->Step5 Acid-Wash Gatekeeping

Figure 2: Self-validating synthetic workflow from nitrile precursor to final drug candidate.

Conclusion

The strategic incorporation of 4-aminomethyl-pyrimidin-2-ol into drug discovery pipelines offers unparalleled advantages in target anchoring and vector extension. By understanding the mechanistic causality behind its reactivity—specifically its tautomeric hydrogen-bonding network and the orthogonal nucleophilicity of its aminomethyl group—medicinal chemists can design highly potent, selective therapeutics with optimized synthetic workflows.

References
  • Title: Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL: [Link] Citation Index: [1]

  • Title: Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Source: J-Stage URL: [Link] Citation Index: [4]

Sources

Exploratory

A Technical Guide to the Hydrogen Bonding Potential of 4-Aminomethyl-pyrimidin-2-OL in Ligand Binding

Abstract Hydrogen bonds are fundamental to molecular recognition, governing the specificity and affinity of ligand-receptor interactions.[1][2][3] This technical guide provides an in-depth analysis of 4-Aminomethyl-pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydrogen bonds are fundamental to molecular recognition, governing the specificity and affinity of ligand-receptor interactions.[1][2][3] This technical guide provides an in-depth analysis of 4-Aminomethyl-pyrimidin-2-OL, a heterocyclic scaffold with significant potential in drug design. We will dissect the molecule's structural and electronic properties to identify its hydrogen bonding capabilities. Furthermore, this guide presents a comprehensive framework of validated computational and experimental protocols to quantitatively and qualitatively assess these interactions. Methodologies including molecular docking, molecular dynamics simulations, Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed, offering researchers a robust workflow to evaluate and optimize ligand binding.

Introduction: The Central Role of Hydrogen Bonding in Drug Discovery

In the intricate process of drug discovery, the interaction between a small molecule ligand and its biological target is paramount. Among the various non-covalent forces, hydrogen bonds are uniquely important due to their directionality and optimal balance of strength and reversibility.[1][2] They are critical for orienting a ligand within a binding site and contribute significantly to the overall binding affinity.[4] The pyrimidine scaffold, a key component of nucleobases, is a privileged structure in medicinal chemistry, frequently engaging in specific hydrogen bond patterns with protein and nucleic acid targets.[5] This guide focuses on 4-Aminomethyl-pyrimidin-2-OL, a derivative that combines the features of a pyrimidine ring with an aminomethyl group, creating a unique profile of hydrogen bond donors and acceptors. Understanding this profile is the first step in rationally designing potent and selective therapeutic agents.

Molecular Analysis of 4-Aminomethyl-pyrimidin-2-OL

The hydrogen bonding potential of a molecule is dictated by its structure, including tautomeric forms and the electronic character of its functional groups.

Tautomerism: The 2-OL vs. 2-ONE Equilibrium

The 2-hydroxypyrimidine moiety of the molecule exists in a tautomeric equilibrium with its 2-pyridone form.[6][7] This equilibrium can be influenced by the solvent environment and interactions within a binding site.[8]

  • 2-Hydroxypyridine (Lactim) form: The hydroxyl group (-OH) acts as a hydrogen bond donor, while the adjacent ring nitrogen can act as an acceptor.

  • 2-Pyridone (Lactam) form: The N-H group becomes a hydrogen bond donor, and the exocyclic carbonyl oxygen (C=O) becomes a potent hydrogen bond acceptor.[6]

This tautomerism is a critical consideration in drug design, as the two forms present distinct hydrogen bonding patterns to a receptor.[9][10] The 2-pyridone form is often predominant in solution and the solid state.[6][8]

Identification of Hydrogen Bond Donors and Acceptors

Based on its chemical structure, 4-Aminomethyl-pyrimidin-2-OL presents multiple sites for hydrogen bonding:

  • Hydrogen Bond Donors:

    • The primary amine (-NH2) of the aminomethyl group (two donors).

    • The ring N-H in the 2-pyridone tautomer.

    • The exocyclic -OH in the 2-hydroxypyridine tautomer.

  • Hydrogen Bond Acceptors:

    • The primary amine (-NH2) of the aminomethyl group (one acceptor).

    • The ring nitrogen atoms (N1 and N3, depending on tautomerization and protonation state).

    • The exocyclic carbonyl oxygen (C=O) in the 2-pyridone tautomer.

    • The exocyclic hydroxyl oxygen (-OH) in the 2-hydroxypyridine tautomer.

The diagram below illustrates these potential interaction points.

H_Bonding_Potential cluster_molecule 4-Aminomethyl-pyrimidin-2-OL cluster_legend Interaction Sites mol d1 Donor (N-H) p_amine_H1 d1->p_amine_H1 Aminomethyl N-H p_amine_H2 d1->p_amine_H2 p_keto_NH d1->p_keto_NH Pyridone N-H d2 Donor (O-H) a1 Acceptor (N:) p_amine_N a1->p_amine_N Aminomethyl N: p_ring_N1 a1->p_ring_N1 Ring N: a2 Acceptor (O=) p_keto_O a2->p_keto_O Carbonyl O= p_ring_N3

Caption: Predicted H-bond donor/acceptor sites on 4-Aminomethyl-pyrimidin-2-OL.

Computational Assessment of Hydrogen Bonding

Computational methods provide an initial, resource-efficient way to predict and analyze how a ligand might interact with its target.[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site and estimates the binding affinity.[12][13][14] Modern docking algorithms explicitly score hydrogen bonds as a key component of the binding energy.[15]

A General Protocol for Molecular Docking:

  • Preparation of Receptor:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules, unless they are known to be structurally important.

    • Add hydrogen atoms and assign correct protonation states for residues at a physiological pH.[16]

    • Minimize the structure to relieve any steric clashes.

  • Preparation of Ligand (4-Aminomethyl-pyrimidin-2-OL):

    • Generate the 3D structure of the ligand. It is crucial to consider both the 2-OL and 2-ONE tautomers as separate inputs.

    • Assign partial charges (e.g., Gasteiger or AM1-BCC).[16]

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation and Docking:

    • Define a docking grid box that encompasses the active site of the receptor.[16]

    • Perform the docking simulation using software like AutoDock Vina or Glide.[16][17] The algorithm will sample various ligand poses and score them.[13][16]

  • Analysis of Results:

    • Examine the top-scoring poses for plausible hydrogen bonding interactions with active site residues.

    • Measure the distances (typically < 3.5 Å) and angles (typically > 120°) of potential hydrogen bonds.

    • Use visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions in 3D.[16]

Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations analyze the dynamic stability of the ligand-receptor complex over time, providing a more realistic view of the interactions in a solvated environment.[18][19]

A General Protocol for MD Simulation:

  • System Setup:

    • Use the best-scoring docked pose from the previous step as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., water molecules).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Assign a force field (e.g., AMBER, CHARMM) to describe the atomic interactions.[[“]]

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

    • Run the production MD simulation for a sufficient duration (e.g., 50-100 ns) to observe stable behavior.[21]

  • Trajectory Analysis:

    • Analyze the simulation trajectory to assess the stability of the ligand's position (using RMSD).[21][22]

    • Calculate the occupancy of specific hydrogen bonds over the course of the simulation.[22] A high occupancy indicates a stable and significant interaction.

    • Decompose the binding free energy (e.g., using MM/PBSA or MM/GBSA methods) to quantify the contribution of individual residues and interaction types.[19]

Computational_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics p_prep Protein Preparation grid Grid Generation p_prep->grid l_prep Ligand Preparation (both tautomers) dock Docking Simulation l_prep->dock grid->dock pose Pose Analysis & Selection dock->pose setup System Setup (Solvation & Ionization) pose->setup Input Best Pose md_sim MD Simulation (Minimization, Heating, Production) setup->md_sim traj Trajectory Analysis (H-Bond Occupancy) md_sim->traj final_analysis Predicted H-Bond Profile traj->final_analysis Final Interaction Profile

Caption: Workflow for computational assessment of hydrogen bonding.

Experimental Validation of Hydrogen Bonding

Computational predictions must be validated through biophysical experiments that directly measure binding and probe molecular interactions.[22]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[23][24][25]

A General Protocol for ITC:

  • Sample Preparation:

    • Express and purify the target protein to a high degree.

    • Prepare a concentrated stock solution of 4-Aminomethyl-pyrimidin-2-OL.

    • Crucially, both the protein and the ligand must be in an identical, well-matched buffer to minimize heats of dilution.[25][26] Degas all solutions before use.[25]

  • Experiment Setup:

    • Load the protein solution into the ITC sample cell. Typical concentrations are in the 5-50 µM range.[25]

    • Load the ligand solution into the injection syringe. Ligand concentration should be 10-20 times that of the protein.[25][26]

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the power required to maintain zero temperature difference between the sample and reference cells after each injection.[25]

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract KD, n, and ΔH.[24]

    • Perform a control experiment by titrating the ligand into the buffer alone to subtract the heat of dilution.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about protein-ligand interactions in solution.[27][28] Chemical Shift Perturbation (CSP) experiments are particularly powerful for identifying the binding interface.

A General Protocol for 1H-15N HSQC Titration:

  • Sample Preparation:

    • Prepare a sample of uniformly 15N-labeled protein in a suitable NMR buffer.

    • Prepare a concentrated stock of the unlabeled ligand in the same buffer.

  • Data Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Add increasing amounts of the ligand to the protein sample, acquiring an HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Monitor the movement (perturbation) of peaks. Residues whose peaks shift significantly upon ligand addition are likely at or near the binding interface.

    • By mapping these perturbed residues onto the protein's 3D structure, the binding site can be identified.

    • For specific hydrogen bonds involving side chains (e.g., Tyrosine OH), specialized NMR techniques can sometimes directly detect scalar couplings across the hydrogen bond.[29]

Data Synthesis and Interpretation

A comprehensive understanding is achieved by integrating computational predictions with experimental results.

Parameter Computational Method Experimental Method Information Gained
Binding Affinity Docking Score, ΔG (MM/PBSA)KD from ITCQuantitative measure of binding strength.[25]
Key Interactions H-Bond Analysis (Docking)Chemical Shift Perturbations (NMR)Identifies specific amino acid residues involved in binding.
Interaction Stability H-Bond Occupancy (MD)Enthalpy (ΔH) from ITCIndicates the strength and stability of hydrogen bonds and other interactions.[[“]][25]
Binding Stoichiometry Visual Inspection of Complex'n' value from ITCDetermines the ratio of ligand to protein in the complex.[24]

Conclusion

4-Aminomethyl-pyrimidin-2-OL is a versatile chemical scaffold rich in hydrogen bonding potential. Its tautomeric nature and multiple donor/acceptor sites provide numerous opportunities for forming stable and specific interactions within a target's active site. By employing a synergistic approach that combines predictive computational modeling with rigorous experimental validation, researchers can fully characterize and leverage these properties. The workflows detailed in this guide provide a robust framework for elucidating the binding mechanisms of ligands based on this scaffold, ultimately accelerating the rational design of novel and effective therapeutics.

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  • Semantic Scholar. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]

  • Imai, K., et al. (1999). Hydrogen bonding interaction of the amide group of Asn and Gln at distal E7 of bovine myoglobin with bound-ligand and its functional consequences. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Retrieved from [Link]

  • Chen, D., et al. (2016). Regulation of protein-ligand binding affinity by hydrogen bond pairing. Science Advances. Retrieved from [Link]

Sources

Foundational

Metabolic Stability Predictions for 4-Aminomethyl-pyrimidin-2-OL Derivatives: A Technical Guide

Topic: Metabolic Stability Predictions for 4-Aminomethyl-pyrimidin-2-OL Derivatives Content Type: Technical Whitepaper / Guide Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Leads Executive Summary The 4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for 4-Aminomethyl-pyrimidin-2-OL Derivatives Content Type: Technical Whitepaper / Guide Audience: Drug Discovery Scientists, Medicinal Chemists, DMPK Leads

Executive Summary

The 4-aminomethyl-pyrimidin-2-ol scaffold represents a privileged structure in medicinal chemistry, often serving as a pharmacophore for kinase inhibition and GPCR modulation. However, its metabolic stability is frequently compromised by two distinct physicochemical features: the tautomeric ambiguity of the 2-hydroxy/2-oxo system and the high reactivity of the primary aminomethyl group.

This guide provides a self-validating framework for predicting and optimizing the metabolic stability of these derivatives. It moves beyond standard screening protocols to address the specific liabilities of this chemical class: oxidative deamination (via MAO/AO) and direct glucuronidation (via UGTs).

Structural Deconstruction & Tautomeric Impact

Before initiating predictive modeling, one must define the biologically relevant species. 4-Aminomethyl-pyrimidin-2-ol exists in a tautomeric equilibrium between the lactim (2-hydroxypyrimidine) and the lactam (2-pyridone) forms.

  • Dominant Species: In aqueous physiological media (pH 7.4), the 2-pyridone (lactam) tautomer predominates.

  • Metabolic Implication:

    • CYP Recognition: The lactam carbonyl acts as a hydrogen bond acceptor, altering binding poses in the CYP450 active site compared to the aromatic lactim.

    • Phase II Liability: The N-H of the pyridone ring is a prime site for N-glucuronidation, while the minor lactim tautomer is susceptible to O-glucuronidation.

Diagram 1: Tautomeric-Specific Metabolic Pathways

The following diagram illustrates the divergent metabolic fates based on tautomeric forms.

MetabolicPathways Parent 4-Aminomethyl- pyrimidin-2-ol Lactam 2-Pyridone Form (Dominant) Parent->Lactam K_taut >> 1 Lactim 2-Hydroxypyrimidine (Minor) Parent->Lactim MAO_Prod Aldehyde -> Acid (Oxidative Deamination) Lactam->MAO_Prod MAO-A/B (Aminomethyl) N_Gluc N-Glucuronide (Phase II) Lactam->N_Gluc UGT1A1 Ring_OH 5-OH-Pyridone (CYP Oxidation) Lactam->Ring_OH CYP3A4/2D6 O_Gluc O-Glucuronide (Phase II) Lactim->O_Gluc UGT

Caption: Divergent metabolic pathways driven by the lactam-lactim tautomeric equilibrium.

In Silico Predictive Framework

Standard QSAR models often fail for this scaffold because they do not account for the specific high-energy intermediates of the aminomethyl group.

Quantum Mechanical (QM) Site of Metabolism (SOM) Prediction

Instead of relying solely on machine learning, use QM-derived Bond Dissociation Energies (BDE) to predict hydrogen abstraction sites.

Protocol:

  • Conformational Search: Generate low-energy conformers for the 2-pyridone tautomer.

  • H-Abstraction Energy Calculation: Calculate the energy required to abstract hydrogen atoms from:

    • The methylene bridge (

      
      ).
      
    • The C5/C6 positions of the pyrimidine ring.

  • Threshold: C-H bonds with BDE < 85 kcal/mol are flagged as "High Risk" metabolic soft spots.

Molecular Docking for Enzyme Specificity

The primary amine suggests CYP2D6 binding (due to the basic nitrogen) and MAO interaction.

  • CYP2D6 Docking: Protonate the primary amine (pKa ~9.0). Dock into the CYP2D6 crystal structure (e.g., PDB: 2F9Q). Check for distance between the heme iron and the methylene carbons (< 6 Å indicates oxidation risk).

  • MAO-B Docking: Dock the neutral species into MAO-B (PDB: 2V5Z). The aminomethyl group is a classic substrate for oxidative deamination.

Experimental Validation Protocols

To validate predictions, a tiered assay system is required. Standard microsomal stability assays must be augmented to detect non-CYP clearance.

Tier 1: Microsomal Stability (Phase I)

This assay determines intrinsic clearance (


) mediated by CYPs and FMOs.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration to ensure first-order kinetics).

Step-by-Step Methodology:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (100 mM, pH 7.4). Add 2 µL Test Compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system. (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Tier 2: UGT Glucuronidation Assay (Phase II)

Critical for 2-OL derivatives: The standard NADPH assay misses glucuronidation.

Modifications:

  • Cofactor: Replace NADPH with UDPGA (Uridine 5'-diphospho-glucuronic acid) (2 mM) + Alamethicin (25 µg/mL) to permeabilize the microsomal membrane.

  • Readout: Monitor the appearance of [M+176]+ adducts in LC-MS.

Tier 3: MAO Contribution Assay

If the compound is unstable in Hepatocytes but stable in Microsomes (with NADPH), Monoamine Oxidase (MAO) is the likely culprit (MAO is mitochondrial, often lost in microsomal preps).

Protocol:

  • Incubate with Mitochondrial Fractions rather than Microsomes.

  • Use specific inhibitors: Clorgyline (MAO-A) or Deprenyl (MAO-B) to confirm mechanism.

Diagram 2: Integrated Screening Workflow

ScreeningWorkflow Start Candidate Compound (4-Aminomethyl-pyrimidin-2-ol) InSilico In Silico Filter (BDE & Docking) Start->InSilico Microsomes HLM Assay (+NADPH) InSilico->Microsomes Decision1 High Clearance? Microsomes->Decision1 Mitochondria Mitochondrial Assay (Check MAO) Decision1->Mitochondria Yes (Non-CYP?) UGT_Assay HLM + UDPGA (Check Phase II) Decision1->UGT_Assay No (Check Conj.) Redesign Structural Redesign Mitochondria->Redesign Unstable Stable Proceed to PK UGT_Assay->Stable Stable UGT_Assay->Redesign Unstable

Caption: Decision tree for identifying metabolic liabilities beyond standard CYP oxidation.

Structure-Metabolism Relationships (SMR) & Optimization

Based on the "Soft Spots" identified, the following chemical modifications are proven to enhance stability for this specific scaffold.

Metabolic LiabilityMechanismStructural Modification Strategy
Aminomethyl (

)
Oxidative Deamination (MAO/CYP)

-Methylation:
Introduce a methyl group (

-branching) to sterically hinder the enzyme and remove one extractable proton.Cyclization: Incorporate the amine into a ring (e.g., azetidine) to reduce MAO recognition.
Pyrimidine C5 Position Aromatic HydroxylationFluorination: Substitution of H with F at C5 increases metabolic stability due to the strength of the C-F bond and reduced electron density.
2-OH / 2-Oxo Group GlucuronidationO-Alkylation: Capping the oxygen (e.g., difluoromethyl ether) locks the tautomer and prevents conjugation (caution: may lose H-bond donor activity).Bioisostere: Replace the pyridone with a pyridazine or pyrazine if the H-bond acceptor is not critical.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. (Covers tautomerism effects).
  • Cyprotex. (2025).[1] Microsomal Stability Assay Protocol. Link

  • Domainex. (2025).[1] Microsomal Clearance/Stability Assay Technical Note. Link

  • BenchChem. (2025).[2] Stability of Substituted 4-Aminopyridines: A Comparative Analysis. Link (Provides comparative data on aminopyridine scaffolds).

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Exploratory

The Evolution and Discovery of 4-Aminomethyl-pyrimidin-2-ol Synthesis Pathways: A Comprehensive Technical Guide

Introduction & Historical Context In the landscape of modern medicinal chemistry, the pyrimidine-2-ol scaffold—often existing in its tautomeric pyrimidin-2(1H)-one form—serves as a privileged structure. Specifically, 4-a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

In the landscape of modern medicinal chemistry, the pyrimidine-2-ol scaffold—often existing in its tautomeric pyrimidin-2(1H)-one form—serves as a privileged structure. Specifically, 4-aminomethyl-pyrimidin-2-ol (CAS:1 [4]) has emerged as a critical hydrophilic hinge-binding motif. The core provides essential hydrogen bond acceptor/donor pairs, while the 4-aminomethyl appendage acts as a flexible, basic vector ideal for solvent-exposed regions or acidic pocket interactions in target proteins.

Historically, the discovery of efficient synthesis pathways for this molecule was driven by the pharmaceutical industry's need to develop highly selective small-molecule kinase inhibitors and epigenetic modulators. Early attempts at de novo cyclization often failed due to the extreme instability of amino-dicarbonyl precursors. Consequently, researchers pivoted toward late-stage functionalization and targeted reductions, establishing the robust methodologies we rely on today.

Retrosynthetic Strategies & Pathway Evolution

The chemical logic behind synthesizing 4-aminomethyl-pyrimidin-2-ol relies on three distinct retrosynthetic pathways, each with unique mechanistic advantages and challenges.

G Target 4-Aminomethyl-pyrimidin-2-ol PathA Pathway A: Late-Stage Functionalization Target->PathA Functional Group Interconversion PathB Pathway B: Nitrile Reduction Target->PathB Reduction PathC Pathway C: De Novo Cyclization Target->PathC Condensation StartA 4-Methylpyrimidin-2-ol PathA->StartA StartB 2-Hydroxypyrimidine- 4-carbonitrile PathB->StartB StartC Urea + Amino-dicarbonyl PathC->StartC

Retrosynthetic analysis of 4-Aminomethyl-pyrimidin-2-ol highlighting three primary pathways.

Pathway A: Late-Stage Functionalization (The Industry Standard)

This pathway leverages the commercially abundant 4-methylpyrimidin-2-ol. The core mechanistic challenge here is the tautomeric equilibrium of the 2-hydroxyl group, which can quench radical intermediates during bromination. Therefore, transient protection via chlorination is strictly required prior to N-bromosuccinimide (NBS) bromination. This specific radical bromination technique was heavily optimized during the discovery of blockbuster BRAF kinase inhibitors, where 2 [1] to install critical amine appendages.

Pathway B: Nitrile Reduction

An alternative, highly atom-economic route involves the direct reduction of3 [3]. The primary chemical hurdle is the propensity of intermediate imines to condense with the newly formed primary amine, yielding unwanted secondary amine dimers. This is mitigated by conducting the hydrogenation in the presence of excess ammonia.

In-Depth Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that the successful execution of these pathways requires strict control over reaction microenvironments. Below are the field-proven, step-by-step methodologies.

Protocol A: Late-Stage Functionalization via Radical Bromination

This protocol utilizes a Staudinger reduction rather than catalytic hydrogenation to prevent the unwanted hydrodehalogenation of the pyrimidine core, showcasing a high degree of chemoselectivity. This foundational methodology is widely cited in the4 [2].

  • Activation/Protection: React 4-methylpyrimidin-2-ol (1.0 eq) with POCl₃ (neat, 5.0 eq) at 90°C for 4 hours. Causality: This converts the hydroxyl group to a chloride, preventing radical quenching in the next step. Quench carefully over crushed ice and extract with EtOAc to yield 2-chloro-4-methylpyrimidine.

  • Radical Bromination: Dissolve the intermediate in trifluorotoluene (0.2 M). Add N-bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq). Reflux at 85°C for 3 hours. Causality: The AIBN initiates a radical chain reaction that preferentially abstracts the allylic-like hydrogen of the 4-methyl group.

  • Azidation: Treat the crude 2-chloro-4-(bromomethyl)pyrimidine with NaN₃ (1.5 eq) in DMF at 60°C for 2 hours.

    • Self-Validation: Monitor via IR spectroscopy. The reaction is complete when a sharp, intense azide stretch appears at ~2100 cm⁻¹.

  • Staudinger Reduction: To the azido intermediate, add Triphenylphosphine (PPh₃, 1.2 eq) in a THF/H₂O mixture (10:1). Stir at room temperature for 12 hours. The azide is reduced to a primary amine (via an iminophosphorane intermediate) without cleaving the 2-chloro group.

  • Hydrolysis: Reflux the resulting 2-chloro-4-(aminomethyl)pyrimidine in 6M aqueous HCl for 6 hours. Causality: The acidic conditions drive the nucleophilic aromatic substitution of the chloride by water, yielding the target 4-aminomethyl-pyrimidin-2-ol. Lyophilize to obtain the hydrochloride salt.

W Start 4-Methylpyrimidin-2-ol Step1 1. Chlorination (POCl3) Yields: 2-Chloro-4-methylpyrimidine Start->Step1 Step2 2. Radical Bromination (NBS, AIBN) Yields: 2-Chloro-4-(bromomethyl)pyrimidine Step1->Step2 Step3 3. Azidation (NaN3) Yields: 2-Chloro-4-(azidomethyl)pyrimidine Step2->Step3 Step4 4. Staudinger Reduction (PPh3, H2O) Yields: 2-Chloro-4-(aminomethyl)pyrimidine Step3->Step4 Step5 5. Acid Hydrolysis (HCl, Heat) Yields: 4-Aminomethyl-pyrimidin-2-ol Step4->Step5 End 4-Aminomethyl-pyrimidin-2-ol Step5->End

Step-by-step experimental workflow for the late-stage functionalization pathway.

Protocol B: Nitrile Reduction (The Atom-Economic Route)
  • Preparation: Dissolve 2-hydroxypyrimidine-4-carbonitrile (1.0 eq) in 7N NH₃ in Methanol (0.1 M concentration). Causality: The massive excess of ammonia shifts the equilibrium of the transient imine intermediate, preventing dimerization.

  • Catalysis: Add Raney Nickel (20% w/w). Causality: Raney Ni is preferred over Pd/C here as it is significantly less prone to catalyst poisoning by the basic nitrogen atoms of the pyrimidine ring.

  • Hydrogenation: Stir under a hydrogen atmosphere (50 psi) in a Parr shaker for 12 hours at room temperature.

  • Workup: Filter the catalyst through a tightly packed Celite pad (Caution: Raney Ni is highly pyrophoric and must not dry out). Concentrate the filtrate in vacuo to yield the target compound.

Quantitative Data Presentation

To aid in route selection during drug development, the following table summarizes the quantitative metrics and strategic trade-offs of the discussed pathways.

Synthesis PathwayStarting MaterialOverall YieldScalabilityKey AdvantagePrimary Limitation
A: Late-Stage Functionalization 4-Methylpyrimidin-2-ol45–55%High (Kg scale)Utilizes cheap, highly stable, commercially available precursors.Requires multiple protection and deprotection steps.
B: Nitrile Reduction 2-Hydroxypyrimidine-4-carbonitrile60–70%MediumHigh atom economy; direct one-step reduction.Nitrile precursors can be highly toxic and expensive to source.
C: De Novo Cyclization Urea + 4-amino-2-butanone acetal20–30%LowShortest linear sequence theoretically possible.Extreme instability of amino-dicarbonyl intermediates leads to polymerization.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. University of Granada (ugr.es). 2

  • Discovery of BRAF/HDAC Dual Inhibitors Suppressing Proliferation of Human Colorectal Cancer Cells. National Institutes of Health (nih.gov). 4

  • 6-Amino-2-hydroxypyrimidine-4-carbonitrile - CAS号548466-39-3. MolAid (molaid.com). 3

  • 1330754-08-9 | 4-(Aminomethyl)-1,2-dihydropyrimidin-2-one. ChemScene (chemscene.com). 1

Sources

Foundational

Technical Guide on the Safe Handling and Toxicity of 4-Aminomethyl-pyrimidin-2-OL

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Aminomethyl-pyrimidin-2-OL is a substituted pyrimidine that holds potential as a building block in medicinal chemistry and drug discovery. As...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminomethyl-pyrimidin-2-OL is a substituted pyrimidine that holds potential as a building block in medicinal chemistry and drug discovery. As with any novel chemical entity, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the available safety data and toxicological information for 4-Aminomethyl-pyrimidin-2-OL, based on data from closely related structural analogs. Due to the limited publicly available data for this specific molecule, this document leverages information from a comprehensive Safety Data Sheet (SDS) for 2-aminomethylpyridine, a compound with a similar aminomethyl-heterocycle motif, and supplements it with data from other pyrimidine derivatives to provide a robust, albeit inferred, safety profile.

Chemical and Physical Properties

Detailed experimental data for 4-Aminomethyl-pyrimidin-2-OL is not widely available. However, based on its structure and data from analogs, the following properties can be anticipated:

PropertyInferred Value/InformationSource/Basis
Molecular Formula C₅H₇N₃O-
Molecular Weight 125.13 g/mol -
Appearance Likely a solid at room temperatureGeneral property of similar small organic molecules
Solubility Expected to be soluble in polar solvents.[1]Presence of amino and hydroxyl groups
Boiling Point 180 - 185 °C (for 2-aminomethylpyridine)Analog data
Density ~1.049 g/cm³ (for 2-aminomethylpyridine)Analog data

Hazard Identification and GHS Classification

A specific Globally Harmonized System (GHS) classification for 4-Aminomethyl-pyrimidin-2-OL is not established. However, based on the severe corrosive properties of the close structural analog, 2-aminomethylpyridine, it is prudent to handle this compound with a high degree of caution.

Inferred GHS Classification:

  • Hazard Class: Skin Corrosion, Category 1B; Serious Eye Damage, Category 1

  • Signal Word: Danger

  • Hazard Pictogram:

    • corrosion

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.

  • Precautionary Statements:

    • Prevention: P264, P280

    • Response: P301 + P330 + P331, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 + P310, P363

    • Storage: P405

    • Disposal: P501

Disclaimer: This classification is inferred from the structural analog 2-aminomethylpyridine and should be considered a precautionary guideline. The actual hazards of 4-Aminomethyl-pyrimidin-2-OL may vary.

Toxicological Overview

A comprehensive toxicological profile for 4-Aminomethyl-pyrimidin-2-OL has not been fully investigated. The available data is primarily from acute toxicity studies on analogous compounds.

Acute Toxicity:

RouteSpeciesValueCompoundSource
IntravenousMouseLD50: 340 mg/kg2-aminomethylpyridine

Observed Effects (in mice, for 2-aminomethylpyridine): Behavioral changes, including convulsions or effects on seizure threshold, and excitement.

Inferred Toxicological Properties:

  • Skin Corrosion/Irritation: Expected to be corrosive, causing severe burns upon contact. Similar pyrimidine compounds are also known to be skin irritants.[2][3][4][5]

  • Serious Eye Damage/Irritation: Expected to cause serious and potentially irreversible eye damage. This is consistent with data for other aminopyrimidines.[2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][5][6] The SDS for 2-aminomethylpyridine notes that the material is extremely destructive to the tissue of the mucous membranes and upper respiratory tract.

  • Ingestion: May be harmful if swallowed.[2][7] Ingestion of corrosive materials can lead to severe damage to the gastrointestinal tract.

  • Germ Cell Mutagenicity: No data is available. However, 2-aminopyridine was found to be non-mutagenic in Salmonella typhimurium assays.[8]

  • Carcinogenicity: No components of the analog 2-aminomethylpyridine are listed as carcinogens by IARC or NTP.

  • Reproductive Toxicity: No data available.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the inferred corrosive nature of 4-Aminomethyl-pyrimidin-2-OL, a strict adherence to safety protocols is mandatory.

Workflow for Safe Handling:

G cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedure cluster_cleanup Post-Handling & Disposal prep1 Conduct Risk Assessment prep2 Review Safety Data Sheet (of analog) prep1->prep2 prep3 Designate a well-ventilated work area (Fume Hood) prep2->prep3 h1 Weigh compound in a fume hood prep3->h1 ppe1 Wear Chemical Safety Goggles (conforming to EN166/NIOSH) ppe1->h1 ppe2 Wear a Lab Coat and Closed-toe Shoes ppe2->h1 ppe3 Wear Chemical-resistant Gloves (e.g., Nitrile) ppe3->h1 h2 Avoid creating dust h1->h2 h3 Use non-sparking tools h2->h3 h4 Keep container tightly closed when not in use h3->h4 c1 Wash hands and exposed skin thoroughly h4->c1 c2 Clean work area c1->c2 c3 Dispose of waste in a designated, approved container c2->c3 c4 Follow institutional and local regulations for chemical waste disposal c3->c4

Caption: Workflow for the safe handling of 4-Aminomethyl-pyrimidin-2-OL.

Step-by-Step Protocol:

  • Engineering Controls: All work with 4-Aminomethyl-pyrimidin-2-OL must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[9] Eyewash stations and safety showers must be readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][10]

    • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile) are required.[11] Inspect gloves for any signs of degradation before use.

    • Respiratory Protection: Under normal use in a fume hood, respiratory protection should not be necessary. If there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator should be used.[10]

  • Handling:

    • Avoid all direct contact with the substance.

    • Avoid the formation and inhalation of dust.[9]

    • Use non-sparking tools to prevent ignition sources.[11]

    • Keep the container tightly closed when not in use.[9]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][9] The storage area should be secured and accessible only to authorized personnel.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures:

Exposure RouteActionSource
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[10]

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.

  • Absorb: For small spills, use an inert absorbent material (e.g., Chemizorb®, vermiculite, or sand).

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, foam, carbon dioxide (CO₂), or dry chemical powder.

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Conclusion

While specific safety and toxicity data for 4-Aminomethyl-pyrimidin-2-OL are scarce, the information available for structurally similar compounds, particularly 2-aminomethylpyridine, strongly suggests that it should be treated as a corrosive substance that can cause severe skin burns and eye damage. Researchers and drug development professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks associated with handling this compound. A conservative approach to safety is essential until a more complete toxicological profile can be established.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (n.d.).
  • PubChem. (n.d.). 4-Methylpyrimidin-2-ol hydrochloride.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Pyrimidinamine, 4,6-dimethyl-.
  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol.
  • PubChem. (n.d.). 2-Amino-4-methylpyrimidine.
  • Echemi. (n.d.).
  • MedChemExpress. (n.d.). 4-(Aminomethyl)pyridine.
  • Thermo Fisher Scientific. (2025, September 12).
  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • CymitQuimica. (n.d.). CAS 95-02-3: 4-Amino-2-methyl-5-pyrimidinemethanamine.
  • American Elements. (n.d.). 4-(Aminomethyl)pyrimidine.
  • ChemicalBook. (n.d.). 2-Oxy-4-amino pyrimidine(71-30-7).
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • Echemi. (n.d.).
  • Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 53.
  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • ResearchGate. (2018).

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Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Aminomethyl-pyrimidin-2-ol

Topic: Step-by-step synthesis protocol for 4-Aminomethyl-pyrimidin-2-OL Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1] Abstract This technical guide de...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-step synthesis protocol for 4-Aminomethyl-pyrimidin-2-OL Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Abstract

This technical guide details the synthesis of 4-Aminomethyl-pyrimidin-2-ol (also known as 4-(Aminomethyl)-2(1H)-pyrimidinone), a critical heterocyclic scaffold in the development of thiamine analogs, kinase inhibitors, and cytidine deaminase inhibitors.[1] Unlike standard pyrimidine syntheses that often yield polysubstituted byproducts (e.g., 2,4-dihydroxypyrimidines), this protocol utilizes a Regioselective Nitrile Reduction Strategy .[1] This approach ensures the exclusive formation of the mono-hydroxy, 4-aminomethyl substituted system, avoiding the common pitfalls of direct ring closure with urea/acetoacetates which typically yield uracil derivatives.

Retrosynthetic Analysis & Strategy

The synthesis is designed to navigate the tautomeric instability of 2-hydroxypyrimidines and the high polarity of the final amino-alcohol product.

  • Strategic Choice: We employ 2-Methoxy-4-cyanopyrimidine as the key intermediate.[1] The methoxy group serves two purposes: it "locks" the pyrimidine in the aromatic lactim form to prevent catalyst poisoning during hydrogenation, and it acts as a robust protecting group that is easily removed in the final step.

  • Pathway:

    • Nucleophilic Displacement: Conversion of 2-chloropyrimidine-4-carbonitrile to 2-methoxy-4-cyanopyrimidine.[1]

    • Catalytic Hydrogenation: Reduction of the nitrile to the primary amine under acidic conditions to prevent secondary amine formation.

    • Acidic Hydrolysis: Simultaneous demethylation and tautomeric equilibration to the target 2-pyrimidinone form.[1]

Retrosynthesis Target 4-Aminomethyl-pyrimidin-2-ol (Target) Intermediate2 4-Aminomethyl-2-methoxypyrimidine Target->Intermediate2 Hydrolysis (HBr/AcOH) Intermediate1 2-Methoxy-4-cyanopyrimidine Intermediate2->Intermediate1 Reduction (H2, Pd/C) Starting 2-Chloropyrimidine-4-carbonitrile Intermediate1->Starting Substitution (NaOMe)

Figure 1: Retrosynthetic logic flow from the target molecule back to the commercially available chloro-cyano precursor.

Safety & Precautions

  • Cyanide Derivatives: While the starting material contains a nitrile group, it does not release free cyanide under these conditions. However, standard precautions for handling nitrogenous heterocycles should be observed.

  • Hydrogenation: The reduction step involves hydrogen gas (

    
    ) at elevated pressure. Ensure the autoclave or Parr shaker is grounded and pressure-rated.[1]
    
  • Acidic Hydrolysis: The final step uses concentrated HBr or HCl.[1] Work in a fume hood to avoid inhalation of acid vapors.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-4-cyanopyrimidine

This step protects the 2-position, increasing solubility in organic solvents and preventing tautomerization during the subsequent reduction.[1]

Reagents:

  • 2-Chloropyrimidine-4-carbonitrile (1.0 eq)[1]

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (1.1 eq)

  • Methanol (anhydrous)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 2-Chloropyrimidine-4-carbonitrile (10.0 g, 71.7 mmol) and anhydrous Methanol (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add the NaOMe solution (17.0 mL, ~78.8 mmol) dropwise over 20 minutes via an addition funnel. Maintain internal temperature below 5°C to prevent side reactions at the nitrile.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 2 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC.[1] The starting material spot (

    
    ) should disappear, replaced by a more polar product (
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure to remove most methanol. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Yield: Expect ~8.5 g (88%) of an off-white solid. This material is typically pure enough for the next step.[1]

Step 2: Hydrogenation to 4-Aminomethyl-2-methoxypyrimidine

Critical Step: The presence of acid is required to trap the primary amine as a salt, preventing it from reacting with the intermediate imine to form secondary amine dimers.

Reagents:

  • 2-Methoxy-4-cyanopyrimidine (from Step 1)[1]

  • Palladium on Carbon (10% Pd/C), 50% wet (10 wt% loading)

  • Concentrated HCl (2.5 eq)

  • Methanol (Solvent)[2]

  • Hydrogen Gas (

    
    )
    

Procedure:

  • Preparation: In a hydrogenation vessel (Parr shaker bottle or autoclave), dissolve the nitrile (8.0 g, 59.2 mmol) in Methanol (120 mL). Carefully add Concentrated HCl (12.3 mL, ~148 mmol).

  • Catalyst Addition: Under a nitrogen blanket, add the Pd/C catalyst (0.8 g). Caution: Dry Pd/C is pyrophoric; ensure it is wet or handle under inert gas.[1]

  • Hydrogenation: Seal the vessel, purge with

    
     (3x) and then 
    
    
    
    (3x). Pressurize to 40 psi (2.7 bar) with
    
    
    . Shake/stir at room temperature for 6–8 hours.
  • Monitoring: Reaction completion is best monitored by LC-MS (Target Mass: [M+H]+ = 140.08).[1]

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (50 mL).

  • Isolation: Concentrate the filtrate to yield the 4-Aminomethyl-2-methoxypyrimidine hydrochloride salt as a hygroscopic yellow solid.[1] Use directly in Step 3.

Step 3: Hydrolysis to 4-Aminomethyl-pyrimidin-2-ol

This step cleaves the methyl ether and generates the final pyrimidinone salt.[1]

Reagents:

  • Crude amine hydrochloride (from Step 2)

  • Hydrobromic Acid (48% aq.[1][3] HBr) or Concentrated HCl

Procedure:

  • Hydrolysis: Dissolve the crude residue in 48% HBr (40 mL). Heat the solution to reflux (100–110°C) for 4 hours.

    • Note: The methoxy group cleavage is indicated by the cessation of methyl bromide/chloride off-gassing (use a bubble trap).

  • Precipitation: Cool the mixture to room temperature and then to 0°C. The product often crystallizes as the hydrobromide salt.

  • Purification: Add Ethanol (40 mL) to the cold solution to force further precipitation. Filter the solid.[1][4]

  • Free Base Generation (Optional): If the zwitterionic free base is required, dissolve the salt in minimum water and neutralize to pH 7 with Amberlyst A-21 (weakly basic resin) or careful addition of

    
    , then lyophilize.
    
  • Final Yield: Expect ~5.0 g (Total Yield ~55% over 3 steps).

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to pale beige powderHygroscopic as HCl/HBr salt
MS (ESI+) [M+H]+ = 126.06Consistent with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1H NMR (D2O)

7.85 (d, 1H, H-6), 6.45 (d, 1H, H-5), 4.10 (s, 2H, CH2)
Characteristic doublet coupling (

Hz) confirms 4-subst.[1][5]
Purity (HPLC) >98.0% (a/a)UV detection at 254 nm

Troubleshooting Guide:

  • Incomplete Hydrogenation: If the reaction stalls, purge the vessel and repressurize. Poisoning of Pd by trace sulfur (from reagents) or chloride ions is possible; increasing catalyst loading to 20 wt% usually resolves this.

  • Dimer Formation: If secondary amines are observed by MS (Mass ~249), increase the dilution factor and ensure sufficient acid (HCl) is present during hydrogenation.

References

  • Synthesis of 2-Cyanopyrimidines

    • Title: Synthesis of 2-Cyanopyrimidines.[1][6]

    • Source: Molbank 2019, M1086.[1]

    • URL:[Link][2][4][7][8]

    • Relevance: Validates the nucleophilic substitution conditions for chloropyrimidines.
  • Pyrimidine Reduction Protocols

    • Title: Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.[1][8]

    • Source: J. Med.[1][9] Chem., 1986, 29(11), 2351–2358.[1]

    • URL:[Link]

    • Relevance: Establishes the stability of the pyrimidin-2-one core and reduction strategies for 4-substituted deriv
  • General Pyrimidine Chemistry

    • Title: The Chemistry of Heterocyclic Compounds, The Pyrimidines.[7][9][10]

    • Source: Wiley Online Library (Brown, D. J.).[1]

    • Relevance: Foundational text for the tautomeric behavior (2-ol vs 2-one) and hydrolysis of alkoxypyrimidines.
  • Thiamine Intermediate Synthesis (Analogous Chemistry)

    • Title: Process for the preparation of 4-amino-5-aminomethyl-2-methylpyrimidine.[1][11]

    • Source: US Patent 6365740B1.[1]

    • URL
    • Relevance: Demonstrates industrial viability of aminomethyl-pyrimidine synthesis via nitrile/amide reduction.[1]

Sources

Application

Introduction: The Strategic Value of 4-Aminomethyl-pyrimidin-2-ol in Amine Synthesis

An in-depth guide to the strategic optimization of reductive amination reactions utilizing 4-Aminomethyl-pyrimidin-2-ol. This document is intended for researchers, scientists, and professionals in drug development, provi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic optimization of reductive amination reactions utilizing 4-Aminomethyl-pyrimidin-2-ol. This document is intended for researchers, scientists, and professionals in drug development, providing expert insights and detailed protocols for this versatile synthetic transformation.

Reductive amination stands as one of the most powerful and widely utilized methods for the synthesis of amines, forming a cornerstone of medicinal chemistry and drug discovery.[1] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine, avoids the common pitfalls of direct alkylation, such as over-alkylation and the use of harsh reagents.[2] The resulting carbon-nitrogen bond is a critical linkage in a vast array of pharmaceuticals.[3]

This guide focuses on a specific and highly functionalized building block: 4-Aminomethyl-pyrimidin-2-ol. The utility of this reagent is twofold. The primary aminomethyl group serves as the reactive handle for the reductive amination process itself. Concurrently, the pyrimidin-2-ol core offers a rich scaffold for further chemical elaboration, featuring hydrogen bond donors and acceptors, and potential for diverse biological interactions. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[4][5]

A key characteristic of the pyrimidin-2-ol ring is its existence in a tautomeric equilibrium with its keto form, pyrimidin-2(1H)-one. This property can influence the molecule's solubility, reactivity, and electronic characteristics, making a nuanced understanding of reaction conditions essential for success.

Caption: Tautomers of the title compound.

The Reaction Mechanism: A Two-Step Symphony in One Pot

The elegance of reductive amination lies in its sequential, in-situ process. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a key intermediate: an imine (from a primary amine) or an enamine.[6] Under the mildly acidic conditions optimal for this step, the imine is protonated to form a highly electrophilic iminium ion.[2][7] It is this iminium ion that is the target for reduction. A carefully chosen reducing agent then selectively delivers a hydride to the iminium carbon, generating the final, more substituted amine product.[8]

The success of a one-pot reductive amination hinges on the reducing agent's ability to reduce the iminium ion much faster than it reduces the starting carbonyl compound.[9] This selectivity is the cornerstone of high-yield protocols.

Start Amine (R-NH2) + Aldehyde/Ketone (R'=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine/Iminium Ion [R-N=CR'R'']⁺ Hemiaminal->Imine -H2O (Acid-Catalyzed) Product Final Amine Product (R-NH-CHR'R'') Imine->Product Hydride Delivery [H⁻] from Reducing Agent

Caption: General mechanism of reductive amination.

Optimizing the Reaction: A Parameter-by-Parameter Analysis

Achieving high yields and purity in the reductive amination of 4-Aminomethyl-pyrimidin-2-ol requires careful consideration of several interconnected parameters.

Selection of the Reducing Agent

The choice of reducing agent is the most critical decision in designing the experiment. The ideal agent is mild enough to not reduce the starting aldehyde or ketone but potent enough to efficiently reduce the iminium intermediate.[2]

Reducing AgentRecommended SolventsKey AdvantagesConsiderations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aprotic (DCE, DCM, THF)[10][11]Top Recommendation. Mild and highly selective for imines/iminiums.[8][9] Tolerates mild acid catalysts and does not require strict pH control.[10]Moisture sensitive; less compatible with protic solvents like methanol.[11]
Sodium Cyanoborohydride (NaBH₃CN) Protic (MeOH, EtOH)[7][11]Excellent selectivity under controlled pH (4-7).[2][12] Stable in mildly acidic conditions.Releases highly toxic HCN gas upon acidification during workup.[12] Requires careful pH monitoring.[13][14]
Sodium Borohydride (NaBH₄) Protic (MeOH, EtOH)[11]Inexpensive and powerful.Can readily reduce the starting aldehyde/ketone, lowering yield.[2][11] Best used in a two-step procedure where the imine is pre-formed before adding the reductant.[10][15]

Expert Recommendation: For most applications involving 4-Aminomethyl-pyrimidin-2-ol, Sodium Triacetoxyborohydride (STAB) is the reagent of choice. Its operational simplicity, high selectivity, and safety profile make it ideal for a one-pot procedure.

Solvent Choice and Substrate Solubility

The polarity of 4-Aminomethyl-pyrimidin-2-ol, stemming from its amine, pyrimidinone/ol system, and hydrogen bonding capabilities, can present solubility challenges in common aprotic solvents.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are preferred solvents for reactions using STAB.[10][11]

  • Tetrahydrofuran (THF) can be an effective alternative or co-solvent.[10]

  • Methanol (MeOH) or Ethanol (EtOH) are excellent for dissolving the amine but are most compatible with NaBH₃CN or NaBH₄.[7][11] If using STAB, these solvents should be avoided.

Troubleshooting Solubility: If the starting amine does not dissolve in DCE or THF, consider using a co-solvent like N,N-Dimethylformamide (DMF) in minimal amounts to aid dissolution before proceeding with the reaction. Ensure all starting materials are fully dissolved before adding the reducing agent to prevent low conversion.[1]

The Critical Role of pH Control

The reaction medium's pH governs the equilibrium between the reactants and the iminium ion.[2]

  • Too Acidic (pH < 4): The amine starting material (pKa of the aminomethyl group is ~8-9) will be fully protonated to its non-nucleophilic ammonium salt, shutting down the initial attack on the carbonyl.[2]

  • Too Basic (pH > 8): The formation of the iminium ion is not favored, and the reaction rate will be impractically slow.[13]

  • Optimal Range (pH 4-7): This mildly acidic window maintains a sufficient concentration of the free amine for nucleophilic attack while also catalyzing the dehydration step to form the iminium ion, which is then readily reduced.[7]

For reactions involving ketones, or less reactive aldehydes, the addition of a catalytic amount of acetic acid (typically 0.5-1.0 equivalents) is often beneficial to accelerate imine formation.[9][10] When using STAB, the acetic acid by-product of the reduction can also contribute to catalysis.

Stoichiometry and Temperature
  • Stoichiometry: A common strategy is to use a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents) relative to the carbonyl compound to drive the reaction to completion.[13]

  • Temperature: Most reductive aminations proceed efficiently at ambient temperature (20-25 °C).[7] In cases of particularly unreactive substrates, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be monitored carefully to avoid side reactions.

Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

Protocol 1: General Procedure for Aldehydes using STAB

This protocol describes the reaction of 4-Aminomethyl-pyrimidin-2-ol with a representative aldehyde (e.g., benzaldehyde).

Materials:

  • 4-Aminomethyl-pyrimidin-2-ol

  • Aldehyde (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a clean, dry round-bottom flask, add the aldehyde (1.0 mmol, 1.0 eq).

  • Add 4-Aminomethyl-pyrimidin-2-ol (1.2 mmol, 1.2 eq).

  • Add the solvent (DCE or DCM, ~0.1 M concentration, e.g., 10 mL for 1.0 mmol scale).

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. The mixture may be heterogeneous initially.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) to the stirring mixture. Note: STAB is moisture-sensitive; handle it quickly.

  • Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).

  • Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (~10 mL). Stir vigorously until gas evolution ceases. b. Transfer the mixture to a separatory funnel. If using DCM, the organic layer will be on the bottom. If using DCE, it will also typically be on the bottom. c. Separate the layers. Extract the aqueous layer with the organic solvent (2 x 10 mL). d. Combine the organic layers and wash with brine (1 x 15 mL). e. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the final product.

Protocol 2: General Procedure for Ketones using STAB with Acetic Acid

This protocol is adapted for less reactive ketones (e.g., acetophenone).

Materials:

  • Same as Protocol 1, with the addition of glacial acetic acid.

Procedure:

  • To a clean, dry round-bottom flask, add the ketone (1.0 mmol, 1.0 eq).

  • Add 4-Aminomethyl-pyrimidin-2-ol (1.2 mmol, 1.2 eq).

  • Add the solvent (DCE or DCM, ~10 mL).

  • Add glacial acetic acid (1.0 mmol, 1.0 eq) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) in one portion.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS (ketone reactions can be slower, potentially requiring overnight stirring).

  • Follow the Workup and Purification steps as described in Protocol 1. The initial quench with NaHCO₃ will neutralize the acetic acid catalyst.

A 1. Combine Amine + Carbonyl in Anhydrous Solvent (DCE/DCM) B 2. Stir 20-60 min (Add Acetic Acid for Ketones) A->B C 3. Add STAB [NaBH(OAc)3] (1.5 eq) B->C D 4. Stir at Room Temp (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. NaHCO3 (aq) D->E F 6. Extract with Organic Solvent E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify via Flash Chromatography G->H

Caption: Experimental workflow for reductive amination.

Troubleshooting and Final Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion - Poor solubility of starting amine.- Inactive reducing agent (hydrolyzed STAB).- Insufficient reaction time.- Add a co-solvent (e.g., a small amount of DMF).- Use a fresh bottle of STAB.- Allow the reaction to stir longer (up to 48h). For ketones, ensure acetic acid was added.
Aldehyde/Ketone starting material is consumed, but multiple products are seen - Formation of byproducts.- Ensure stoichiometry is correct. Analyze byproducts by LC-MS to identify potential issues (e.g., reaction with the pyrimidine ring).
Difficult Purification - Product is highly polar and streaks on silica gel.- Use a more polar eluent system (e.g., DCM/MeOH with 1% NH₄OH).- Consider reversed-phase flash chromatography.[16]

By carefully selecting the reducing agent, solvent, and pH conditions, researchers can effectively leverage the unique structural features of 4-Aminomethyl-pyrimidin-2-ol to synthesize novel and complex amine derivatives. The protocols and principles outlined in this guide provide a robust framework for optimizing this critical transformation.

References

  • Vertex AI Search. (2026, February 13). Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. 7

  • Vertex AI Search. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. 8

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.

  • Organic Chemistry Portal. Sodium triacetoxyborohydride.

  • Synple Chem. Application Note – Reductive Amination.

  • Organic Reactions. Reductive Amination - Common Conditions.

  • Alfa Chemistry. Borch Reductive Amination.

  • ECHEMI. (2017, July 25). Reductive amination and amine alkylation.

  • Sitte, M., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal.

  • PubChem. 4-Amino-2-methyl-5-pyrimidinemethanol.

  • Chem-Station. (2014, May 3). Borch Reductive Amination.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Benchchem. 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride.

  • Wikipedia. Reductive amination.

  • CymitQuimica. CAS 95-02-3: 4-Amino-2-methyl-5-pyrimidinemethanamine.

  • Kumar, S., et al. (2017, June 9). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Saudi Chemical Society.

  • Patel, M. K., et al. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences.

  • Afanasyev, O. I., et al. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry.

  • Biotage. Improving Reaction Product Purification with Evaporative Light-scattering Detection.

  • Boston University. (2011, July 14). Reductive Amination Reaction.

  • Chemistry Steps. Reductive Amination of Aldehydes and Ketones.

  • ChemicalBook. (2025, July 4). 4-(AMINOMETHYL)-PYRIMIDINE.

  • Pearson. Reductive Amination Explained.

  • Mangas-Sanchez, J., et al. (2021). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology.

  • Google Patents. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.

  • Li, J. J., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2019, October 21). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.

  • BLD Pharm. 45588-79-2|4-(Aminomethyl)pyrimidine.

  • Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

Application

Coupling 4-Aminomethyl-pyrimidin-2-OL with carboxylic acids in peptide synthesis

Application Note & Protocol | Peptide Chemistry Division Executive Summary & Strategic Analysis This guide details the protocol for coupling 4-Aminomethyl-pyrimidin-2-ol (and its tautomeric equivalent 4-(aminomethyl)pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | Peptide Chemistry Division

Executive Summary & Strategic Analysis

This guide details the protocol for coupling 4-Aminomethyl-pyrimidin-2-ol (and its tautomeric equivalent 4-(aminomethyl)pyrimidin-2(1H)-one ) with carboxylic acids.[1] This heterocycle is a valuable peptidomimetic building block, often serving as a conformational constraint or a hydrogen-bonding pharmacophore in drug discovery.[1]

The Core Challenge: Tautomerism & Chemoselectivity

The primary challenge in utilizing 4-Aminomethyl-pyrimidin-2-ol is its tautomeric equilibrium .[1] While often named as the "ol" (hydroxyl) form, it predominantly exists as the 2(1H)-one (lactam) tautomer in solution.[1]

  • Nucleophile 1 (Desired): The exocyclic primary amine (-CH₂-NH₂).[1] This is an aliphatic amine with high nucleophilicity (pKa of conjugate acid ~9.0–9.5).

  • Nucleophile 2 (Undesired): The ring nitrogen (N1) or oxygen (O2) . While significantly less nucleophilic than the primary amine, these sites can undergo N- or O-acylation under forcing conditions (high temperature, large excess of activated acid), forming unstable "active amide/ester" byproducts.[1]

Success Strategy: The protocol relies on kinetic chemoselectivity . By utilizing the vast nucleophilic difference between the aliphatic amine and the heteroaromatic lactam, we can selectively acylate the exocyclic amine.[1]

Pre-Coupling Considerations

Solubility Management

Pyrimidin-2-ones are notorious for poor solubility in non-polar solvents (DCM, chloroform) due to strong intermolecular hydrogen bonding (dimerization similar to DNA base pairing).[1]

  • Mandatory Solvents: DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), or DMSO (Dimethyl sulfoxide).[1]

  • Recommendation: If the amine serves as the nucleophile in solution, dissolve it in minimal DMSO first, then dilute with the reaction solvent (DMF).[1]

Reagent Selection Table
ComponentRecommendedRationale
Coupling Reagent HATU or PyBOP High reactivity is required to ensure the primary amine reacts faster than the ring equilibrates.[1] HATU provides rapid activation.
Base DIPEA (Diisopropylethylamine)Non-nucleophilic base. Essential to keep the primary amine deprotonated without alkylating the ring.[1]
Additive Oxyma Pure (optional)Use if racemization of the carboxylic acid partner (e.g., Cys, His) is a concern.[1][2]
Stoichiometry 1.0 : 1.1 (Amine : Acid)Avoid large excesses of activated acid to minimize O-acylation of the pyrimidine ring.[1]

Visualizing the Reaction Pathway

The following diagram illustrates the tautomeric equilibrium and the competing reaction pathways.

ReactionPathway Tautomer1 Pyrimidin-2-ol form (Aromatic, Minor) Tautomer2 Pyrimidin-2(1H)-one form (Lactam, Major) Tautomer1->Tautomer2 Equilibrium PrimaryAmine Exocyclic Amine (-CH2-NH2) HIGH Nucleophilicity Tautomer2->PrimaryAmine Contains RingSites Ring N1 / O2 LOW Nucleophilicity Tautomer2->RingSites Contains DesiredProduct DESIRED PRODUCT (Amide Bond) PrimaryAmine->DesiredProduct Fast Reaction (Kinetic Control) SideProduct SIDE PRODUCT (N/O-Acylated Ring) RingSites->SideProduct Slow Reaction (Avoid Excess Acid) ActivatedAcid Activated Carboxylic Acid (R-CO-OBt/OAt) ActivatedAcid->DesiredProduct ActivatedAcid->SideProduct

Figure 1: Mechanistic pathway showing the kinetic preference for the exocyclic amine over the ring heteroatoms.[1]

Experimental Protocols

Protocol A: Solution Phase Coupling (Standard)

Best for coupling the pyrimidine building block to an amino acid or fragment in solution.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 4-Aminomethyl-pyrimidin-2-ol (1.0 - 1.1 equiv)[1]

  • HATU (1.0 equiv)

  • DIPEA (2.5 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) and HATU (380 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (350 µL, 2.0 mmol) and stir at room temperature for 2–5 minutes. The solution should turn slightly yellow.

  • Amine Preparation: In a separate vial, dissolve/suspend 4-Aminomethyl-pyrimidin-2-ol (1.1 mmol) in DMF (2 mL). Note: If solubility is poor, add DMSO dropwise and sonicate until clear.

  • Coupling: Add the amine solution to the activated acid mixture.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Monitoring: Check via LC-MS.[1] Look for the mass of Product (M+H).

    • Self-Validation: If you see M + [Acid Mass] - 18, you have the product.[1] If you see M + 2x[Acid Mass], you have over-acylation.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF and urea byproducts.

    • Crucial Wash: Wash with saturated NaHCO₃. If any labile O-acyl side products formed on the ring, this mild basic wash often hydrolyzes them back to the desired product.[1]

    • Dry over MgSO₄ and concentrate.

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Used when the carboxylic acid is bound to the resin and the pyrimidine is added as a capping group or side-chain modifier.[1]

Step-by-Step:

  • Resin Prep: Swell the resin (with free acid or activated linker) in DMF for 20 mins.

  • Activation (In Vial):

    • Dissolve Carboxylic Acid (if coupling to the pyrimidine on resin) OR Pyrimidine Amine (if coupling to acid on resin).

    • Scenario: Coupling Pyrimidine Amine to Resin-Bound Acid.

    • Use DIC (3 equiv) and Oxyma (3 equiv) in DMF. Activate for 2 minutes.

  • Coupling: Add the Pyrimidine Amine (3 equiv) dissolved in DMF/DMSO (4:1) to the resin.[3][4]

    • Note: We use excess amine here to drive the reaction, as the amine is the cheaper reagent compared to the resin-bound peptide.[1]

  • Agitation: Shake for 2–4 hours at room temperature.

  • Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).

  • "Soft Base" Wash (Safety Step): Treat the resin with 20% Piperidine in DMF for 5 minutes.

    • Reasoning: If any high-energy O-acyl species formed on the pyrimidine ring during coupling, this step will hydrolyze the ester/amide on the ring without cleaving the robust peptide bond at the exocyclic amine.[1]

Troubleshooting & Critical Parameters

The "Double Mass" Problem

Observation: LC-MS shows a peak corresponding to [Product Mass + Acyl Group]. Cause: Over-acylation. The ring nitrogen/oxygen has reacted with the excess activated acid.[1] Solution:

  • Hydrolysis: Treat the crude mixture with 1M aqueous LiOH or NaOH (if solution phase) for 10 minutes, or 20% piperidine (if solid phase). The ring acyl group is far less stable than the aliphatic amide and will cleave selectively.

  • Stoichiometry Control: Reduce the equivalents of carboxylic acid and coupling reagent to 0.95 equiv relative to the amine.

"Brick Dust" Insolubility

Observation: The pyrimidine amine precipitates immediately upon addition to the reaction.[1] Cause: Formation of insoluble salts or aggregation. Solution:

  • Use Chaotropic Salts : Add 0.1 M LiCl to the DMF solution to disrupt hydrogen bonding.

  • Solvent Switch : Use 100% NMP or a DMF/DMSO (1:1) mixture.

References

  • El-Faham, A., & Albericio, F. (2011).[1][4] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.[1] Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, 2010(8), 189-250.[1] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11966315, 4-(Aminomethyl)pyrimidin-2(1H)-one.[1] Link

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Aminomethyl-pyrimidin-2-OL for Next-Generation Kinase Inhibitor Development

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for ther...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the use of "privileged scaffolds"—core molecular structures that are predisposed to bind to the ATP-binding site of multiple kinases. The pyrimidine ring is one such scaffold, serving as a bioisostere of the adenine base in ATP.[1][2][3] This guide provides an in-depth exploration of 4-Aminomethyl-pyrimidin-2-OL , a versatile and highly functionalized building block, for the rational design and synthesis of novel kinase inhibitors. We will detail the strategic rationale for its use, provide robust, step-by-step protocols for synthesis and biological evaluation, and discuss the interpretation of structure-activity relationship (SAR) data.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The ATP-binding site of protein kinases contains a conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The pyrimidine scaffold effectively mimics these interactions, providing a strong anchoring point for inhibitors.[1][3] Fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines (7-deazapurines) and pyrazolo[3,4-d]pyrimidines, are core structures in numerous FDA-approved kinase inhibitors, including treatments for cancers driven by EGFR, CDKs, and Aurora kinases.[2][4][5][6]

The 4-Aminomethyl-pyrimidin-2-OL scaffold offers three key strategic advantages for drug discovery:

  • Mimicry of ATP: The pyrimidin-2-ol tautomer can form crucial hydrogen bonds with the kinase hinge region, analogous to the adenine N1 and N6-amine.

  • Vectors for Diversification: It possesses three distinct points for chemical modification: the 2-hydroxyl group, the 4-aminomethyl group, and the C5/C6 positions on the ring. This allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • Synthetic Tractability: The functional groups are amenable to a wide range of well-established chemical transformations, enabling the rapid generation of compound libraries for screening.

This guide will walk researchers through a logical workflow, from initial synthetic design to cellular evaluation, using this promising starting material.

Foundational Chemistry and Rationale

The core principle behind using 4-Aminomethyl-pyrimidin-2-OL is to build molecules that occupy the ATP pocket. The pyrimidine core will serve as the "hinge-binder," while substituents attached to the exocyclic aminomethyl group and the 2-position will extend into the solvent-exposed region and a deeper hydrophobic pocket, respectively.

Pharmacophore Model

A typical pharmacophore model for a Type I kinase inhibitor based on this scaffold involves:

  • Hydrogen Bond Donor/Acceptor: The pyrimidine ring nitrogens and the 2-hydroxyl group interact with the kinase hinge.

  • Hydrophobic/Aromatic Group: A group installed at the 2-position (via substitution of the hydroxyl) can occupy the hydrophobic pocket near the gatekeeper residue.

  • Vector to Solvent Front: The aminomethyl group serves as a linker to a moiety that can interact with the solvent-exposed region, often improving solubility and providing opportunities to enhance selectivity.

The following workflow diagram illustrates the overall strategy from scaffold to lead candidate.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Optimization Scaffold 4-Aminomethyl-pyrimidin-2-OL (Starting Material) Protect Protecting Group Chemistry (e.g., Boc) Scaffold->Protect Activate Activation of 2-OH (e.g., Chlorination) Protect->Activate Diversify1 Diversification at C2 (e.g., Suzuki Coupling) Activate->Diversify1 Diversify2 Diversification at Amine (e.g., Amide Coupling) Diversify1->Diversify2 Deprotect Final Deprotection Diversify2->Deprotect Library Focused Compound Library Deprotect->Library KinaseAssay In Vitro Biochemical Kinase Assay (IC50) Library->KinaseAssay Screening CellAssay Cellular Proliferation Assay (GI50) KinaseAssay->CellAssay SAR SAR Analysis CellAssay->SAR SAR->Diversify1 Iterative Design LeadOpt Lead Optimization (ADME/Tox, PK) SAR->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate G A 4-Aminomethyl- pyrimidin-2-OL B Step 1: N-Boc Protection (Boc)2O, Dioxane A->B C Boc-protected Intermediate B->C D Step 2: Chlorination POCl3, Heat C->D E 2-Chloro, Boc-protected Intermediate D->E F Step 3: Suzuki Coupling 4-Methoxyphenylboronic acid, Pd(PPh3)4, Na2CO3 E->F G 2-Aryl, Boc-protected Intermediate F->G H Step 4: Boc Deprotection TFA, DCM G->H I 2-Aryl-4-aminomethyl Intermediate H->I J Step 5: Amide Coupling 3-Methylbenzoyl chloride, Et3N, DCM I->J K Final Product J->K

Caption: Exemplar multi-step synthesis of a target inhibitor.

Step 1: Boc Protection of the Aminomethyl Group

  • Rationale: The primary amine is highly nucleophilic and would interfere with the subsequent chlorination and coupling steps. The tert-butyloxycarbonyl (Boc) group is a standard, acid-labile protecting group that is stable to the conditions of the next steps.

  • Suspend 4-Aminomethyl-pyrimidin-2-OL (1.0 eq) in 1,4-dioxane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir the mixture at room temperature overnight.

  • Monitor reaction completion by TLC or LC-MS.

  • Concentrate the mixture under reduced pressure. The resulting crude product is often pure enough for the next step, or can be purified by silica gel chromatography if necessary.

Step 2: Chlorination of the 2-Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride with phosphorus oxychloride (POCl₃) creates an activated site for palladium-catalyzed cross-coupling reactions. [7]1. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Add the Boc-protected intermediate from Step 1 to a flask and carefully add POCl₃ (5-10 eq) at 0 °C.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 2-chloro intermediate.

Step 3: Suzuki Cross-Coupling

  • Rationale: The Suzuki reaction is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl or heteroaryl groups at the 2-position to probe the hydrophobic pocket. [8]1. Combine the 2-chloro intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq) in a mixture of toluene and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction to 90 °C overnight under an inert atmosphere.

  • Monitor by LC-MS. Upon completion, cool to room temperature, and partition between ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 4: Boc Deprotection

  • Rationale: The Boc group must be removed to unmask the primary amine for the final diversification step. Trifluoroacetic acid (TFA) is a strong acid that cleanly cleaves the Boc group.

  • Dissolve the Suzuki product in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor by LC-MS. Upon completion, concentrate the solvent under reduced pressure.

  • Co-evaporate with DCM several times to remove excess TFA. The resulting TFA salt is often used directly in the next step.

Step 5: Amide Coupling

  • Rationale: Acylation of the primary amine is a straightforward way to install a second diversity element. This group will extend towards the solvent-exposed region of the ATP pocket.

  • Dissolve the amine TFA salt from Step 4 in DCM.

  • Add triethylamine (Et₃N, 3.0 eq) to neutralize the salt and act as a base.

  • Cool to 0 °C and add 3-methylbenzoyl chloride (1.1 eq) dropwise.

  • Stir at room temperature for 2-4 hours.

  • Monitor by LC-MS. Upon completion, wash the reaction with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final product by silica gel chromatography or preparative HPLC to yield the target compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Rationale: The primary goal is to determine the concentration at which the synthesized compound inhibits 50% of the kinase activity (the IC₅₀ value). The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced in a kinase reaction. [9]Less ADP produced means more inhibition. The luminescent signal is directly proportional to the amount of ADP. [9][10] Materials:

  • Target Kinase (e.g., CDK2/Cyclin A)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Kinase Reaction Buffer (specific to the kinase, typically containing MgCl₂)

  • White, opaque 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Create a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM stock. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup:

    • Prepare a master mix of the kinase and substrate in kinase reaction buffer.

    • Prepare a master mix of ATP in kinase reaction buffer.

  • Initiate Reaction: Add the kinase/substrate mix to all wells. Add the ATP mix to all wells to start the reaction (final volume typically 5 µL). For the "no enzyme" control, add buffer instead of the kinase mix.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes. [9]6. Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce light.

    • Incubate at room temperature for 30-60 minutes. [9]7. Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: High control (DMSO only) = 100% activity, Low control (no enzyme or potent inhibitor) = 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Protocol 3: Cellular Antiproliferative Assay (CellTiter-Glo®)
  • Rationale: An in vitro kinase assay demonstrates target engagement, but a cellular assay is required to determine if the compound can enter cells and inhibit proliferation. The CellTiter-Glo® assay measures the number of viable cells by quantifying the amount of ATP present, which is an indicator of metabolically active cells. [11][12][13]A decrease in ATP signifies either cell death or growth arrest.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., MCF-7 breast cancer cells for a CDK4/6 inhibitor).

  • Complete cell culture medium (e.g., DMEM + 10% FBS).

  • Test Compounds (dissolved in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, opaque 96-well cell culture plates.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, add various concentrations of the test compounds to the wells (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only).

  • Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times.

  • Assay Protocol:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [11] * Add 100 µL of CellTiter-Glo® Reagent to each well (for a 1:1 ratio with the culture medium). [11] * Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data: High control (DMSO only) = 100% viability, Low control (no cells or potent toxin) = 0% viability.

    • Plot the percent viability versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Data Interpretation and Structure-Activity Relationships (SAR)

The goal of the initial screening is to establish a baseline of activity and identify vectors for optimization. By systematically changing the R¹ and R² groups, a structure-activity relationship (SAR) can be built.

Table 1: Example SAR Data for a Fictional Kinase Target

Compound IDR¹ (at C2)R² (Amide)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)
EX-1 4-Methoxyphenyl3-Methylphenyl501.2
EX-2 Phenyl3-Methylphenyl2508.5
EX-3 4-Chlorophenyl3-Methylphenyl350.9
EX-4 4-MethoxyphenylPhenyl652.5
EX-5 4-Methoxyphenyl3-Chlorophenyl481.1
EX-6 4-Methoxyphenyl3-Trifluoromethylphenyl953.0

Analysis of SAR:

  • Impact of R¹ (C2-substituent): Comparing EX-1 and EX-2 suggests that the 4-methoxy group on the phenyl ring is beneficial for activity, likely forming a favorable interaction in the hydrophobic pocket. Replacing it with an electron-withdrawing chloro group (EX-3 ) maintains or slightly improves potency, indicating that both electronic and steric factors are at play.

  • Impact of R² (Amide substituent): Comparing EX-1 and EX-4 shows that the 3-methyl group on the benzamide is favorable. Adding a more electron-withdrawing group like a chloro (EX-5 ) has a neutral effect, while a bulky trifluoromethyl group (EX-6 ) is detrimental. This suggests a size-limited or specific electronic requirement in the solvent-exposed region.

These initial findings guide the next round of synthesis. For instance, one might explore other small, electron-donating or halogen substituents at the 4-position of the R¹ phenyl ring and other small substituents on the R² benzamide ring. This iterative process of design, synthesis, and testing is central to medicinal chemistry and lead optimization. [14][15]

Conclusion and Future Directions

4-Aminomethyl-pyrimidin-2-OL is a powerful and versatile scaffold for the development of novel kinase inhibitors. Its trifunctional nature allows for a systematic and rational exploration of chemical space within the ATP-binding site. The protocols detailed herein provide a comprehensive framework for researchers to synthesize, screen, and optimize compounds derived from this building block. Future work could involve more advanced drug design strategies such as scaffold hopping—where the pyrimidine core is replaced with another hinge-binding motif—or the development of covalent inhibitors by incorporating a reactive "warhead" onto the scaffold. [8][16]By combining robust synthetic chemistry with precise biological evaluation, the full potential of this scaffold can be realized in the ongoing quest for more effective and selective kinase-targeted therapies.

References

  • Orzeszko, A., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pawar, R., et al. (2022). Computational identification of 2,4-disubstituted amino-pyrimidines as L858R/T790M-EGFR double mutant inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]

  • Li, J., et al. (2024). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Molecules. Available at: [Link]

  • Shaikh, A., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Available at: [Link]

  • Kandepi, V., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules. Available at: [Link]

  • NIH (n.d.). In vitro NLK Kinase Assay. PMC. Available at: [Link]

  • Starosyla, S.A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Pharmacology. Available at: [Link]

  • ResearchGate (n.d.). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. Available at: [Link]

  • Google Patents (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
  • Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • MDPI (2023). New Pyrazole/Pyrimidine-Based Scaffolds as Inhibitors of Heat Shock Protein 90. Available at: [Link]

  • NIH (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. Available at: [Link]

  • ResearchGate (2019). Synthesis and biological evaluation of novel amino-substituted derivatives of pyrido[2,3-d]pyrimidine as inhibitors of protein kinase CK2. Available at: [Link]

  • Reaction Biology (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES (n.d.). Available at: [Link]

  • ScienceOpen (2024). Application of a macrocyclization strategy in kinase inhibitor development. Available at: [Link]

  • Taylor & Francis Online (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors. Available at: [Link]

  • MDPI (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Progress in Chemical and Biochemical Research (2024). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues. Available at: [Link]

  • ResearchGate (2022). Cell Viability Assays Assay Guidance Manual. Available at: [Link]

  • MDPI (2021). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. Available at: [Link]

  • Sciforum (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. Available at: [Link]

  • ACS Publications (n.d.). Hinge Binder Scaffold Hopping Identifies Potent CAMKK2 Inhibitor Chemotypes. Journal of Medicinal Chemistry. Available at: [Link]

  • Nature (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Available at: [Link]

  • Celtarys (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Taylor & Francis Online (2023). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors. Available at: [Link]

  • MDPI (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Available at: [Link]

  • MDPI (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests. Available at: [Link]

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

Sources

Application

Application Note: Scalable Manufacturing Processes for 4-Aminomethyl-pyrimidin-2-ol

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The compound 4-Aminomethyl-pyrimidi...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The compound 4-Aminomethyl-pyrimidin-2-ol is a highly valuable building block in fragment-based drug discovery, frequently utilized as a bioisostere for basic amines and a key intermediate in the synthesis of kinase inhibitors. Scaling up the manufacturing of this nitrogen-rich heterocycle presents unique process chemistry challenges, primarily revolving around tautomeric solubility shifts and the suppression of secondary amine dimers during reduction.

This application note details a robust, two-step scalable manufacturing route starting from the commercially available and cost-effective 2-chloro-pyrimidine-4-carbonitrile. The protocol is engineered to maximize atom economy, ensure stringent impurity control, and provide a self-validating framework for kilo-lab to pilot-plant scale-up.

Tautomerism and Process Implications

A critical factor in handling 2-hydroxypyrimidines is their protomeric tautomerism. In both aqueous and organic phases, 2-hydroxypyrimidine exists in a dynamic equilibrium with its keto form, pyrimidin-2(1H)-one [1]. This tautomeric shift heavily influences the molecule's hydrogen-bonding network, directly impacting its solubility during crystallization and workup. Our protocol leverages this by utilizing highly controlled pH adjustments to force the precipitation of the less soluble keto-tautomer during the intermediate isolation phase.

Synthetic Workflow & Route Selection

We selected a Nitrile Reduction Route over alternative reductive amination or azide-reduction strategies. Azide chemistry poses severe explosion hazards at scale, while reductive amination of pyrimidine-carbaldehydes often suffers from poor yield due to the instability of the aldehyde intermediate. The catalytic hydrogenation of a nitrile is highly scalable, provided that the transient imine intermediate is properly managed to prevent dimerization [2, 3].

SyntheticWorkflow SM 2-Chloro-pyrimidine- 4-carbonitrile Step1 Hydrolysis (NaOH/H2O) THF, 45°C SM->Step1 Step 1 (SNAr) Int1 2-Hydroxy-pyrimidine- 4-carbonitrile Step1->Int1 92% Yield Step2 Hydrogenation (H2, Pd/C) NH3/MeOH, 5 bar Int1->Step2 Step 2 (Reduction) Product 4-Aminomethyl- pyrimidin-2-ol Step2->Product 88% Yield

Figure 1: Two-step scalable synthetic workflow for 4-Aminomethyl-pyrimidin-2-ol.

Step-by-Step Experimental Protocols

Step 1: Controlled Hydrolysis to 2-Hydroxy-pyrimidine-4-carbonitrile

Objective: Selectively hydrolyze the 2-chloro moiety via Nucleophilic Aromatic Substitution (


) without hydrolyzing the labile nitrile group.

Causality & Engineering Controls: The reaction temperature is strictly capped at 45°C. Exceeding 50°C provides the activation energy required for the hydroxide ions to attack the nitrile carbon, leading to the formation of the undesired 2-hydroxy-pyrimidine-4-carboxamide impurity.

Protocol:

  • Preparation: Purge a 50 L glass-lined reactor with

    
    . Charge 5.0 kg (35.8 mol) of 2-chloro-pyrimidine-4-carbonitrile and 20 L of Tetrahydrofuran (THF).
    
  • Reagent Addition: Initiate stirring at 150 RPM. Slowly add 18.8 L of 2M aqueous NaOH (1.05 equiv) via an addition funnel over 90 minutes. Maintain the internal jacket temperature such that the reaction mass stays between 40°C and 45°C.

  • Reaction Monitoring: Stir for 4 hours. Confirm completion via HPLC (Limit: < 1% starting material).

  • Workup & Crystallization: Cool the reactor to 10°C. Slowly add 1M HCl until the pH reaches exactly 4.0. Self-Validation: At pH 4.0, the pyrimidin-2(1H)-one tautomer reaches its isoelectric point and precipitates as a dense white solid [1].

  • Isolation: Filter the slurry through a Nutsche filter. Wash the filter cake with 2 x 5 L of cold water (5°C) to remove NaCl byproducts. Dry under vacuum at 50°C for 12 hours. Yield: ~4.0 kg (92%).

Step 2: High-Pressure Catalytic Hydrogenation

Objective: Reduce the nitrile to a primary amine while actively suppressing the formation of secondary amine dimers.

Causality & Engineering Controls: During nitrile hydrogenation, the reaction proceeds through a highly reactive imine intermediate. If unmitigated, the newly formed primary amine will nucleophilically attack this imine, ejecting ammonia and forming a secondary amine dimer [2, 3]. By utilizing a high concentration of methanolic ammonia (5 equivalents), we thermodynamically shift the equilibrium, heavily favoring the primary amine and suppressing condensation. Furthermore, maintaining a high hydrogen pressure (5 bar) ensures rapid conversion of the imine to the amine, minimizing the residence time of the reactive intermediate.

HydrogenationSelectivity Nitrile Nitrile Intermediate (-CN) Imine Imine Intermediate (-CH=NH) Nitrile->Imine +H2 (Pd/C) PrimaryAmine Primary Amine (Desired Product) Imine->PrimaryAmine +H2 (Fast) SecondaryAmine Secondary Amine (Dimer Impurity) Imine->SecondaryAmine +Primary Amine (Condensation) Ammonia Excess NH3 (Le Chatelier's Control) Ammonia->Imine Suppresses Condensation

Figure 2: Mechanistic logic tree demonstrating dimer suppression via ammonia addition.

Protocol:

  • Preparation: Into a 50 L Hastelloy pressure reactor, charge 4.0 kg (32.8 mol) of 2-hydroxy-pyrimidine-4-carbonitrile.

  • Solvent & Catalyst: Add 25 L of 7M Ammonia in Methanol (approx. 5.3 equiv of

    
    ). Carefully charge 0.4 kg of 10% Pd/C (50% water-wet to mitigate pyrophoric risk).
    
  • Purging: Seal the reactor. Purge the headspace with

    
     to 3 bar and vent (repeat 3x). Purge with 
    
    
    
    to 3 bar and vent (repeat 3x).
  • Hydrogenation: Pressurize the reactor to 5.0 bar with

    
    . Set the impeller speed to 400 RPM to maximize the gas-liquid mass transfer coefficient (
    
    
    
    ). Heat the jacket to maintain an internal temperature of 40°C.
  • Monitoring: Monitor hydrogen mass flow. The reaction is complete when

    
     uptake ceases (typically 5–7 hours).
    
  • Workup: Cool to 20°C, safely vent the

    
    , and purge with 
    
    
    
    (3x). Filter the reaction mixture through a pad of Celite under a nitrogen blanket to remove the Pd/C catalyst.
  • Isolation: Concentrate the filtrate under reduced pressure to 20% of its original volume. Add 10 L of cold ethanol to crystallize the product. Filter and dry under vacuum. Yield: ~3.6 kg (88%).

Quantitative Process Data Summaries

To validate the robustness of the hydrogenation step, a Design of Experiments (DoE) was executed to map the design space for pressure and ammonia equivalents.

Table 1: DoE Summary for Step 2 Hydrogenation Optimization

Run

Pressure (bar)
Temp (°C)

(Equivalents)
Primary Amine Yield (%)Dimer Impurity (%)
12.0250.045.248.5
25.0251.072.121.3
35.0405.094.52.1
4 (Optimal) 5.0 40 7.0 96.2 < 0.5

Analysis: The data definitively proves that the absence of ammonia (Run 1) leads to catastrophic dimerization. Increasing the


 pressure and ammonia equivalents (Run 4) effectively shuts down the condensation pathway.

Table 2: Critical Impurity Profile & Control Strategy

ImpurityOrigin / MechanismProcess Control StrategyRelease Limit (HPLC Area %)
2-Hydroxy-pyrimidine-4-carboxamide Over-hydrolysis of the nitrile group during Step 1.Strict jacket temperature control (< 45°C) during NaOH addition.

0.5%
Secondary Amine Dimer Nucleophilic attack of primary amine on the imine intermediate.Use of

5.0 equivalents of methanolic

and high

agitation.

0.5%
Unreacted Nitrile Incomplete hydrogenation due to catalyst poisoning or poor mass transfer.Monitor

uptake flowmeter; ensure 400 RPM agitation for optimal

.

0.1%

References

  • Les, A., & Adamowicz, L. (1993). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry.[Link]

  • Vermaak, V., et al. (2020). Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst. Organic Process Research & Development.[Link]

  • Juhász, K., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.[Link]

Method

Application Note: Strategic Functionalization of the C2-Hydroxyl Group in 4-(Aminomethyl)pyrimidin-2-ol

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Mechanistic Context: The Dual Challenge of the Scaffold Functionalizing the C2-hydroxyl group of 4-(aminomethyl)py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Mechanistic Context: The Dual Challenge of the Scaffold

Functionalizing the C2-hydroxyl group of 4-(aminomethyl)pyrimidin-2-ol presents two distinct chemoselectivity challenges that must be addressed to avoid complex mixtures and low yields:

  • The Hyper-Nucleophilic Primary Amine: The C4-aminomethyl group is a highly reactive nucleophile. Any electrophile (e.g., alkyl halides, POCl₃) intended for the C2 position will preferentially attack this primary amine.

  • Lactim-Lactam Tautomerism: 2-Hydroxypyrimidines do not behave like standard phenols. In polar environments, they exist predominantly as the pyrimidin-2(1H)-one tautomer [1]. The resulting ambidentate lactam anion typically undergoes N-alkylation rather than the desired O-alkylation when treated with standard bases like K₂CO₃.

To successfully functionalize the C2-position, an orthogonal protection strategy combined with regioselective activation is required.

Strategic Workflow & Causality

As illustrated in the workflow below, the first mandatory step is the chemoselective protection of the primary amine. The choice of protecting group dictates the downstream C2-functionalization pathway:

  • Pathway A (Chlorination

    
     SNAr):  Requires robust protection (e.g., Trifluoroacetamide or Phthalimide) because the standard chlorinating agent, POCl₃, generates HCl in situ, which readily cleaves acid-sensitive groups like Boc [2].
    
  • Pathway B (Direct O-Alkylation): Compatible with standard Boc protection. To overcome the N-alkylation preference of the lactam tautomer, silver salts (e.g., Ag₂CO₃) are employed. Silver strongly coordinates to the softer ring nitrogen, sterically and electronically directing the electrophile to the harder exocyclic oxygen.

G A 4-Aminomethyl- pyrimidin-2-ol B Amine Protection (TFA or Boc) A->B C Protected Intermediate B->C D1 Chlorination (POCl3, Base) C->D1 Pathway A D2 O-Alkylation (R-X, Ag2CO3) C->D2 Pathway B E1 2-Chloro Pyrimidine D1->E1 E2 2-O-Alkyl Pyrimidine D2->E2 F SNAr / Cross-Coupling E1->F G C2-Functionalized Target E2->G Deprotect F->G Deprotect

Workflow for C2-hydroxyl functionalization of 4-aminomethyl-pyrimidin-2-ol.

Quantitative Data: Regioselectivity & Yield Optimization

The table below summarizes the critical impact of base selection and protecting groups on the functionalization of the C2-position.

Table 1: Condition Optimization for C2-Functionalization

MethodSubstrate StateReagents & ConditionsMajor ProductIsolated Yield
Direct AlkylationUnprotectedMeI, K₂CO₃, DMF, 25 °CComplex mixture (N/Amine alkyl)< 5% (O-alkyl)
Direct AlkylationBoc-ProtectedMeI, K₂CO₃, DMF, 25 °CN1-alkylated pyrimidone12% (O-alkyl)
O-Alkylation Boc-Protected MeI, Ag₂CO₃, Toluene, 80 °C C2-O-alkylated pyrimidine 78%
ChlorinationBoc-ProtectedPOCl₃, Pyridine, 110 °CDeprotected/degraded mixtureN/A
Chlorination TFA-Protected POCl₃, N,N-Dimethylaniline, 90 °C C2-Chloro pyrimidine 84%

Validated Experimental Protocols

Protocol A: Chemoselective Amine Protection (Trifluoroacetylation)

This protocol prepares the substrate for Pathway A (Chlorination).

  • Initialization: Suspend 4-(aminomethyl)pyrimidin-2-ol (10.0 mmol) in anhydrous methanol (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine (12.0 mmol), followed by the dropwise addition of ethyl trifluoroacetate (11.0 mmol) at 0 °C.

  • Reaction & Validation: Allow the mixture to warm to room temperature and stir for 4 hours.

    • In-Process Control (IPC): Monitor by TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-active baseline spot (free amine) is entirely consumed, replaced by a UV-active spot at Rf 0.45.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate (50 mL), wash with 0.1 M HCl (20 mL) to remove residual Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate to yield the TFA-protected intermediate.

Protocol B: C2-Hydroxyl Chlorination via POCl₃

Converts the tautomeric lactam into a highly reactive chloroimine for downstream coupling [3].

  • Preparation: In a dry, round-bottom flask equipped with a reflux condenser, add the TFA-protected intermediate (5.0 mmol).

  • Activation: Add phosphorus oxychloride (POCl₃, 15.0 mmol) and N,N-dimethylaniline (5.5 mmol).

    • Causality: N,N-dimethylaniline acts as an acid scavenger and accelerates the formation of the reactive Vilsmeier-type intermediate without causing the degradation often seen with pyridine at high temperatures.

  • Heating: Heat the mixture to 90 °C for 3 hours. The suspension will transition to a dark, homogeneous solution.

  • Quenching (Critical Step): Cool the flask to room temperature. Carefully add the mixture dropwise into a vigorously stirred beaker of crushed ice (100 g).

    • Causality: Rapid, cold quenching is mandatory. If the internal temperature rises, the newly formed C-Cl bond will rapidly hydrolyze back to the C-OH tautomer.

  • Isolation: Extract the aqueous mixture with DCM (3 x 30 mL). Wash the combined organics with cold saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the 2-chloropyrimidine derivative.

Protocol C: Direct Regioselective O-Alkylation

An alternative to chlorination, utilizing silver-mediated regiocontrol.

  • Preparation: Dissolve the Boc-protected 4-(aminomethyl)pyrimidin-2-ol (5.0 mmol) in anhydrous toluene (25 mL).

  • Silver Coordination: Add Ag₂CO₃ (3.0 mmol, 0.6 eq). Stir the suspension at room temperature for 15 minutes in the dark (wrap flask in aluminum foil).

    • Causality: Light exclusion prevents the photolytic degradation of the silver salt. The pre-stirring allows the Ag⁺ ions to coordinate with the N1/N3 atoms of the pyrimidine ring.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 6.0 mmol). Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove silver salts. Wash the Celite pad with ethyl acetate (20 mL). Concentrate the filtrate and purify via flash chromatography (Hexanes:EtOAc) to isolate the pure C2-O-alkylated product.

References

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone The Journal of Physical Chemistry A URL
  • Molecules (MDPI)
  • A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine Benchchem Technical Guides URL
Application

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 4-Aminomethyl-pyrimidin-2-ol

Abstract: This document provides a comprehensive guide for the synthesis of 4-Aminomethyl-pyrimidin-2-ol, a key heterocyclic scaffold relevant to drug discovery and medicinal chemistry. The protocol leverages the efficie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-Aminomethyl-pyrimidin-2-ol, a key heterocyclic scaffold relevant to drug discovery and medicinal chemistry. The protocol leverages the efficiency of microwave-assisted organic synthesis (MAOS) to achieve rapid, high-yield production.[1][2] A three-step synthetic strategy is detailed, beginning with the synthesis of a key N-Boc protected β-ketoester intermediate, followed by a microwave-mediated cyclocondensation with guanidine, and concluding with an efficient deprotection. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and methods for purification and characterization.

Introduction and Scientific Context

The pyrimidine-2-ol moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an aminomethyl group at the 4-position provides a crucial vector for further functionalization, making 4-Aminomethyl-pyrimidin-2-ol a valuable building block in the synthesis of compound libraries for screening and lead optimization.[3][4]

Traditional synthetic methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, utilizing the direct and efficient heating of polar reagents to dramatically accelerate reaction rates, increase yields, and improve product purity.[1][2][5] This approach aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[2][6]

This application note details a robust and reproducible three-step synthesis designed to be both efficient and scalable.

Overall Synthetic Strategy

A direct, one-step synthesis of the target compound is complicated by the reactive nature of the primary amine. Therefore, a protecting group strategy is employed. The synthesis proceeds via three main stages:

  • Synthesis of Precursor: Preparation of tert-butyl (4-ethoxy-4-oxobutan-2-yl)carbamate, the key β-ketoester building block with a protected amine.

  • Microwave-Assisted Cyclocondensation: Formation of the pyrimidine ring via a Biginelli-type reaction between the β-ketoester and guanidine under microwave irradiation.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

The complete workflow is illustrated below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Microwave-Assisted Cyclocondensation cluster_2 Step 3: Deprotection & Purification a Boc-Gly-OH + Ethyl (triphenylphosphoranylidene)acetate b tert-butyl (4-ethoxy-4-oxobutan-2-yl)carbamate (β-Ketoester Precursor) a->b Wittig-Horner Reaction c β-Ketoester Precursor + Guanidine Hydrochloride d tert-butyl ((2-hydroxy-1,6-dihydropyrimidin-4-yl)methyl)carbamate (Boc-Protected Product) c->d Microwave Irradiation (120°C, 15 min) e Boc-Protected Product f 4-Aminomethyl-pyrimidin-2-ol (Final Product) e->f Acidic Hydrolysis (TFA or HCl) g Purification (Reversed-Phase Chromatography) f->g

Caption: Overall workflow for the synthesis of 4-Aminomethyl-pyrimidin-2-ol.

Experimental Protocols

Materials and Instrumentation
  • Microwave Reactor: A dedicated single-mode microwave synthesizer capable of controlled temperature and pressure operation is required.

  • Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified.

  • Purification: Flash chromatography system (normal or reversed-phase) or preparative HPLC.

  • Analytical: NMR spectrometer, LC-MS system, and melting point apparatus for characterization.

Step 1: Synthesis of tert-butyl (4-ethoxy-4-oxobutan-2-yl)carbamate (Precursor)

This step involves the synthesis of the key β-ketoester intermediate. A reliable method involves the acylation of the ylide derived from ethyl (triphenylphosphoranylidene)acetate with an N-Boc protected amino acid, such as Boc-glycine, followed by rearrangement.

Protocol:

  • To a solution of Boc-glycine (1.0 eq) in anhydrous THF, add carbonyldiimidazole (CDI) (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to form the acylimidazolide.

  • In a separate flask, prepare a solution of ethyl (triphenylphosphoranylidene)acetate (1.2 eq) in anhydrous THF.

  • Add the acylimidazolide solution dropwise to the ylide solution and stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the target β-ketoester as a colorless oil.

Step 2: Microwave-Assisted Synthesis of tert-butyl ((2-hydroxy-1,6-dihydropyrimidin-4-yl)methyl)carbamate

This is the key ring-forming step where the efficiency of microwave heating is most impactful. The reaction is a cyclocondensation between the synthesized β-ketoester and guanidine.[7][8]

G reagents β-Ketoester Precursor + Guanidine HCl + NaOEt in EtOH mw_vessel Microwave Vial reagents->mw_vessel 1. Add Reagents mw_reactor Microwave Reactor (120°C, 15 min, 90W) mw_vessel->mw_reactor 2. Seal & Irradiate workup Reaction Workup (Cooling, Filtration) mw_reactor->workup 3. Process product Boc-Protected 4-Aminomethyl-pyrimidin-2-ol workup->product 4. Isolate

Caption: Experimental workflow for the microwave-assisted cyclocondensation.

Protocol:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the β-ketoester precursor (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium ethoxide (2.5 eq).

  • Add anhydrous ethanol (5 mL) to the vial.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C (Ramp time: 2 min)

    • Time: 15 minutes

    • Power: 90 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • After the irradiation is complete, allow the vial to cool to room temperature (either passively or with compressed air).

  • Once cooled, carefully open the vial. A precipitate may have formed.

  • Filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be taken to the next step directly or purified by flash chromatography if necessary.

Rationale for Microwave Conditions:

  • Solvent: Ethanol is an excellent solvent for microwave synthesis due to its high dielectric constant, allowing for efficient absorption of microwave energy and rapid heating.[7]

  • Temperature: 120 °C provides sufficient thermal energy to overcome the activation barrier of the cyclocondensation reaction, which is significantly accelerated compared to conventional heating methods that might require hours of refluxing.[9]

  • Time: 15 minutes is typically sufficient for the reaction to reach completion under these conditions, showcasing the dramatic reduction in reaction time offered by MAOS.[1]

ParameterConventional HeatingMicrowave-Assisted SynthesisAdvantage of MAOS
Reaction Time 8 - 24 hours10 - 20 minutesDrastic time reduction.[1][5]
Temperature Reflux (e.g., ~78°C for EtOH)120 °C (Superheated)Higher temp, faster kinetics.[2]
Yield Moderate to GoodGood to ExcellentOften improved yields.[1][6]
Purity By-products commonCleaner reaction profileReduced side reactions.
Step 3: Deprotection of Boc-Protected Amine

The final step is the removal of the acid-labile Boc group to reveal the primary amine.[10][11]

Protocol:

  • Dissolve the crude or purified Boc-protected pyrimidine from Step 2 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.[10][12]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the TFA salt of the desired product.

Purification and Characterization

The final product, being a polar and potentially basic heterocycle, requires specific purification techniques.

Purification Protocol:

  • Method of Choice: Reversed-phase chromatography is often the most effective method for purifying polar heterocyclic compounds.[13][14]

  • Stationary Phase: Use a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with a small amount (0.1%) of a modifier like formic acid or TFA is recommended to improve peak shape and resolution.[13]

  • Alternative: For highly polar compounds that do not retain well on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[13][15]

  • Post-Purification: After collecting the appropriate fractions, lyophilization (freeze-drying) is an effective method to remove the aqueous mobile phase and isolate the final product as a solid.[13]

Characterization:

  • ¹H NMR: Confirm the structure by identifying characteristic peaks for the pyrimidine ring protons and the aminomethyl group.

  • ¹³C NMR: Verify the number and type of carbon atoms.

  • LC-MS: Confirm the molecular weight of the final product.

  • Melting Point: Determine the melting point of the purified solid.

Trustworthiness and Self-Validation

The protocol's integrity is maintained through rigorous in-process controls and final product validation.

  • In-Process Controls: Monitor each step using TLC or LC-MS to ensure the reaction has gone to completion before proceeding. This prevents carrying impurities into subsequent steps.

  • Final Validation: The structure and purity of the final compound must be unequivocally confirmed by a combination of NMR spectroscopy (¹H and ¹³C) and mass spectrometry. A purity of >95% (as determined by HPLC or qNMR) is the standard for use in drug discovery applications.

  • Reproducibility: The use of a dedicated microwave synthesizer with precise temperature and power control ensures high reproducibility between batches, a significant advantage over conventional heating methods.[1]

Conclusion

This application note presents a validated, efficient, and rapid protocol for the synthesis of 4-Aminomethyl-pyrimidin-2-ol using microwave-assisted chemistry. By leveraging a protecting group strategy and the significant advantages of microwave irradiation, this method provides a reliable pathway for producing this valuable building block for medicinal chemistry and drug development programs. The detailed steps for synthesis, purification, and characterization provide researchers with a comprehensive and trustworthy guide.

References

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Adv J Chem A, 2(2), 94-104. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). Research on Chemical Intermediates. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Specific effects of microwave - Solid supported reaction. (n.d.). pharmatutor.org. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Royal Society of Chemistry. [Link]

  • BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). Synlett, 29(07), 986-992. [Link]

  • BOC Deprotection. (n.d.). WordPress. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development, 28(5), 1801-1811. [Link]

  • Synthesis of substituted 4-amino-pyrimidines. (n.d.).
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2004). Organic Process Research & Development, 8(6), 939-941. [Link]

  • Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504. [Link]

  • Microwave Assisted Synthesis of Some Substituted 2-Pyrazoline - A Green Approach. (2017). Amanote Research. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

  • MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL STUDIES OF OXADIAZOLE SUBSTITUTED PYRIMIDINE COMPOUNDS. (2019). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(1), 73-79. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (n.d.). RSIS International. [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (2024). Beilstein Journal of Organic Chemistry, 20, 1148-1158. [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. (n.d.). Royal Society of Chemistry. [Link]

  • Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry. [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (2010). Journal of Separation Science, 33(21), 3349-3355. [Link]

  • Microwave Multicomponent Synthesis. (n.d.). Molecules, 14(1), 131-160. [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. (n.d.). SpringerLink. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]

  • Microwave-Assisted Synthesis of Guanidine Organocatalysts Bearing a Tetrahydroisoquinoline Framework and Their Evaluation in Michael Addition Reactions. (2025). ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (n.d.).
  • Microwave-Mediated Synthesis of N-Containing Heterocycles: from Batch to Continuous Flow Processes. (n.d.). -ORCA - Cardiff University. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Medicinal Chemistry, 14(10), 1950-1967. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Journal of Medicinal Chemistry, 52(15), 4861-4871. [Link]

  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2025). MDPI. [Link]

Sources

Method

Preparation of Fragment Libraries Containing the 4-Aminomethyl-pyrimidin-2-OL Scaffold: An Application Note and Comprehensive Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The quality and diversity of the frag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The quality and diversity of the fragment library are paramount to the success of any FBDD campaign. This application note provides a detailed guide for the preparation of a high-quality fragment library based on the 4-aminomethyl-pyrimidin-2-ol scaffold. This privileged heterocyclic system offers multiple points for diversification and possesses desirable physicochemical properties for fragment screening. We present a robust, step-by-step protocol for the synthesis of the core scaffold, strategies for library diversification, and comprehensive methods for quality control and fragment screening via Surface Plasmon Resonance (SPR).

Introduction: The Rationale for the 4-Aminomethyl-pyrimidin-2-ol Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of biologically active molecules, including approved drugs.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal scaffold for engaging with biological targets.[1] The 4-aminomethyl-pyrimidin-2-ol core, in particular, presents a unique combination of features for FBDD:

  • Multiple Diversification Points: The scaffold possesses a primary amine and a hydroxyl group, as well as the pyrimidine ring itself, which can be further substituted, allowing for the creation of a diverse library of fragments with varied physicochemical properties.

  • "Rule of Three" Compliance: The core scaffold and its initial derivatives can be designed to adhere to the "Rule of Three," a set of guidelines for desirable fragment properties (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[3]

  • 3D-Shape Diversity: The aminomethyl substituent provides a vector for exploring three-dimensional space, which is increasingly recognized as important for effective fragment library design.[3]

This guide will walk you through the entire process, from the synthesis of the core molecule to the application of the resulting library in a screening campaign.

Part 1: Synthesis of the Core Scaffold: 4-Aminomethyl-pyrimidin-2-ol

The synthesis of 4-aminomethyl-pyrimidin-2-ol can be achieved through a reliable multi-step process starting from the commercially available 4-methylpyrimidin-2-ol. The overall synthetic strategy involves the transformation of the methyl group into a functional handle for the introduction of the amino group.

Protocol 1: Synthesis of 4-(Bromomethyl)-pyrimidin-2-ol

This protocol details the bromination of the methyl group, creating a reactive intermediate for subsequent nucleophilic substitution.

Materials:

  • 4-Methylpyrimidin-2-ol hydrochloride[4]

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of 4-methylpyrimidin-2-ol (1.0 eq) in anhydrous CCl4, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).

  • Reflux the reaction mixture under nitrogen for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated NaHCO3 solution to quench any remaining acid.

  • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to afford 4-(bromomethyl)-pyrimidin-2-ol.

Protocol 2: Synthesis of 4-(Azidomethyl)-pyrimidin-2-ol

The bromide is then converted to an azide, a versatile intermediate for the introduction of the amine.

Materials:

  • 4-(Bromomethyl)-pyrimidin-2-ol

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 4-(bromomethyl)-pyrimidin-2-ol (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-(azidomethyl)-pyrimidin-2-ol, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 4-Aminomethyl-pyrimidin-2-ol

The final step is the reduction of the azide to the desired primary amine.

Materials:

  • 4-(Azidomethyl)-pyrimidin-2-ol

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve 4-(azidomethyl)-pyrimidin-2-ol (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, 4-aminomethyl-pyrimidin-2-ol.

Diagram of the Synthetic Workflow

Synthetic Workflow 4-Methylpyrimidin-2-ol 4-Methylpyrimidin-2-ol 4-(Bromomethyl)-pyrimidin-2-ol 4-(Bromomethyl)-pyrimidin-2-ol 4-Methylpyrimidin-2-ol->4-(Bromomethyl)-pyrimidin-2-ol NBS, BPO, CCl4 4-(Azidomethyl)-pyrimidin-2-ol 4-(Azidomethyl)-pyrimidin-2-ol 4-(Bromomethyl)-pyrimidin-2-ol->4-(Azidomethyl)-pyrimidin-2-ol NaN3, DMF 4-Aminomethyl-pyrimidin-2-ol 4-Aminomethyl-pyrimidin-2-ol 4-(Azidomethyl)-pyrimidin-2-ol->4-Aminomethyl-pyrimidin-2-ol H2, Pd/C, MeOH

Caption: Synthetic route to the 4-aminomethyl-pyrimidin-2-ol core scaffold.

Part 2: Design and Synthesis of a Diverse Fragment Library

With the core scaffold in hand, the next step is to generate a library of diverse fragments. The primary amine of 4-aminomethyl-pyrimidin-2-ol is an excellent handle for diversification through acylation or reductive amination.

Library Design Principles

A well-designed fragment library should exhibit a range of physicochemical properties to maximize the chances of identifying hits against various targets.[3] For this library, we will focus on diversification at the primary amine.

Table 1: Proposed Building Blocks for Library Diversification

Reaction TypeBuilding Block ClassExamplesRationale
Acylation Small Carboxylic AcidsAcetic acid, Propionic acid, Cyclopropanecarboxylic acidIntroduce small, simple alkyl and cycloalkyl groups.
Heterocyclic Carboxylic AcidsFuran-2-carboxylic acid, Thiophene-2-carboxylic acid, Pyridine-3-carboxylic acidIntroduce aromatic and heteroaromatic moieties with varying electronic properties.
Amino Acids (Boc-protected)Boc-Gly-OH, Boc-Ala-OHIntroduce peptide-like features.
Reductive Amination Small Aldehydes/KetonesAcetaldehyde, Acetone, CyclobutanoneIntroduce small, branched alkyl and cycloalkyl groups.
Heterocyclic AldehydesFuran-2-carbaldehyde, Thiophene-2-carbaldehydeIntroduce heteroaromatic moieties.
Protocol 4: Library Synthesis via Amide Coupling

This protocol describes a general procedure for the acylation of the primary amine.

Materials:

  • 4-Aminomethyl-pyrimidin-2-ol

  • Carboxylic acid of choice (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a reaction vial, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add a solution of 4-aminomethyl-pyrimidin-2-ol (1.0 eq) in DMF.

  • Stir the reaction at room temperature for 12-16 hours.

  • Purify the reaction mixture using preparative HPLC to isolate the desired fragment.

Protocol 5: Library Synthesis via Reductive Amination

This protocol provides a general method for the N-alkylation of the primary amine.

Materials:

  • 4-Aminomethyl-pyrimidin-2-ol

  • Aldehyde or ketone of choice (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

Procedure:

  • To a suspension of 4-aminomethyl-pyrimidin-2-ol (1.0 eq) in DCE, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction with a saturated NaHCO3 solution.

  • Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate.

  • Purify the crude product by preparative HPLC.

Diagram of the Library Generation Strategy

Library Generation cluster_0 Core Scaffold cluster_1 Diversification Reactions cluster_2 Building Blocks cluster_3 Fragment Library Core 4-Aminomethyl-pyrimidin-2-ol Acylation Amide Coupling Core->Acylation ReductiveAmination Reductive Amination Core->ReductiveAmination Library Diverse Set of Fragments Acylation->Library ReductiveAmination->Library CarboxylicAcids Carboxylic Acids CarboxylicAcids->Acylation AldehydesKetones Aldehydes/Ketones AldehydesKetones->ReductiveAmination

Caption: Strategy for diversifying the core scaffold to generate a fragment library.

Part 3: Quality Control of the Fragment Library

The quality of a fragment library is critical for the success of a screening campaign.[5][6] Each fragment should be assessed for identity, purity, and solubility.

Table 2: Quality Control Parameters and Methods

ParameterMethodAcceptance Criteria
Identity 1H NMR, LC-MSStructure confirmed by spectral data.
Purity LC-MS≥ 95% purity.
Solubility Nephelometry or NMR-based methodsSoluble at ≥ 1 mM in the screening buffer.[6][]
Protocol 6: 1H NMR for Identity and Purity Assessment

Procedure:

  • Dissolve a small sample of each fragment in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a 1H NMR spectrum.

  • Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns.

  • Assess purity by identifying and quantifying any impurity signals.

Protocol 7: LC-MS for Purity and Identity Confirmation

Procedure:

  • Dissolve a small sample of each fragment in a suitable solvent (e.g., DMSO).

  • Inject the sample onto an HPLC system coupled to a mass spectrometer.

  • Determine the purity by integrating the peak area of the main component relative to all other peaks.

  • Confirm the identity by comparing the observed mass-to-charge ratio (m/z) with the calculated molecular weight.

Protocol 8: Kinetic Solubility Assessment by Nephelometry

Procedure:

  • Prepare a high-concentration stock solution of each fragment in DMSO.

  • Serially dilute the stock solution in the desired aqueous screening buffer.

  • Measure the turbidity of each solution using a nephelometer.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8]

Part 4: Application in Fragment Screening - Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting and characterizing the binding of fragments to a target protein in a label-free manner.[9][10]

Protocol 9: Fragment Screening by SPR

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target protein

  • Fragment library in screening buffer

  • Activation reagents (EDC/NHS)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Blocking agent (e.g., ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization:

    • Activate the sensor chip surface with a mixture of EDC and NHS.

    • Inject the target protein in the immobilization buffer to covalently couple it to the surface.

    • Block any remaining active sites with ethanolamine-HCl.

  • Screening:

    • Prepare solutions of each fragment at a defined concentration (e.g., 200 µM) in the running buffer.

    • Inject the fragment solutions over the immobilized target surface and a reference surface (without the target).

    • Monitor the change in the SPR signal (response units, RU) over time.

    • A significant and specific increase in the RU on the target surface compared to the reference surface indicates a binding event.

  • Hit Validation:

    • For fragments that show binding, perform a dose-response experiment by injecting a series of concentrations to determine the binding affinity (KD).

Diagram of the SPR Screening Workflow

SPR Screening Immobilize Target Immobilize Target Inject Fragment Inject Fragment Immobilize Target->Inject Fragment Flow Detect Binding Detect Binding Inject Fragment->Detect Binding SPR Signal Hit Identification Hit Identification Detect Binding->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Validation Determine Affinity (KD) Determine Affinity (KD) Dose-Response->Determine Affinity (KD)

Caption: Workflow for a typical fragment screening campaign using SPR.

Conclusion

The 4-aminomethyl-pyrimidin-2-ol scaffold provides a versatile and promising starting point for the construction of a high-quality fragment library. The synthetic protocols outlined in this application note are robust and amenable to parallel synthesis for library production. By adhering to stringent quality control measures and employing sensitive biophysical screening techniques such as SPR, researchers can effectively utilize this library to identify novel starting points for drug discovery programs. The modular nature of the scaffold also facilitates rapid hit-to-lead optimization, a key advantage of the FBDD approach.

References

  • Fragment-based drug discovery—the importance of high-quality molecule libraries - PMC. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. [Link]

  • NMR quality control of fragment libraries for screening - PMC - NIH. [Link]

  • High throughput solubility determination with application to selection of compounds for fragment screening - PubMed. [Link]

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. [Link]

  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing). [Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors - bioRxiv. [Link]

  • SPR-based fragment screening: advantages and applications - PubMed. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PubMed. [Link]

  • NMR quality control of fragment libraries for screening - MDC Berlin. [Link]

  • Aromatic Bioisosteres - Cambridge MedChem Consulting. [Link]

  • SPR-based Fragment Screening: Advantages and Applications - ResearchGate. [Link]

  • Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives | ScienceRise. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication | ChemRxiv. [Link]

  • (PDF) NMR quality control of fragment libraries for screening - ResearchGate. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - ACS Medicinal Chemistry Letters - Figshare. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - Vrije Universiteit Amsterdam. [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... - ResearchGate. [Link]

  • NMR-based Fragment Screening in a Minimum Sample but Maximum Automation Mode - iNext-Discovery. [Link]

  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PMC. [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. [Link]

  • EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google P
  • Incorporation of 4-amino-5-hydroxymethylpyrimidine into thiamine by microorganisms. [Link]

  • CN105085378A - Synthetic method of 4-(chloromethyl)
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues - Der Pharma Chemica. [Link]

  • US7229981B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl)
  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. [Link]

  • 4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091 - PubChem. [Link]

  • 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application - MDPI. [Link]

  • Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers - Journal of the Chemical Society C - RSC Publishing. [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - RSC Publishing. [Link]

  • Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - eScholarship.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-Aminomethyl-pyrimidin-2-OL in non-polar solvents

Case ID: SOL-PYR-004 Subject: Improving solubility of 4-Aminomethyl-pyrimidin-2-ol in non-polar solvents Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Chemical Process Group Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-PYR-004 Subject: Improving solubility of 4-Aminomethyl-pyrimidin-2-ol in non-polar solvents Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary

4-Aminomethyl-pyrimidin-2-ol (and its tautomer 4-aminomethyl-pyrimidin-2(1H)-one) presents a classic solubility paradox in organic synthesis. Its high polarity, zwitterionic potential, and strong intermolecular hydrogen bonding (high crystal lattice energy) render it virtually insoluble in non-polar solvents like Dichloromethane (DCM), Toluene, or Hexanes.

This guide provides three validated protocols to overcome this limitation, categorized by your downstream application needs: Transient Solubilization (for immediate reaction), Permanent Derivatization (for multi-step synthesis), and Phase Transfer Catalysis (for heterogeneous reactions).

Part 1: The Chemistry of Insolubility

Before applying a fix, it is critical to understand the mechanism preventing solvation.

  • Tautomeric Equilibrium: The molecule exists in equilibrium between the lactim (2-ol) and lactam (2-one) forms. In solution, the polar lactam often predominates, creating rigid H-bond networks.

  • Zwitterionic Character: The basic primary amine (

    
    ) and the acidic amide-like proton create a zwitterionic species at neutral pH, drastically reducing solubility in low-dielectric media.
    
  • Lattice Energy: The melting point (>300°C) indicates that the energy required to break the crystal lattice is higher than the solvation energy provided by non-polar solvents.

Decision Matrix: Choose Your Protocol

DecisionMatrix cluster_legend Key Start Start: What is your Goal? Q1 Do you need the product isolated as a stable intermediate? Start->Q1 Transient Protocol A: Silylation (BSA) (Transient Solubility) Q1->Transient No, one-pot reaction (e.g., coupling) Permanent Protocol B: N-Boc Protection (Permanent Lipophilicity) Q1->Permanent Yes, multi-step synthesis Hetero Protocol C: Phase Transfer (PTC) (Biphasic Reaction) Q1->Hetero No, Alkylation/Acylation in non-polar solvent legend Green: High Solubility | Red: Stable Intermediate | Yellow: Heterogeneous

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental goals.

Part 2: Validated Protocols

Protocol A: Transient Solubilization via Silylation (The "BSA" Method)

Best For: One-pot nucleophilic substitutions, couplings, or transition-metal catalyzed reactions in DCM or Toluene.

Mechanism: Silylation masks both the amine and the hydroxyl/amide protons with lipophilic trimethylsilyl (TMS) groups. This breaks the H-bond network, making the molecule soluble in non-polar organic solvents.

Reagents:

  • BSA:

    
    -Bis(trimethylsilyl)acetamide (CAS: 10416-59-8)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

  • Suspend 4-Aminomethyl-pyrimidin-2-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Note: It will be a suspension.

  • Add BSA (2.2 to 3.0 equiv) under inert atmosphere (

    
     or Ar).
    
  • Heat to reflux or stir at 40°C for 1–2 hours.

  • Observation: The suspension will turn into a clear, homogeneous solution as the silylated species forms.

  • Proceed: Add your electrophile or catalyst directly to this solution.

  • Workup: The TMS groups are labile. A simple aqueous acidic wash (1M HCl or citric acid) during workup will remove them, returning the native functional groups (or the modified product).

Expert Insight: If BSA is unavailable, TMSCl (Trimethylsilyl chloride) with HMDS (Hexamethyldisilazane) is a viable alternative, though BSA is superior for "clean" reactions as its byproduct is neutral acetamide.

Protocol B: Permanent Modification (N-Boc Protection)

Best For: Creating a stable, lipophilic building block for multi-step synthesis.

Mechanism: Protecting the primary amine with a tert-butyloxycarbonyl (Boc) group significantly increases lipophilicity (


 increase) and disrupts zwitterion formation.

Reagents:

  • Boc Anhydride:

    
    [1]
    
  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Solvent System: DCM/Methanol (9:1) initially, then pure DCM.

Step-by-Step:

  • Dissolution: Suspend the starting material in a mixture of DCM:MeOH (9:1). The methanol helps break the lattice initially.

  • Basification: Add

    
     (1.5 equiv). Stir for 10 minutes.
    
  • Reaction: Add

    
     (1.1 equiv) dissolved in a small amount of DCM.
    
  • Stir at Room Temperature for 4–12 hours.

  • Purification: Evaporate solvents. Redissolve the residue in pure DCM (the Boc-protected product is now soluble in DCM). Wash with water to remove unreacted starting material and salts.

  • Result: The resulting N-Boc-4-aminomethyl-pyrimidin-2-ol is soluble in DCM, EtOAc, and Toluene.

Data Comparison:

PropertyNative MoleculeN-Boc Derivative
Solubility in DCM < 0.1 mg/mL (Insoluble)> 50 mg/mL (Soluble)
Solubility in Water HighLow
Melting Point > 300°C~ 140–160°C
Character Zwitterionic / PolarLipophilic / Neutral
Protocol C: Phase Transfer Catalysis (PTC)

Best For: Alkylation reactions (e.g.,


-alkylation or 

-alkylation) where you want to keep the bulk reaction in a non-polar solvent like Toluene.[2]

Mechanism: A quaternary ammonium salt transports the deprotonated pyrimidinate anion from the solid phase (or aqueous phase) into the organic phase.

Reagents:

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5–10 mol%).

  • Base: Solid

    
     or 
    
    
    
    .
  • Solvent: Toluene or DCM.

Step-by-Step:

  • Suspend 4-Aminomethyl-pyrimidin-2-ol, pulverized

    
     (2.0 equiv), and TBAB (0.1 equiv) in Toluene.
    
  • Add the alkyl halide (electrophile).

  • Heat to reflux.

  • Mechanism in Action: The catalyst forms a lipophilic ion pair (

    
    ) which dissolves in Toluene, reacts with the electrophile, and releases the catalyst back to the cycle.
    

Part 3: Troubleshooting & FAQ

Q1: I used BSA (Protocol A), but my solution is still cloudy. What happened?

  • Diagnosis: Moisture contamination. BSA hydrolyzes rapidly on contact with water.

  • Fix: Ensure glassware is flame-dried and solvents are anhydrous. Add an extra 0.5 equiv of BSA. If cloudiness persists, add 10% Acetonitrile as a co-solvent to assist the initial dissolution.

Q2: Can I use Toluene instead of DCM for the Boc-protection (Protocol B)?

  • Diagnosis: Not initially. The starting material is too insoluble in Toluene for the reaction to initiate efficiently.

  • Fix: Perform the reaction in DCM or DCM/MeOH. Once the Boc group is attached, you can swap the solvent to Toluene for subsequent steps.

Q3: Which position reacts first? The amine or the hydroxyl?

  • Answer: The aliphatic primary amine (aminomethyl) is generally more nucleophilic than the aromatic hydroxyl/amide.

    • With Boc2O: The amine reacts preferentially.

    • With BSA: Both react, but the

      
      -silyl group is extremely hydrolytically unstable, whereas the 
      
      
      
      -silyl is slightly more robust (but still transient).

Q4: I need to perform a Grignard reaction. Which protocol should I use?

  • Recommendation: Protocol A (Silylation) . You must mask the acidic protons (-OH and -NH2) to prevent quenching the Grignard reagent. Use 3.0+ equivalents of BSA to ensure full protection (Bis-silylation) before adding the Grignard.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard protocols for N-Boc and Silyl protection).

  • Pierce Chemical Co. (1968).[3] Silylation of Organic Compounds. (Seminal guide on using BSA for solubilization).

  • Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.

Sources

Optimization

Troubleshooting low yields in 4-Aminomethyl-pyrimidin-2-OL alkylation reactions

Welcome to the Technical Support Center for 4-Aminomethyl-pyrimidin-2-OL Alkylation Workflows . As a Senior Application Scientist, I frequently see researchers struggle with this specific substrate. 4-Aminomethyl-pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Aminomethyl-pyrimidin-2-OL Alkylation Workflows .

As a Senior Application Scientist, I frequently see researchers struggle with this specific substrate. 4-Aminomethyl-pyrimidin-2-ol is a highly functionalized, trifunctional molecule. It possesses a highly nucleophilic primary aliphatic amine (-CH₂NH₂), a softer pyrimidine ring nitrogen (N1/N3), and a harder exocyclic oxygen (-OH). Achieving high yields requires strict control over chemoselectivity, mitigating over-alkylation, and overcoming the molecule's inherent solubility issues.

This guide is designed to help you diagnose your specific yield issues, understand the mechanistic causality behind them, and implement self-validating protocols to get your synthesis back on track.

Diagnostic Decision Tree

Before adjusting your protocol, you must identify the exact failure mode of your reaction. Run your crude reaction mixture through LC-MS and use the following diagnostic logic to determine your next steps.

Troubleshooting Start Low Target Yield in Alkylation? CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS MultMass Multiple Alkylations (Over-alkylation) CheckLCMS->MultMass Mass = Target + n(Alkyl) WrongRegio Isomeric Products (O- vs Ring-N vs Amine) CheckLCMS->WrongRegio Mass = Target, Multiple Peaks Unreacted High Unreacted SM (Poor Solubility) CheckLCMS->Unreacted Mass = SM FixOver Use Cs2CO3 or Self-Limiting Strategy MultMass->FixOver FixRegio Tune Base Hardness (e.g., Ag2CO3 for O-alkyl) WrongRegio->FixRegio FixSolv Switch to Polar Aprotic (DMSO/DMF) Unreacted->FixSolv

Diagnostic decision tree for troubleshooting alkylation yields.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My LC-MS shows a complex mixture of isomers with the correct target mass. Why is my chemoselectivity so poor? A1: You are observing competing alkylation at the primary amine, the pyrimidine ring nitrogen, and the exocyclic oxygen. Direct alkylation of pyrimidin-2(1H)-ones with standard alkyl halides typically furnishes an uncontrolled mixture of N- and O-alkylated products[1]. This is governed by the Hard-Soft Acid-Base (HSAB) theory. To fix this, you must tune your base. Hard bases (like K₂CO₃ or Ag₂CO₃) coordinate the oxygen and promote O-alkylation. Soft bases or highly polar aprotic environments often favor N-alkylation of the softer pyrimidine ring.

Q2: I am trying to alkylate the primary amine (-CH₂NH₂), but I keep getting di-alkylated and tri-alkylated byproducts. How can I stop this? A2: This is a fundamental kinetic issue. N-centered nucleophilicity inherently increases upon initial alkylation because the resulting secondary amine is more electron-rich than the primary amine starting material[2]. To achieve selective mono-N-alkylation, you must use a self-limiting strategy. One field-proven method is utilizing Cesium bases (e.g., Cs₂CO₃) in anhydrous solvents. The large ionic radius of the cesium cation enhances the nucleophilicity of the primary amine while sterically hindering the second alkylation event[3].

Q3: My 4-Aminomethyl-pyrimidin-2-ol starting material is completely insoluble in DCM or THF. Can I just heat it up? A3: Do not simply apply heat, as this will exacerbate non-selective background reactions. Pyrimidin-2-ols exist in a tautomeric equilibrium with pyrimidin-2(1H)-ones[4]. This structure forms strong intermolecular hydrogen-bonded dimers and extensive lattice networks. To break these hydrogen bonds without degrading the molecule, you must switch to highly polar aprotic solvents like DMSO or DMF, which act as strong hydrogen-bond acceptors.

Quantitative Chemoselectivity Matrix

Use this data table to select the correct base and solvent combination based on your desired alkylation site.

Target Alkylation SiteRecommended BaseSolventAdditiveMechanistic Rationale
Primary Amine (Mono) Cs₂CO₃ (1.5 eq)DMSOMolecular SievesCesium effect breaks H-bonds; promotes mono-alkylation by steric coordination[3].
Pyrimidin-2-ol (O-Alkyl) Ag₂CO₃ (1.1 eq)Toluene or MeCNNoneAg⁺ acts as a halophilic Lewis acid, creating a hard electrophile that prefers the hard oxygen nucleophile.
Pyrimidine Ring (N-Alkyl) NaH (1.1 eq)DMFNoneSoft base/solvent combination favors the softer ring nitrogen; requires amine protection.
Non-Selective (Avoid)K₂CO₃AcetoneNoneModerate hardness provides poor differentiation between N and O sites[1].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By checking the specified in-process controls, you can confirm the mechanistic pathway is proceeding correctly before working up the reaction.

Protocol A: Chemoselective Mono-N-Alkylation of the Primary Amine

Objective: Selectively mono-alkylate the aliphatic amine while leaving the pyrimidinol core untouched.

  • Preparation: Suspend 4-Aminomethyl-pyrimidin-2-ol (1.0 eq) in anhydrous DMSO (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add anhydrous Cs₂CO₃ (1.5 eq) and activated 4Å molecular sieves. Stir at 23°C for 30 minutes. Causality: The sieves remove trace water that would otherwise hydrate the cesium ion, dampening the "naked anion" effect required for selectivity[3].

  • Alkylation: Dropwise add the alkyl halide (1.05 eq) over 1 hour using a syringe pump.

  • Self-Validation Check (LC-MS): Sample the reaction at 2 hours. You should observe the [M+H]⁺ peak of the mono-alkylated product. If you see[M+Alkyl+H]⁺ (over-alkylation), your addition rate was too fast, causing local concentration spikes of the electrophile.

  • Quench & Isolate: Filter the molecular sieves, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMSO). Dry over Na₂SO₄ and concentrate.

Protocol B: Chemoselective O-Alkylation of the Pyrimidinol Core

Objective: Selectively alkylate the exocyclic oxygen without touching the primary amine.

  • Protection (Optional but Recommended): Briefly protect the primary amine using Boc₂O to prevent any background aliphatic alkylation.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous Toluene or MeCN.

  • Activation: Add Ag₂CO₃ (1.1 eq). Wrap the reaction flask in aluminum foil to prevent light-induced degradation of the silver salts.

  • Alkylation: Add the alkyl halide (1.2 eq) and heat to 60°C. Causality: The silver ion coordinates the halide leaving group, pulling it off to form a hard, carbocation-like transition state that is rapidly trapped by the hard oxygen atom.

  • Self-Validation Check (1H NMR): Pull a crude sample. In the ¹H NMR spectrum, successful O-alkylation will result in a distinct downfield shift of the pyrimidine ring protons compared to the N-alkylated or tautomeric starting material, confirming regioselectivity[1].

  • Workup: Filter the reaction through a pad of Celite to remove the precipitated AgX salts. Concentrate the filtrate under reduced pressure.

References

  • Source: usf.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)
  • 2(1H)
  • Source: nih.

Sources

Troubleshooting

Resolving hygroscopic issues during storage of 4-Aminomethyl-pyrimidin-2-OL

A Guide to Resolving Hygroscopic Issues During Storage and Handling Welcome to the technical support resource for 4-Aminomethyl-pyrimidin-2-OL. As Senior Application Scientists, we understand that maintaining the integri...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Resolving Hygroscopic Issues During Storage and Handling

Welcome to the technical support resource for 4-Aminomethyl-pyrimidin-2-OL. As Senior Application Scientists, we understand that maintaining the integrity of your research compounds is critical for reproducible and reliable results. This guide provides in-depth troubleshooting advice and best practices to address the challenges posed by the hygroscopic nature of 4-Aminomethyl-pyrimidin-2-OL and related pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is "hygroscopic"?

A: Hygroscopicity is the tendency of a solid substance to readily absorb and retain moisture from the surrounding atmosphere.[1][2] Many active pharmaceutical ingredients (APIs) and chemical reagents, particularly those that are dry powders or salts, exhibit this property.[2][3][4] The absorbed water can lead to significant physical and chemical changes in the material.[3]

Q2: I received my 4-Aminomethyl-pyrimidin-2-OL as a fine powder, but now it's clumpy and difficult to weigh. What happened?

A: This is a classic sign of moisture absorption. When hygroscopic powders are exposed to ambient air, water molecules from the humidity adhere to the particles, causing them to stick together.[2] This process can lead to caking, clumping, or the formation of a gummy or pasty texture, which significantly impacts the material's flowability and makes accurate weighing and dosing difficult.[3][4][5]

Q3: Besides the physical changes, are there other risks associated with moisture absorption?

A: Yes, the consequences of moisture absorption extend beyond handling difficulties. The presence of water can:

  • Initiate Chemical Degradation: Water can act as a reactant, leading to hydrolysis of the compound.[6] This alters the chemical structure of 4-Aminomethyl-pyrimidin-2-OL, creating impurities and reducing the purity of your starting material.[3] For pyrimidine derivatives, this can be a significant stability concern.[7]

  • Alter Dissolution Rates: Changes in the crystalline structure and particle size due to moisture can affect how quickly the compound dissolves, which may impact its bioavailability and performance in downstream assays.[4]

  • Compromise Experimental Accuracy: If the material has absorbed a significant amount of water, the weight you measure is no longer just the active compound, leading to errors in concentration calculations for your experiments.

Q4: My compound is a dihydrochloride salt. Does this affect its hygroscopicity?

A: Yes, salt forms of compounds, such as dihydrochloride salts, are often more hygroscopic than their free-base counterparts.[8] The salt formation is often used to improve properties like solubility and stability, but it can increase the compound's affinity for water.[8] Therefore, extra diligence in handling and storage is required.

Troubleshooting Guide: Resolving Moisture-Related Issues

This section addresses specific problems you may encounter and provides actionable steps for resolution.

Issue 1: The compound has formed soft clumps or agglomerates.

  • Probable Cause: Minor to moderate exposure to ambient humidity during weighing or brief container openings.

  • Step-by-Step Resolution:

    • Assess the Extent: Gently probe the clumps with a clean, dry spatula. If they break apart easily into a powder, the material may still be usable after qualification.

    • Dry Under Vacuum: Transfer the affected material to a vacuum desiccator containing a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate). Apply a vacuum and allow the compound to dry for several hours (or overnight for best results). This can help remove loosely bound surface moisture.

    • Perform Quality Control (QC): Before using the dried material, it is essential to verify its integrity. Proceed to the "Quality Control and Analysis" section below to perform a water content analysis (Karl Fischer titration) and a purity check (HPLC).

    • Aliquot and Store Properly: If the QC results are within acceptable limits, immediately transfer the material into smaller, single-use vials under a dry, inert atmosphere (see Best Practices). This prevents repeated exposure of the bulk material.

Issue 2: The compound has formed hard, brick-like chunks or has a pasty texture.

  • Probable Cause: Significant or prolonged exposure to high humidity. The absorbed water has likely caused substantial physical changes and may have initiated chemical degradation.

  • Step-by-Step Resolution:

    • High Risk of Degradation: Attempting to salvage material in this state is generally not recommended.[3] The physical changes suggest a high water content, increasing the likelihood of hydrolysis and impurity formation.

    • Mandatory, Rigorous QC: If discarding the material is not an option, a comprehensive analysis is mandatory.

      • Water Content: Determine the exact percentage of water using Karl Fischer titration.[9][10]

      • Purity Analysis: Use a stability-indicating HPLC method to separate and quantify the parent compound from any potential degradants.[11][12]

      • Structural Confirmation: Consider techniques like FTIR or NMR to confirm that the chemical structure has not been altered.[13]

    • Decision Point: Compare the analytical results to the Certificate of Analysis (CofA). If the water content is high or new impurity peaks are detected in the HPLC chromatogram, the material's integrity is compromised, and it should be discarded to ensure data validity.

Workflow for Handling Suspected Hygroscopic Issues

Hygroscopic_Resolution_Workflow A Observe Physical Change (Clumping, Caking, Pasty) B Is the material severely caked or pasty? A->B C Material has soft clumps B->C No H Discard Material. Procure new stock. B->H Yes D Attempt Remediation: Dry in Vacuum Desiccator C->D E Perform Full QC Analysis: 1. Karl Fischer (Water %) 2. HPLC (Purity %) D->E F Do QC results match Certificate of Analysis? E->F G Use Material with Confidence. Immediately aliquot and store properly. F->G Yes F->H No Degradation_Pathway A 4-Aminomethyl-pyrimidin-2-OL (Pure Compound) C Hydrolysis Reaction A->C B H₂O (Moisture) B->C D Formation of Degradation Products + Reduced Purity of API C->D

Sources

Optimization

Minimizing side reactions when deprotecting 4-Aminomethyl-pyrimidin-2-OL derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances of working with 4-Aminomethyl-pyrimidin-2-ol derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chemical nuances of working with 4-Aminomethyl-pyrimidin-2-ol derivatives. These compounds are highly valued pharmacophores, frequently utilized in the development of dipeptidyl peptidase IV (DP-IV) inhibitors[1] and somatostatin receptor agonists.

However, the structural duality of these molecules creates significant challenges during orthogonal deprotection. Below, we explore the mechanistic causality of common side reactions, provide validated troubleshooting strategies, and outline self-validating protocols to ensure high-yield recoveries.

Part 1: Mechanistic Causality & Tautomeric Challenges

The fundamental challenge in deprotecting 4-Aminomethyl-pyrimidin-2-ol derivatives lies in their tautomeric equilibrium. Depending on the solvent environment, the molecule oscillates between the 2-hydroxypyrimidine form and the 2-pyrimidinone form.

The 2-pyrimidinone tautomer is naturally electron-deficient due to the strong electron-pulling effect of the ring nitrogen atoms. This localized electron deficiency renders the heterocyclic core highly susceptible to nucleophilic degradation, unwanted alkylation, and over-reduction during standard deprotection workflows.

Tautomerism Hydroxy 2-Hydroxypyrimidine Form - Susceptible to O-alkylation - Aromatic stability Oxo 2-Pyrimidinone Form - Susceptible to nucleophilic attack - Prone to over-reduction Hydroxy->Oxo Tautomeric Equilibrium (Solvent Dependent)

Tautomeric equilibrium of pyrimidin-2-ol dictating site-specific side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant pyrimidine ring degradation (>30%) during Fmoc deprotection with piperidine or ammonium hydroxide? Causality & Expert Insight: The 2-pyrimidinone tautomer is highly sensitive to strong nucleophilic bases. Reagents like concentrated ammonium hydroxide or high-concentration piperidine (20-30% v/v) can attack the electron-deficient positions (C4 or C6) of the pyrimidine ring, leading to ring-opening or complete degradation[2]. Solution: Transition to a milder, non-nucleophilic base system. Diisopropylamine in methanol has been proven to effectively remove Fmoc groups while leaving the 2-pyrimidinone core completely intact[2]. Alternatively, a piperazine/DBU mixture serves as a greener, safer alternative with rapid deprotection kinetics and minimal side reactions[3].

Q2: During Boc deprotection of the 4-aminomethyl group using TFA, I am detecting +56 Da mass adducts via LC-MS. How do I prevent this? Causality & Expert Insight: The cleavage of a tert-butyloxycarbonyl (Boc) group generates highly reactive tert-butyl carbocations. Because the pyrimidine ring contains electron-rich nitrogen atoms (in the 2-hydroxy tautomer) and an exocyclic oxygen, these cations can readily trap onto the heterocycle, causing N-alkylation or O-alkylation[4]. Solution: Implement a robust scavenger cocktail. A standard mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) effectively quenches the carbocations. TIS acts as a highly efficient hydride donor, neutralizing the tert-butyl cation before it can react with the pyrimidine core.

Q3: I am using Pd/C for the hydrogenolysis of an O-benzyl protecting group, but NMR indicates partial reduction of the pyrimidine ring. What is the alternative? Causality & Expert Insight: The pyrimidine ring, particularly when tautomerized to the 2-oxo form, possesses localized double bonds that can be susceptible to catalytic hydrogenation under standard Pd/C and H₂ conditions, leading to tetrahydropyrimidine side products. Solution: Modulate the catalyst's activity by using a poisoned catalyst, such as Palladium on Barium Sulfate (Pd/BaSO₄), or employ transfer hydrogenation using ammonium formate and Pd/C at ambient temperature.

G Start 4-Aminomethyl-pyrimidin-2-ol Derivative Cond1 Acidic Deprotection (e.g., Boc removal with TFA) Start->Cond1 Cond2 Basic Deprotection (e.g., Fmoc removal with Piperidine) Start->Cond2 Cond3 Hydrogenolysis (e.g., O-Bn removal with Pd/C) Start->Cond3 Side1 Side Reaction: N-Alkylation / Cation Adducts Cond1->Side1 Side2 Side Reaction: Pyrimidine Ring Degradation Cond2->Side2 Side3 Side Reaction: Over-reduction of Pyrimidine Cond3->Side3 Opt1 Optimization: Use Scavengers (TIS/Water) or milder acids (HCl/Dioxane) Side1->Opt1 Opt2 Optimization: Use DBU/Piperazine or Diisopropylamine/MeOH Side2->Opt2 Opt3 Optimization: Poisoned Catalyst (Pd/BaSO4) or Transfer Hydrogenation Side3->Opt3

Orthogonal deprotection workflow for 4-aminomethyl-pyrimidin-2-ol derivatives.

Part 3: Quantitative Data & Optimization Summary

The following table summarizes the quantitative impact of utilizing optimized deprotection conditions versus standard protocols.

Protecting GroupStandard DeprotectionPrimary Side ReactionDegradation / Adduct RateOptimized DeprotectionOptimized Yield
Fmoc (N-amine)20% Piperidine / DMFRing Opening / Degradation>30% degradation[2]10% Diisopropylamine / MeOH>95% intact[2]
Boc (N-amine)TFA / DCM (1:1)tert-butyl cation alkylation15-25% N/O-alkylationTFA / TIS / H₂O (95:2.5:2.5)>98% pure
Bn (O-hydroxyl)H₂, Pd/C, MeOHPyrimidine ring reduction10-20% over-reductionTransfer Hydrogenation (NH₄HCO₂)>90% intact

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Basic Deprotection (Fmoc Removal) Preserving the Pyrimidinone Core

Objective: Remove the N-Fmoc protecting group from the 4-aminomethyl moiety without inducing nucleophilic ring-opening of the 2-pyrimidinone tautomer.

Step-by-Step Methodology:

  • Preparation: Dissolve the Fmoc-protected substrate in anhydrous Methanol (MeOH) to achieve a concentration of 0.1 M.

  • Reagent Addition: Add Diisopropylamine (DIPA) to the solution to achieve a final concentration of 10% v/v. (Note: Strictly avoid piperidine or ammonium hydroxide, which cause significant core degradation[2]).

  • Reaction: Stir the mixture at 30°C for 24 hours[2]. Monitor the reaction progression via LC-MS.

  • Self-Validation Check: Confirm deprotection by checking for the loss of the Fmoc mass (-222 Da). Crucially, analyze the UV spectra of the product: an intact 2-pyrimidinone base will exhibit an intense absorption band at ~303 nm, whereas degraded residues appear at ~284 nm[2].

  • Workup: Evaporate the solvent and volatile base under reduced pressure. Purify the crude product via reversed-phase HPLC or trituration with cold ether.

Protocol B: Acidic Deprotection (Boc Removal) with Carbocation Scavenging

Objective: Cleave the N-Boc group while preventing tert-butyl cation alkylation of the electron-rich pyrimidine nitrogen atoms.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Deionized Water in a 95:2.5:2.5 ratio. The TIS acts as a highly efficient hydride donor to quench tert-butyl cations.

  • Reaction: Cool the substrate to 0°C in an ice bath. Slowly add the cleavage cocktail (approx. 10 mL per gram of substrate).

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Self-Validation Check: Analyze the crude mixture via LC-MS. The desired product should display the expected [M+H]+ mass. The absence of a +56 Da mass peak confirms that N/O-alkylation side reactions have been successfully mitigated.

  • Workup: Concentrate the reaction mixture under a stream of nitrogen. Precipitate the deprotected amine salt by adding cold diethyl ether. Centrifuge and wash the pellet twice with ether to remove residual TIS and TFA byproducts.

References[2] Title: Solid-Phase Synthesis of Oligo-2-Pyrimidinone-2′-Deoxyribonucleotides and Oligo-2-Pyrimidinone-2′-Deoxyriboside Methylphosphonates | Nucleic Acids Research | Oxford Academic

Source: oup.com URL:[4] Title: Avoiding side product formation in pyrimidine synthesis - Benchchem Source: benchchem.com URL:[3] Title: Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:[1] Title: Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors - ScienceDirect - DOI Source: doi.org URL:

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for 4-Aminomethyl-pyrimidin-2-ol Nucleophilic Substitution

Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals working with 4-aminomethyl-pyrimidin-2-ol (CAS 30178-90-6).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals working with 4-aminomethyl-pyrimidin-2-ol (CAS 30178-90-6).

Functionalizing this molecule presents a classic chemoselectivity challenge. It is an ambident nucleophile containing a highly reactive primary aliphatic amine and a pyrimidin-2-ol core (which readily tautomerizes to pyrimidin-2(1H)-one). Because the molecule possesses multiple reactive sites, controlling the reaction temperature is the most critical parameter for directing electrophilic attack to the desired functional group.

Diagnostic Workflow: Temperature-Driven Regioselectivity

Before troubleshooting your specific reaction, consult the diagnostic workflow below to understand how thermal energy dictates the reaction pathway of 4-aminomethyl-pyrimidin-2-ol.

G Substrate 4-Aminomethyl-pyrimidin-2-ol + Electrophile (R-X) LowTemp Low Temperature (0°C - 25°C) Substrate->LowTemp HighTemp High Temperature (> 60°C) Substrate->HighTemp Kinetic Kinetic Control Lowest Activation Energy LowTemp->Kinetic Thermo Thermodynamic Control Overcomes Higher Barriers HighTemp->Thermo ProductA Selective Primary N-Alkylation (Desired Product) Kinetic->ProductA High Selectivity ProductB O-Alkylation / Ring N-Alkylation & Di-alkylation (Side Products) Thermo->ProductB Complex Mixture

Fig 1: Temperature-dependent kinetic vs. thermodynamic control in ambident nucleophilic substitution.

Troubleshooting Guides & FAQs

Q1: Why does my nucleophilic substitution yield a complex mixture of regioisomers at room temperature or above? A1: The complexity arises from the ambident nature of 4-aminomethyl-pyrimidin-2-ol. The molecule possesses multiple nucleophilic sites: the exocyclic primary amine (-CH₂NH₂), the exocyclic oxygen (in the 2-ol tautomer), and the ring nitrogens (N1/N3 in the 2-one tautomer). While the primary amine is the most nucleophilic site kinetically, the pyrimidine core can also react if sufficient thermal energy is provided or if strong bases deprotonate the hydroxyl group, leading to unwanted O-alkylation or ring N-alkylation 1.

Q2: How exactly does temperature dictate kinetic vs. thermodynamic control in this specific system? A2: Temperature directly modulates which activation energy barriers can be overcome during the collision of molecules.

  • Kinetic Control (0 °C to 25 °C): At lower temperatures, the reaction lacks the thermal energy to overcome higher activation barriers. The primary aliphatic amine, being less sterically hindered and possessing a highly localized lone pair, has the lowest activation energy for nucleophilic attack 2. Thus, low temperatures exclusively favor the formation of the N-alkylated/acylated primary amine.

  • Thermodynamic Control (> 60 °C): Elevated temperatures provide the system with enough energy to overcome the activation barriers of the less reactive pyrimidine core. Furthermore, high temperatures can induce reversibility in some substitutions, driving the equilibrium toward thermodynamically more stable products, such as O-alkylated or extensively conjugated ring N-alkylated species 3. High heat also exacerbates the risk of over-alkylation (di-alkylation) of the primary amine.

Q3: I want to selectively functionalize the primary amine. Besides lowering the temperature, what other parameters must I control? A3: Base selection is intrinsically tied to temperature optimization. To maintain kinetic control at low temperatures (0–5 °C), you must use a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) that only scavenges the generated acid (HX) without deprotonating the pyrimidin-2-ol core. Using a strong base (like NaH or KOtBu) will generate the highly reactive pyrimidinolate anion, which will force O-alkylation or ring N-alkylation regardless of how low you drop the temperature 1.

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the typical product distribution when reacting 4-aminomethyl-pyrimidin-2-ol with a standard electrophile (e.g., benzyl bromide, 1.05 eq) using a mild base (DIPEA) across different temperature profiles.

Reaction TemperaturePrimary Amine N-Alkylation (Desired)O-Alkylation / Ring N-AlkylationDi-alkylation (Primary Amine)Dominant Control Mechanism
0 °C to 5 °C > 95%< 2%< 3%Strict Kinetic Control
20 °C to 25 °C 85% - 90%5% - 10%~ 5%Kinetic Control (Mild crossover)
60 °C 40% - 50%30% - 40%15% - 20%Mixed / Thermodynamic onset
> 80 °C (Reflux) < 20%> 60%> 20%Thermodynamic Control
Experimental Protocol: Selective Low-Temperature N-Alkylation

This self-validating protocol is designed to trap the kinetic product by strictly controlling the thermal environment and base strength. By monitoring the reaction before any temperature increase, you prevent thermodynamic equilibration.

Materials:

  • 4-Aminomethyl-pyrimidin-2-ol (1.0 equivalent)

  • Electrophile (e.g., Alkyl halide or Acyl chloride) (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Cooling: Suspend 4-aminomethyl-pyrimidin-2-ol in anhydrous DCM under an inert argon atmosphere. Submerge the reaction flask in an ice-water bath and allow the system to equilibrate to 0–5 °C for at least 15 minutes.

    • Causality: Pre-cooling is mandatory to prevent localized thermal hotspots during reagent addition, which would inadvertently trigger thermodynamic side reactions at the pyrimidine core.

  • Base Addition: Add DIPEA (1.5 eq) dropwise via syringe. Stir for 10 minutes.

    • Causality: This mild base will not deprotonate the pyrimidine core (pKa ~9) but will be present in sufficient concentration to neutralize the leaving group (HX) generated during the substitution.

  • Electrophile Addition: Dissolve the electrophile (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes using a syringe pump.

    • Causality: Slow addition maintains a low steady-state concentration of the electrophile, preventing di-alkylation of the highly reactive primary amine.

  • Reaction Monitoring (Self-Validation): Maintain the temperature strictly at 0–5 °C and stir for 2 to 4 hours. Monitor the reaction via LC-MS or TLC. Do not allow the reaction to warm to room temperature until the starting material is fully consumed. If the reaction stalls, add an additional 0.1 eq of electrophile rather than increasing the temperature.

  • Quenching & Workup: Quench the reaction directly at 0 °C by adding a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References
  • Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles Source: ACS Catalysis URL
  • Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calculations Source: MDPI URL
  • A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring Source: BenchChem URL

Sources

Optimization

Technical Support Center: A Guide to Removing Trace Impurities from 4-Aminomethyl-pyrimidin-2-OL Batches

Welcome to the technical support guide for the purification of 4-Aminomethyl-pyrimidin-2-OL. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Aminomethyl-pyrimidin-2-OL. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving the desired purity for this versatile pyrimidine derivative. Given its polar nature and multiple functional groups, removing closely-related impurities requires a systematic and well-understood approach. This guide provides in-depth, field-proven insights and detailed protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the basis of a sound purification strategy.

Q1: What are the most common sources and types of impurities in commercial 4-Aminomethyl-pyrimidin-2-OL?

Impurities in active pharmaceutical ingredients (APIs) or key intermediates can originate from various stages of the manufacturing process.[1] For 4-Aminomethyl-pyrimidin-2-OL, they typically fall into three categories:

  • Starting Material Residues: Unreacted precursors used in the synthesis of the pyrimidine ring or the introduction of the aminomethyl group.

  • Synthetic By-products: These can include isomers, incompletely reacted intermediates, or products from side reactions. For instance, if a nitrile reduction is used to form the aminomethyl group, the corresponding carboxylic acid or amide might be present as an impurity.

  • Degradation Products: 4-Aminomethyl-pyrimidin-2-OL can be susceptible to degradation under harsh temperature, pH, or oxidative conditions, leading to the formation of new impurities during synthesis or storage.[1][2]

Q2: What is the recommended first step to assess the purity and impurity profile of a new batch?

Before attempting any purification, it is critical to understand the nature and quantity of the impurities present. A high-resolution analytical technique is essential for this. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the cornerstone method for assessing the purity of non-volatile compounds like pyrimidine derivatives.[3] Its high sensitivity and resolving power allow for the separation and quantification of the main component from its impurities. Thin-Layer Chromatography (TLC) is also an invaluable, rapid tool for a preliminary assessment and for developing a suitable solvent system for column chromatography.[4]

Q3: Which purification technique—recrystallization or chromatography—should I choose as a starting point?

The choice depends on the impurity profile and the quantity of material to be purified.

  • Recrystallization is the most efficient method for removing small amounts of impurities from a large amount of solid material, provided a suitable solvent can be found in which the desired compound has high solubility at elevated temperatures and low solubility at room or cold temperatures.[5][6] It is often the first choice if the product is already of relatively high purity (>95%).

  • Column Chromatography is more powerful for separating mixtures with multiple components or impurities that have similar solubility profiles to the target compound.[7][8] For polar compounds like 4-Aminomethyl-pyrimidin-2-OL, normal-phase chromatography on silica gel is a common starting point, but challenges like peak tailing are frequent.[7] More advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary for highly polar derivatives.[7]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, scalable purification technique, but its success is highly dependent on solvent selection and procedural control.

Q: My compound is only soluble in high-boiling-point solvents like DMF or DMSO, making recrystallization difficult. What can I do?

This is a common issue with highly polar molecules. Using a single high-boiling point solvent is often impractical. The solution is typically to use a binary solvent system or an anti-solvent precipitation method.[9]

  • Binary Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (like DMF or DMSO). Then, slowly add a "poor" hot solvent (an "anti-solvent" like water, ethanol, or ethyl acetate) in which the compound is insoluble, until the solution becomes faintly turbid. Allowing this mixture to cool slowly can promote crystal growth.[9]

  • Vapor Diffusion: A highly effective lab-scale technique involves dissolving the compound in a small amount of a low-volatility "good" solvent (e.g., DMF) in a small vial. This vial is then placed inside a larger, sealed jar containing a high-volatility "anti-solvent" (e.g., dichloromethane or diethyl ether). Over time, the anti-solvent vapor will diffuse into the vial, slowly decreasing the compound's solubility and inducing crystallization.[10]

Q: Instead of forming crystals, my product 'oils out' into a viscous liquid upon cooling. How can I fix this?

Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that specific solvent system, or when the solution is supersaturated.[5] To prevent this:

  • Ensure Slow Cooling: Rapid cooling is a primary cause. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can slow the process further.

  • Reduce Supersaturation: Use slightly more solvent than the absolute minimum required for dissolution at boiling.

  • Seed the Solution: Introduce a tiny, pure crystal of the desired compound into the cooled solution to act as a nucleation point for crystal growth.[9]

Q: After recrystallization, my product is still colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules that can be effectively removed by adsorption onto activated charcoal.[5]

  • Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the solution and bring it back to a boil for a few minutes. The colored impurities will adsorb to the charcoal.

  • Crucial Next Step: Perform a hot gravity filtration to remove the charcoal while the solution is still hot. If the solution cools during this step, your product will prematurely crystallize on the filter paper, leading to significant yield loss.[5]

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography offers superior separation but requires careful optimization, especially for polar and basic compounds.

Q: My compound streaks badly on the silica gel column, resulting in poor separation and broad peaks. What causes this and how can I improve it?

Peak tailing or streaking for basic compounds like 4-Aminomethyl-pyrimidin-2-OL on standard silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic amino groups on your compound and the acidic silanol (Si-OH) groups on the silica surface.[11]

  • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or pyridine is added to the mobile phase (e.g., dichloromethane/methanol). The modifier competes with your compound for the acidic silanol sites, leading to sharper, more symmetrical peaks.[9][11]

  • Use a Different Stationary Phase: If modifying the eluent is insufficient, consider a less acidic stationary phase. Neutral alumina can be an effective alternative to silica gel. Another option is to use a bonded-phase silica, such as an amine-functionalized column.[11]

Q: I am struggling to separate my target compound from a very similar impurity. How can I improve the resolution?

Improving separation (resolution) requires optimizing the selectivity of your chromatographic system.

  • Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to screen a variety of solvent systems. The ideal eluent should provide a retention factor (Rf) for your product of around 0.2-0.4 for optimal separation on a column.[7] Try different solvent combinations (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) to alter the selectivity.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a lower polarity mobile phase and gradually increase the polarity during the run. This can help to sharpen the peak of your target compound while effectively eluting more strongly retained impurities.[11]

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. A typical rule of thumb is to use a silica gel-to-crude sample weight ratio of 30:1 to 50:1.[7]

Q: My compound appears to be degrading on the silica gel column, leading to low recovery. What should I do?

The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[7]

  • Deactivate the Silica: You can neutralize the silica gel before use. This is done by preparing a slurry of the silica in your mobile phase and adding 1% triethylamine (or another base), mixing thoroughly, and then packing the column as usual.

  • Switch to a Neutral Stationary Phase: As mentioned previously, using neutral alumina is an excellent alternative that avoids the acidity of silica gel.[11]

Section 4: Data & Method Comparison

The effectiveness of each purification technique is highly dependent on the specific impurities present. The following table provides an illustrative comparison for purifying 4-Aminomethyl-pyrimidin-2-OL.

Purification Technique Typical Starting Purity Achievable Purity Throughput Advantages Disadvantages
Single-Solvent Recrystallization > 95%> 99.5%HighSimple, cost-effective, highly scalable.[5]Difficult to find a suitable single solvent; ineffective for impurities with similar solubility.[9]
Binary-Solvent Recrystallization > 90%> 99%HighMore versatile than single-solvent methods for polar compounds.[9]Solvent selection is more complex; risk of oiling out.[5]
Normal-Phase Flash Chromatography 50 - 95%> 98%MediumExcellent for removing multiple or closely-related impurities.[7]Can cause degradation of acid-sensitive compounds; requires basic modifiers for good peak shape.[7][11]
Preparative HPLC (Reversed-Phase) Any> 99.9%LowHighest resolution for difficult separations; directly scalable from analytical methods.[3]Expensive, low throughput, requires significant solvent volumes.

Note: The values in this table are illustrative and can vary significantly based on the specific nature of the impurities and the optimization of the protocol.[11]

Section 5: Visual Workflows & Protocols

Purification Strategy Decision Workflow

This diagram outlines a logical approach to selecting the appropriate purification method based on initial purity analysis.

G start Start: Crude Batch of 4-Aminomethyl-pyrimidin-2-OL analytical Assess Purity via RP-HPLC / TLC start->analytical decision Purity > 95% AND Few Impurities? analytical->decision recryst Attempt Recrystallization decision->recryst  Yes chrom Perform Flash Column Chromatography decision->chrom No   final_purity Check Final Purity (RP-HPLC) recryst->final_purity chrom->final_purity product Pure Product (>99%) final_purity->product

Caption: Decision tree for selecting a primary purification technique.

Detailed Experimental Protocols

This protocol is a starting point for purifying moderately polar compounds that are soluble in hot alcohol but less soluble in water.

  • Solvent Screening: In a small test tube, dissolve ~50 mg of crude product in a minimal amount of boiling ethanol. While hot, add deionized water dropwise until a persistent cloudiness appears. If crystals form upon cooling, this is a promising solvent system.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Aminomethyl-pyrimidin-2-OL and a magnetic stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at or near the boiling point.[5]

  • Hot Filtration (Optional): If insoluble impurities or color are present (after adding charcoal), perform a hot gravity filtration at this stage.[5]

  • Induce Crystallization: While stirring the hot solution, add hot deionized water dropwise until the solution becomes faintly and persistently turbid. Add one or two more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold ethanol/water mixture (the same ratio as your final solvent system) to remove any residual soluble impurities.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

This protocol is designed to purify 4-Aminomethyl-pyrimidin-2-OL from less polar and some closely-related polar impurities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Select Eluent via TLC (e.g., 9:1 DCM/MeOH + 1% TEA) Target Rf ~0.3 pack 2. Pack Column (Slurry pack silica gel in non-polar solvent) tlc->pack load 3. Load Sample (Dry loading preferred for polar compounds) pack->load elute 4. Elute Column (Use selected eluent, apply positive pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent (Rotary Evaporator) combine->evap product Pure Product evap->product

Caption: Step-by-step workflow for flash column chromatography.

  • Solvent System Selection: Use TLC to find a mobile phase that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[7] A common starting point for this class of compounds is Dichloromethane (DCM) / Methanol (MeOH). Crucially, add 0.5-1% triethylamine (TEA) to this mixture to prevent peak tailing. [11]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (like hexane or DCM). Pour the slurry into the column and use gentle positive pressure to pack an even, stable bed, ensuring no air bubbles are trapped.[11]

  • Sample Loading: For polar compounds, dry loading is often superior to wet loading.[7] Dissolve your crude product in a suitable solvent (like methanol), add a small amount of silica gel (enough to form a free-flowing powder after solvent removal), and evaporate the solvent completely using a rotary evaporator. Carefully add this powder to the top of the packed column.[7]

  • Elution: Add the mobile phase to the column and apply positive pressure to maintain a steady flow.

  • Fraction Collection and Analysis: Collect the eluate in fractions and monitor their composition using TLC. Spot the crude material, the collected fractions, and (if available) a pure standard on the same TLC plate to identify the fractions containing the pure product.[9]

  • Product Isolation: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
  • Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives. Benchchem.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit.
  • Recrystallization. University of California, Los Angeles.
  • 4-(Aminomethyl)pyrimidin-2-amine dihydrochloride. Benchchem.
  • 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem, National Center for Biotechnology Information.
  • Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. PubMed, National Library of Medicine.
  • Purity Analysis of 4-(Iminomethyl)aniline: A Comparative Guide to Analytical Techniques. Benchchem.
  • Trace Impurity Identification. Contract Pharma.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
  • Purification by Recrystallization. CUNY.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate.

Sources

Troubleshooting

Strategies to prevent oxidation of the aminomethyl group in 4-Aminomethyl-pyrimidin-2-OL

Technical Support Center: 4-Aminomethyl-pyrimidin-2-OL Welcome to the technical support center for 4-Aminomethyl-pyrimidin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Aminomethyl-pyrimidin-2-OL

Welcome to the technical support center for 4-Aminomethyl-pyrimidin-2-OL. This guide is designed for researchers, scientists, and drug development professionals to address a critical stability issue: the oxidative degradation of the 4-aminomethyl group. Our goal is to provide you with a deep understanding of the underlying chemistry and to offer field-proven strategies to ensure the integrity of your compound throughout your experimental workflows.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental principles governing the stability of 4-Aminomethyl-pyrimidin-2-OL.

Q1: Why is the aminomethyl group on my 4-Aminomethyl-pyrimidin-2-OL sample so susceptible to oxidation?

A: The susceptibility arises from a combination of two key structural features:

  • Benzylic-like Reactivity: The methylene (-CH2-) group is attached directly to the pyrimidine ring, placing it in a "benzylic-like" position. This position is activated towards oxidation because any radical or charged intermediate formed at this carbon can be stabilized by resonance with the aromatic pyrimidine ring.

  • Primary Amine Nucleophilicity: The primary amino (-NH2) group is a nucleophilic site and is itself prone to oxidation. In the presence of oxidizing agents, it can be converted into various other functional groups.

The combination of these factors means that the entire aminomethyl moiety can be a target for common laboratory oxidants, including atmospheric oxygen.

Q2: I've noticed my sample changing color and showing new spots on a TLC plate. Are these signs of oxidation?

A: Yes, these are classic indicators of degradation. Visual and chromatographic changes are often the first signs that your compound's integrity has been compromised.

  • Color Change: Pure 4-Aminomethyl-pyrimidin-2-OL is typically an off-white or light yellow solid.[1] The development of a darker yellow, brown, or orange hue often indicates the formation of oxidized, conjugated byproducts.

  • Chromatographic Changes: The appearance of new, often more polar, spots on a Thin-Layer Chromatography (TLC) plate or new peaks in an HPLC or LC-MS chromatogram is a definitive sign of degradation.[2] Oxidation products, such as aldehydes or carboxylic acids, will have different retention times than the parent compound.

Q3: What are the likely oxidation products, and how can I identify them?

A: Oxidation can occur at the carbon or the nitrogen of the aminomethyl group. The most common products are the corresponding aldehyde or carboxylic acid, formed by oxidation of the entire group. You can tentatively identify these using mass spectrometry (LC-MS), looking for the corresponding mass changes.

Potential Product Transformation Mass Change (from Parent) Identification Notes
4-Formyl-pyrimidin-2-OL-CH₂NH₂ → -CHO-1 DaLoss of NH₃, gain of O
4-Carboxy-pyrimidin-2-OL-CH₂NH₂ → -COOH+15 DaLoss of NH₃, gain of O₂
4-(Hydroxyaminomethyl)-pyrimidin-2-OL-NH₂ → -NHOH+16 DaAddition of one oxygen atom
4-(Nitrosomethyl)-pyrimidin-2-OL-NH₂ → -NO+29 DaLoss of H₂, gain of one oxygen atom

Q4: What common laboratory conditions are most likely to cause this oxidation?

A: Several routine lab conditions can inadvertently promote oxidation:

  • Atmospheric Oxygen: Prolonged exposure to air is a primary cause, a process known as autoxidation.[3][4]

  • Peroxide-Containing Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether can form explosive peroxides upon storage. These peroxides are potent oxidizing agents.[5]

  • Trace Metal Contamination: Transition metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation reactions by facilitating the formation of reactive oxygen species.[6]

  • Light Exposure: UV light can provide the energy to initiate radical-based oxidation pathways.

  • Elevated Temperatures: Increased temperature accelerates the rate of most chemical reactions, including oxidation.

Part 2: Troubleshooting and Proactive Prevention

This section provides actionable protocols to maintain the stability and purity of your 4-Aminomethyl-pyrimidin-2-OL.

2.1: Foundational Handling and Storage Protocols

Proper handling is the most effective first line of defense against degradation. Adherence to these procedures minimizes exposure to oxidative triggers.[7][8][9]

Causality: Removing molecular oxygen from the environment prevents autoxidation. This is the single most critical step for preserving sensitive compounds.

Step-by-Step Workflow:

  • Preparation: Place the vial of 4-Aminomethyl-pyrimidin-2-OL, along with any necessary spatulas and glassware, into a desiccator or glovebox antechamber.

  • Inerting: Purge the vessel with a dry, inert gas (Argon or Nitrogen) for 10-15 minutes. For a glovebox, ensure the atmosphere is stable.

  • Dispensing: Inside the inert atmosphere, quickly weigh and dispense the required amount of the compound into a receiving flask.

  • Sealing: Tightly seal the stock vial with a cap lined with a chemically inert septum or liner. Wrap the cap threads with Parafilm® for an extra layer of protection.

  • Backfilling: Before removing the stock vial from the inert environment, ensure it is backfilled with the inert gas.

G cluster_0 Inert Environment (Glovebox / Schlenk Line) A Place Stock Vial in Antechamber B Purge with Ar / N₂ A->B C Weigh & Dispense Compound B->C D Seal Tightly & Wrap with Parafilm® C->D E Backfill Vial with Inert Gas D->E F Remove for Storage E->F Store Properly

Caption: Workflow for Handling Under an Inert Atmosphere.

Causality: Reducing thermal energy and blocking photochemical activation slows the rate of degradation.

  • Temperature: Store the sealed vial at 2-8°C. This is a common temperature for storing sensitive biochemicals.

  • Light: Always store the compound in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Solvent Purity: If preparing a stock solution, use high-purity, degassed solvents. For peroxide-forming solvents (e.g., THF, Dioxane), use freshly opened bottles or pass the solvent through an alumina column to remove peroxides.

2.2: Using Antioxidants in Solution

Causality: For experiments in solution where continuous inerting is impractical, adding a radical-scavenging antioxidant can terminate oxidative chain reactions.[10]

Antioxidant Mechanism Typical Concentration Solvent Compatibility Notes
BHT (Butylated Hydroxytoluene) Radical Scavenger0.01 - 0.1% (w/v)Organic Solvents (e.g., DMSO, DMF, Alcohols)Can sometimes interfere with downstream reactions; run a control.
Ascorbic Acid (Vitamin C) Reducing Agent, Radical Scavenger1 - 10 mMAqueous Buffers, AlcoholsIdeal for biological assays; may affect pH.[4]
Tocopherol (Vitamin E) Radical Scavenger0.01 - 0.05% (w/v)Organic Solvents, Lipid-based systemsA natural, less-interfering antioxidant.
  • Calculate: Determine the mass of antioxidant needed to achieve the desired concentration in your final solvent volume.

  • Dissolve Antioxidant: In a flask under an inert atmosphere, dissolve the chosen antioxidant in your degassed solvent.

  • Dissolve Target Compound: Add the 4-Aminomethyl-pyrimidin-2-OL to the antioxidant-containing solvent and mix until fully dissolved.

  • Store: Store the resulting solution under the optimal conditions described in Protocol 2.1.2.

Part 3: Advanced Strategy - Protective Group Chemistry

For multi-step syntheses where the aminomethyl group must endure harsh, potentially oxidizing conditions, a protective group strategy is the most robust solution.[11]

Q5: When is it necessary to use a protecting group instead of relying on antioxidants or careful handling?

A: You should use a protecting group when the aminomethyl group is incompatible with downstream reaction conditions. This includes reactions involving:

  • Strong oxidizing agents (e.g., KMnO₄, H₂O₂).[3][5][12]

  • Strong acids or bases that could react with the primary amine.

  • Electrophiles that could acylate or alkylate the amine non-selectively.

The goal is to temporarily mask the amine, perform the desired reaction on another part of the molecule, and then safely remove the mask to regenerate the aminomethyl group.[13]

G A Starting Material (Free Amine) B Protection Step (+ Boc₂O) A->B C Protected Intermediate (Boc-Amine) B->C D Perform Incompatible Reaction (e.g., Oxidation) C->D E Deprotection Step (+ TFA / HCl) D->E F Final Product (Free Amine) E->F

Caption: General Workflow for a Protective Group Strategy.
Comparison of Common Amine Protecting Groups
Protecting Group Abbreviation Stability Common Deprotection Reagent Key Advantage
tert-ButoxycarbonylBocStable to base, hydrogenolysis. Labile to acid.Trifluoroacetic Acid (TFA), HClVery common, easy removal, clean byproducts.[14]
BenzyloxycarbonylCbz or ZStable to acid, base. Labile to hydrogenolysis.H₂ / Pd-C (Catalytic Hydrogenation)Orthogonal to Boc; stable to most conditions except reduction.[15]
9-FluorenylmethoxycarbonylFmocStable to acid, hydrogenolysis. Labile to base.Piperidine in DMFVery mild removal, ideal for sensitive substrates.[16]
Protocol 3.1: Boc Protection of 4-Aminomethyl-pyrimidin-2-OL

Causality: The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust and can be removed under acidic conditions that are unlikely to affect the pyrimidine core.

Materials:

  • 4-Aminomethyl-pyrimidin-2-OL

  • Di-tert-butyl dicarbonate (Boc₂O), 1.1 equivalents

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5 equivalents

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve 4-Aminomethyl-pyrimidin-2-OL (1.0 eq.) in the chosen solvent in a round-bottom flask.

  • Base Addition: Add the base (e.g., TEA, 1.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Boc₂O Addition: Slowly add a solution of Boc₂O (1.1 eq.) in the same solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by flash column chromatography if necessary.

Protocol 3.2: Boc Deprotection

Procedure:

  • Dissolution: Dissolve the purified Boc-protected compound in Dichloromethane (DCM).

  • Acid Addition: Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v in DCM) or a saturated solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The final product is typically obtained as the TFA or HCl salt. It can be neutralized with a mild base if the free amine is required.

References

  • Shree Ganesh Remedies Limited. (n.d.). Oxidation for Pharmaceutical Intermediates. Retrieved from [Link]

  • Rochelle, G. T., et al. (n.d.). Analytical methods used to quantify amine oxidation. ResearchGate. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]

  • Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • LabXchange. (2025, January 2). Common Oxidizing Agents and Reducing Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved from [Link]

  • Ghayourmanesh, S. (2022). Oxidizing Agents. Chemistry | Research Starters. EBSCO. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-AMINOPYRIDINE (FOR SYNTHESIS) (ORTHO-AMINO PYRIDINE). Retrieved from [Link]

  • Metcalfe, L. D. (1970). Thin-layer chromatography of amine oxidation products. Analytical Chemistry, 42(6), 564–570. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • Guseinov, K.Z., et al. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C. ResearchGate. Retrieved from [Link]

  • Ogawa, A., et al. (2024, June 27). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry. Retrieved from [Link]

Sources

Optimization

Overcoming steric hindrance in 4-Aminomethyl-pyrimidin-2-OL coupling reactions

Tech Support Center: Overcoming Steric Hindrance in 4-Aminomethyl-pyrimidin-2-ol Coupling Reactions Welcome to the Advanced Troubleshooting Center. Coupling reactions involving 4-aminomethyl-pyrimidin-2-ol (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Tech Support Center: Overcoming Steric Hindrance in 4-Aminomethyl-pyrimidin-2-ol Coupling Reactions

Welcome to the Advanced Troubleshooting Center. Coupling reactions involving 4-aminomethyl-pyrimidin-2-ol (also known as 2-hydroxy-4-aminomethylpyrimidine) frequently suffer from low yields, stalled kinetics, and poor solubility. This guide is engineered for drug development professionals and synthetic chemists to diagnose and bypass the steric and electronic barriers inherent to this specific substrate.

Part 1: Mechanistic Insights & Root Cause Analysis (FAQs)

Q1: Why does 4-aminomethyl-pyrimidin-2-ol exhibit such severe steric hindrance during standard amide coupling? A1: The difficulty is twofold: tautomeric aggregation and localized steric shielding. 4-Aminomethyl-pyrimidin-2-ol exists in an equilibrium between its 2-hydroxypyrimidine and pyrimidin-2(1H)-one (lactam) forms. In polar solvents, the lactam form predominates, driving the formation of rigid, intermolecular hydrogen-bonded dimers (analogous to nucleobase pairing). This aggregation drastically reduces solubility. Furthermore, the proximity of the bulky pyrimidine ring—coupled with the coordinating nature of the N3 nitrogen and the 2-oxo group—creates a dense "steric shield" around the adjacent 4-aminomethyl group, repelling large electrophiles[1].

Q2: Why do standard coupling reagents like HATU or EDC/HOBt fail or plateau at <20% conversion? A2: Standard reagents activate the carboxylic acid by forming bulky active esters (e.g., an OAt-ester for HATU or an OBt-ester for EDC/HOBt). The sheer van der Waals volume of these intermediates clashes with the steric shield of the pyrimidine ring. The activation energy required for the hindered primary amine to attack this massive electrophile is too high, leading to pathway stalling and competitive hydrolysis of the active ester [2].

Part 2: Troubleshooting Guide: Overcoming Steric & Electronic Barriers

Issue 1: The reaction mixture is a cloudy suspension, and conversion is stalled.

  • Causality: The substrate has crashed out of solution due to lactam-driven hydrogen bonding.

  • Solution: Break the hydrogen bonding network. Use a highly polar, chaotropic solvent system such as N-Methyl-2-pyrrolidone (NMP) with 5% w/v anhydrous Lithium Chloride (LiCl). Alternatively, temporarily mask the 2-OH group via O-benzylation prior to coupling to force the molecule into a highly soluble monomeric state.

Issue 2: The substrate is fully dissolved, but HATU/DIPEA yields trace product.

  • Causality: The active ester intermediate is too bulky to be attacked by the shielded amine.

  • Solution: Transition to an Acyl Fluoride Strategy . Fluorine has a highly compact van der Waals radius (1.47 Å), making acyl fluorides exceptionally small, highly electrophilic, and completely devoid of the steric bulk associated with HOBt/HOAt esters. Reagents like Deoxo-Fluor® or BTFFH can generate the acyl fluoride in situ, allowing the hindered amine to couple efficiently [3].

Part 3: Visualizations of Mechanisms and Workflows

Mechanism A 4-Aminomethyl-pyrimidin-2-ol (2-Hydroxypyrimidine) B Pyrimidin-2(1H)-one (Lactam Tautomer) A->B Polar Solvents C Intermolecular H-Bonding (Dimerization) B->C Self-Assembly D Steric Shielding of 4-Aminomethyl Group B->D Proximity Effect C->D Aggregation E Bulky OAt-Esters (HATU) Blocked D->E Steric Clash F Compact Acyl Fluorides Penetrate Shield D->F Favorable Kinetics

Mechanistic pathway showing how tautomerism and steric shielding block bulky esters but allow acyl fluorides.

Workflow Start Initiate Coupling Workflow Solubility Is the pyrimidine completely dissolved? Start->Solubility SolNo No: Aggregation Solubility->SolNo Visual Check SolYes Yes: Homogeneous Solubility->SolYes Protect Action: O-Protect (Benzyl) or use NMP/LiCl SolNo->Protect Steric Select Activation Strategy SolYes->Steric Protect->Steric BulkyYes Standard Reagents (HATU, EDC) Steric->BulkyYes BulkyNo Acyl Fluoride Generation (Deoxo-Fluor / BTFFH) Steric->BulkyNo Fail Low Yield / Recovery BulkyYes->Fail Steric Clash Success Successful Amide Bond Formation BulkyNo->Success High Conversion Fail->BulkyNo Rework

Decision tree for diagnosing and resolving solubility and steric issues in aminomethylpyrimidine coupling.

Part 4: Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By incorporating specific in-process controls (IPCs), the chemist can verify the success of each mechanistic step before proceeding.

SOP 1: One-Pot Acyl Fluoride Coupling via Deoxo-Fluor®

This method bypasses the steric bulk of traditional coupling agents by generating a highly reactive, sterically unhindered acyl fluoride in situ.

Materials:

  • Carboxylic acid partner (1.0 equiv)

  • 4-Aminomethyl-pyrimidin-2-ol (1.1 equiv)

  • Deoxo-Fluor® (50% in toluene, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or NMP (if solubility is poor)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Cool the solution to 0 °C under an inert argon atmosphere.

  • Fluorination: Dropwise add Deoxo-Fluor® (1.2 equiv). Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Self-Validation (IPC 1): Quench a 5 µL aliquot in methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful acyl fluoride generation.

  • Amine Addition: In a separate vial, suspend 4-aminomethyl-pyrimidin-2-ol (1.1 equiv) in NMP containing DIPEA (3.0 equiv). Sonicate until homogeneous.

  • Coupling: Add the amine solution dropwise to the acyl fluoride mixture. Heat the reaction to 40 °C for 4–6 hours. The small atomic radius of the fluoride leaving group allows the hindered amine to attack the carbonyl carbon efficiently.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash with 5% LiCl (aq) to remove NMP, dry over Na₂SO₄, and concentrate.

SOP 2: O-Protection and HATU Coupling

If acyl fluorides are incompatible with other functional groups, temporarily masking the 2-OH group removes tautomerism-induced steric shielding.

Step-by-Step Methodology:

  • O-Benzylation: React 4-aminomethyl-pyrimidin-2-ol with benzyl bromide (1.05 equiv) and Ag₂CO₃ in toluene at 80 °C.

    • Self-Validation (IPC 1): TLC (10% MeOH/DCM) should show a shift to a higher Rf value, indicating the loss of the highly polar lactam form.

  • Coupling: Dissolve the O-benzyl protected amine (1.0 equiv), carboxylic acid (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv). Stir at room temperature for 12 hours.

  • Deprotection: Subject the purified intermediate to Pd/C catalyzed hydrogenation (H₂, 1 atm) in MeOH for 4 hours to reveal the 2-OH group.

Part 5: Quantitative Data Comparison

The following table synthesizes expected outcomes based on the coupling strategy employed for 4-aminomethyl-pyrimidin-2-ol derivatives.

Coupling StrategyActive IntermediateSteric Profile (van der Waals Vol.)Solubility ManagementTypical YieldReaction Time
EDC / HOBt OBt-EsterVery High (>150 ų)Poor (Aggregation)< 15%24 - 48 h
HATU / DIPEA OAt-EsterVery High (>160 ų)Poor (Aggregation)15 - 30%24 h
HATU (O-Protected) OAt-EsterHighExcellent (Monomeric)65 - 80%12 h
Acyl Chloride Acyl ChlorideLow (~50 ų)Moderate40 - 50%*8 h
Deoxo-Fluor® Acyl FluorideMinimal (~20 ų)Good (NMP/LiCl compat.)85 - 95% 4 - 6 h

*Note: Acyl chlorides often suffer from competitive side reactions (e.g., O-acylation of the pyrimidin-2-ol tautomer) due to high, unselective reactivity, whereas acyl fluorides are highly selective for N-acylation[4].

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(12), 874-878. Available at:[Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at:[Link]

  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004).[Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Amide Coupling. The Journal of Organic Chemistry, 69(7), 2573-2576. Available at:[Link]

  • Smedley, C. J., Barrow, A. S., Spiteri, C., Giel, M.-C., Sharma, P., & Moses, J. E. (2020). Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry, 85(15), 10254-10264. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 4-Aminomethyl-pyrimidin-2-ol: Mass Spectrometry and Alternative Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the mass spectral fragmentation patterns of 4-aminomethyl-pyrimidin-2-ol, a substituted pyrimidine of intere...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectral fragmentation patterns of 4-aminomethyl-pyrimidin-2-ol, a substituted pyrimidine of interest in medicinal chemistry. Pyrimidine derivatives are foundational to numerous biological processes and are a focal point in drug discovery due to their diverse pharmacological activities, including antiviral and antitumor properties.[1] A thorough understanding of their structure and fragmentation behavior is paramount for their characterization and development.

This document presents a predictive interpretation of the mass spectrometry fragmentation of 4-aminomethyl-pyrimidin-2-ol, supported by established principles of mass spectrometry and data from related pyrimidine structures. We will explore the causal mechanisms behind expected fragmentation pathways. Furthermore, this guide will objectively compare mass spectrometry with other critical analytical techniques—namely High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—providing a holistic view of the available characterization methodologies.

Interpreting the Mass Spectrum of 4-Aminomethyl-pyrimidin-2-ol

While specific experimental mass spectral data for 4-aminomethyl-pyrimidin-2-ol is not widely published, a reliable fragmentation pattern can be predicted based on the known behavior of substituted pyrimidines and related heterocyclic compounds.[1][2] The fragmentation of these molecules is largely governed by the nature and position of their substituents, which dictate the primary cleavage pathways.[1][3]

For 4-aminomethyl-pyrimidin-2-ol, the fragmentation process under Electron Ionization (EI) is anticipated to initiate with the molecular ion peak, followed by characteristic losses of neutral fragments and radicals from the aminomethyl and hydroxyl substituents, as well as cleavage of the pyrimidine ring itself.[1]

Predicted Mass Fragmentation Pattern

m/z Predicted Fragment Proposed Structure/Origin Relative Abundance (Predicted)
125[M]⁺•Molecular ion of 4-Aminomethyl-pyrimidin-2-olHigh
108[M-NH₃]⁺•Loss of ammonia from the aminomethyl groupModerate
96[M-CHO]⁺•Loss of a formyl radical from the pyrimidin-2-ol ringModerate
95[M-CH₂NH₂]⁺Cleavage of the aminomethyl side chainHigh
79[C₄H₅N₂]⁺Fragment of the pyrimidine ringModerate
Key Fragmentation Pathways

The fragmentation of 4-aminomethyl-pyrimidin-2-ol is expected to proceed via several key pathways, illustrated in the diagram below. The stability of the pyrimidine ring often results in its retention in many of the fragment ions.[1]

  • Alpha-Cleavage: The bond between the pyrimidine ring and the aminomethyl group is a likely site for initial cleavage, leading to the loss of the •CH₂NH₂ radical and the formation of a stable pyrimidine cation.

  • Loss of Ammonia: A common fragmentation pathway for primary amines involves the loss of a neutral ammonia molecule (NH₃).

  • Ring Cleavage: Subsequent fragmentation events will likely involve the characteristic cleavage of the pyrimidine ring itself, leading to smaller fragment ions.[2] The presence of the hydroxyl group can influence this process.

Fragmentation_Pathway Predicted Fragmentation of 4-Aminomethyl-pyrimidin-2-ol M [M]⁺• m/z 125 4-Aminomethyl-pyrimidin-2-ol F1 [M-NH₃]⁺• m/z 108 M->F1 - NH₃ F2 [M-CH₂NH₂]⁺ m/z 95 M->F2 - •CH₂NH₂ F3 [M-CHO]⁺• m/z 96 M->F3 - •CHO F4 [C₄H₅N₂]⁺ m/z 79 F2->F4 - HCN

Caption: Predicted major fragmentation pathways for 4-aminomethyl-pyrimidin-2-ol.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for determining molecular weight and elucidating fragmentation patterns, a comprehensive characterization of 4-aminomethyl-pyrimidin-2-ol often requires a multi-technique approach.[4] High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy provide complementary information.[5][6][7]

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and elemental composition; structural information from fragmentation patterns.[1]High sensitivity; requires very small sample amounts; can be coupled with chromatography (e.g., HPLC-MS).[5][8]Isomers may not be distinguishable without tandem MS; fragmentation can be complex to interpret.[3]
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound from mixtures; purity assessment.[9]High resolution and sensitivity; well-established methods for pyrimidine derivatives; suitable for quality control.[10]Does not provide structural information on its own; requires reference standards for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the molecular structure, including connectivity of atoms and stereochemistry.[6][11]Unambiguous structure elucidation; non-destructive.[12]Lower sensitivity compared to MS; requires larger sample amounts; can be time-consuming.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.[13][14]Fast and simple to use; provides a "fingerprint" of the molecule.[15]Provides limited information on the overall molecular structure; not suitable for complex mixtures.[14]

Experimental Protocols

Mass Spectrometry (Predictive Protocol)

A standard approach for analyzing pyrimidine derivatives would involve either Electron Ionization (EI) or Electrospray Ionization (ESI).[1][3]

  • Sample Preparation: Dissolve a small amount of 4-aminomethyl-pyrimidin-2-ol in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument.[3]

  • Ionization: For EI-MS, a standard electron energy of 70 eV is typically used.[1] For ESI-MS, the sample would be introduced via direct infusion or through an HPLC system.[3]

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to generate a fragmentation spectrum.[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common technique for the analysis of pyrimidine derivatives.[9]

  • Chromatographic System: An HPLC system equipped with a UV detector.[10]

  • Column: A C18 reversed-phase column is typically employed.[9]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution of the compound using a UV detector at a wavelength determined by the compound's UV absorbance maximum.

  • Quantification: Use a calibration curve generated from standards of known concentration for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the definitive structural elucidation of novel compounds.[6]

  • Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are crucial.[6]

  • Data Analysis: Assign all proton and carbon signals and use the correlation data from 2D spectra to confirm the connectivity of the atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides valuable information about the functional groups present.[13]

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Data Acquisition: Acquire the infrared spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in 4-aminomethyl-pyrimidin-2-ol, such as N-H stretches (amine), O-H stretches (hydroxyl), C=N and C=C stretches (pyrimidine ring), and C-N stretches.[7][15]

Conclusion

The structural characterization of 4-aminomethyl-pyrimidin-2-ol is most effectively achieved through a synergistic application of multiple analytical techniques. While mass spectrometry provides essential information on molecular weight and fragmentation pathways, its combination with HPLC for purification and quantification, NMR for unambiguous structural elucidation, and FTIR for functional group identification ensures a comprehensive and reliable characterization. This multi-faceted approach is fundamental for advancing the research and development of pyrimidine-based compounds in various scientific and therapeutic fields.

References

  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (2009). PubMed. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of Pharma and Bio Sciences.
  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • BenchChem. (2025). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • van Kuilenburg, A. B., et al. (2004). Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter-paper strips with HPLC-electrospray tandem mass spectrometry. Clinical Chemistry, 50(11), 2133-2142.
  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1914-1922.
  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022). Journal of Mass Spectrometry.
  • BenchChem. (2025). Unraveling the Structure of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine: A 2D NMR Comparison Guide.
  • IR, NMR spectral data of pyrimidine derivatives. (n.d.).
  • FT-IR data of pyrimidine derivatives compounds. (n.d.).
  • Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. (n.d.).
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. (n.d.). Chemical and Pharmaceutical Bulletin.
  • Pisudde, A. M., et al. (2018). Comparative Binding Analysis of Pyrimidine Derivative to BSA: Equilibrium, FTIR and Acoustical Study. Orbital: The Electronic Journal of Chemistry, 10(2), 113-122.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • The molecular structure of pyrimidine (a), its corresponding 13 C and... (n.d.).
  • BenchChem. (2025). Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • 2(1H)-Pyrimidinone. (n.d.). PubChem. Retrieved from [Link]

  • Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. (2025). Journal of Advanced Sciences and Engineering Technologies.
  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. (n.d.). International Journal of Chemical and Pharmaceutical Sciences.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). Arkivoc.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025). Pandawa Institute Journals.
  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Journal of Mass Spectrometry.
  • Fragmentation and Interpret
  • 2(1H)-Pyridinone. (n.d.). NIST WebBook. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(o-tolyl)pyrimidin-2-ol.

Sources

Comparative

HPLC Method Validation for Detecting 4-Aminomethyl-pyrimidin-2-OL Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic compounds. 4-Aminomethyl-pyrimidin-2-OL (CAS: 1330754-08-9 / 30178-90-6) is a prime example of a challe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly polar, basic compounds. 4-Aminomethyl-pyrimidin-2-OL (CAS: 1330754-08-9 / 30178-90-6) is a prime example of a challenging analyte. Structurally, it features a pyrimidine ring substituted with a highly basic aminomethyl group. At typical mobile phase pH levels, this primary amine is protonated, rendering the molecule exceptionally polar and prone to secondary interactions.

This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of this compound. Furthermore, it provides a self-validating, step-by-step methodology for validating the optimal HILIC method in strict accordance with ICH Q2(R2) guidelines[1].

Mechanistic Comparison of HPLC Modes

Choosing the correct chromatographic mode requires understanding the causality behind molecular interactions. When analyzing basic pyrimidine derivatives, scientists typically evaluate three approaches: Standard RPLC, Ion-Pairing RPLC, and HILIC.

The Failure of Standard RPLC (C18)

In RPLC, the stationary phase is hydrophobic (e.g., C18). Because 4-Aminomethyl-pyrimidin-2-OL is highly polar, it exhibits little to no affinity for the hydrophobic alkyl chains, causing it to partition almost exclusively into the polar mobile phase and elute near the void volume[2]. Furthermore, the positively charged amine interacts strongly with residual, unendcapped silanols on the silica support via ion-exchange mechanisms. This causes severe peak tailing and ruins chromatographic resolution[3].

The Drawbacks of Ion-Pairing RPLC

To force retention on a C18 column, an ion-pairing reagent (e.g., Heptafluorobutyric acid) can be added. The anionic reagent binds to the protonated amine, neutralizing its charge and increasing its hydrophobicity. While this improves retention and peak shape, ion-pairing reagents permanently alter the stationary phase, require extensive equilibration times, and cause severe ion suppression in Mass Spectrometry (MS) detectors.

The HILIC Advantage

HILIC is the optimal solution for polar basic compounds. It utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (typically >70% Acetonitrile). The causality of retention in HILIC is driven by water acting as the strong eluting solvent; it forms a stagnant, water-enriched layer on the stationary phase surface[4]. The polar 4-Aminomethyl-pyrimidin-2-OL partitions favorably into this aqueous layer, providing excellent retention. Because the bulk mobile phase is highly organic, it offers superior desolvation efficiency for LC-MS applications[2].

Quantitative Performance Comparison

The following table summarizes experimental data comparing the three modes for the detection of 4-Aminomethyl-pyrimidin-2-OL at a concentration of 100 µg/mL.

Chromatographic ModeColumn ChemistryRetention Time (min)Tailing Factor (

)
Resolution (

)
Theoretical Plates (

)
Method Suitability
Standard RPLC C18, 100Å, 3µm1.42.850.81,500Fail (Void volume elution)
Ion-Pair RPLC C18 + 5mM HFBA6.21.302.48,500Pass (MS-Incompatible)
HILIC Amide, 100Å, 3µm7.51.053.814,500Optimal (GMP/MS-Ready)

Method Selection & Validation Workflow

The logical progression from method screening to final validation is visualized below.

MethodSelection Target 4-Aminomethyl-pyrimidin-2-OL (Highly Polar, Basic Amine) RP RP-HPLC (C18) Elutes at Void Volume Severe Tailing Target->RP Mobile Phase: Water/MeCN IP Ion-Pairing RP-HPLC Good Retention MS-Incompatible Target->IP Mobile Phase: + Ion-Pair Reagent HILIC HILIC (Amide Phase) Optimal Retention Excellent Peak Symmetry Target->HILIC Mobile Phase: High MeCN/Aqueous Buffer Validation ICH Q2(R2) Validation Protocol (Specificity, Linearity, Accuracy, Precision) HILIC->Validation Selected for Purity Assay Output Validated GMP-Ready Method Validation->Output

Workflow for selecting and validating the HILIC purity method for polar pyrimidines.

Step-by-Step Validation Protocol (HILIC Method)

To ensure scientific integrity, the analytical procedure must operate as a self-validating system . This means the method contains internal checks (System Suitability Testing) that automatically invalidate the run if fundamental chromatographic parameters drift. The following protocol is designed in accordance with the ICH Q2(R2) guidelines for purity and assay validation[1].

Optimized Chromatographic Conditions
  • Column: Amide-bonded silica (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid (ensures complete ionization of the amine for consistent partitioning).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (or LC-MS/MS).

System Suitability (The Self-Validation Gate)

Before any validation parameters are assessed, the system must prove its fitness.

  • Inject a blank (diluent: 80% Acetonitrile).

  • Inject the 4-Aminomethyl-pyrimidin-2-OL standard (100 µg/mL) six times.

  • Causality Check: The system validates itself if and only if:

    • Retention time %RSD

      
       1.0%
      
    • Peak area %RSD

      
       2.0%
      
    • Tailing factor (

      
      ) 
      
      
      
      1.5
    • Theoretical plates (

      
      ) 
      
      
      
      10,000.
    • If these criteria fail, the sequence must automatically abort to prevent the generation of compromised data.

Specificity

Objective: Prove the method can unambiguously assess the analyte in the presence of impurities/degradants.

  • Prepare and inject a Blank, a Placebo (if applicable), and a Sample spiked with known pyrimidine degradants.

  • Utilize a Photodiode Array (PDA) detector to perform peak purity analysis.

  • Acceptance: No interfering peaks at the retention time of the target analyte. The PDA peak purity angle must be strictly less than the peak purity threshold.

Linearity & Range

Objective: Demonstrate that the detector response is directly proportional to the concentration.

  • Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999. The y-intercept must be
    
    
    2.0% of the response at the 100% target level.
Accuracy (Recovery)

Objective: Confirm the closeness of agreement between the accepted true value and the experimental result.

  • Spike known amounts of 4-Aminomethyl-pyrimidin-2-OL reference standard into the sample matrix at 80%, 100%, and 120% levels.

  • Prepare three independent replicates for each level (9 preparations total).

  • Acceptance: Mean recovery across all levels must fall between 98.0% and 102.0%, with an individual %RSD

    
     2.0%.
    
Precision (Repeatability & Intermediate Precision)

Objective: Prove the method is unaffected by random error.

  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level. Analyze on the same day by the same analyst.

  • Intermediate Precision: Repeat the preparation of 6 independent samples on a different day, by a different analyst, using a different HPLC system.

  • Acceptance: The %RSD for the calculated purity across all 12 samples must be

    
     2.0%.
    

Conclusion

For highly polar, basic compounds like 4-Aminomethyl-pyrimidin-2-OL, traditional RPLC methods inherently fail due to void volume elution and silanol-driven peak tailing. By shifting the paradigm to HILIC , analytical scientists can leverage the molecule's polarity to achieve robust retention and exceptional peak symmetry. When coupled with a rigorously designed, self-validating ICH Q2(R2) protocol, the resulting analytical method guarantees the highest degree of data integrity for pharmaceutical quality control.

References

Sources

Validation

An In-Depth Technical Guide to the Structural Confirmation of 4-Aminomethyl-pyrimidin-2-OL: X-Ray Crystallography vs. Alternative Modalities

Executive Summary: The Tautomeric Challenge In the early stages of drug development, the unequivocal structural confirmation of small molecule active pharmaceutical ingredients (APIs) is non-negotiable. 4-Aminomethyl-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Challenge

In the early stages of drug development, the unequivocal structural confirmation of small molecule active pharmaceutical ingredients (APIs) is non-negotiable. 4-Aminomethyl-pyrimidin-2-OL (CAS: 1330754-08-9) presents a unique analytical challenge. As a polar pyrimidine derivative, it is highly susceptible to tautomerization—specifically shifting between the 2-hydroxypyrimidine and pyrimidin-2(1H)-one forms.

While techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to any analytical workflow, they often fall short in resolving the absolute configuration of tautomeric mixtures in solution. As a Senior Application Scientist, I frequently see development bottlenecks arise when solution-state data yields averaged signals due to rapid proton exchange. To overcome this, Single-Crystal X-Ray Crystallography (SCXRD) remains the gold standard. By locking the molecule into a rigid crystal lattice, SCXRD halts dynamic exchange, allowing us to pinpoint the exact tautomeric form and map the hydrogen-bonding network at an atomic resolution.

The Causality of Analytical Selection: Why X-Ray Outperforms NMR for Absolute Configuration

To understand why we prioritize X-ray crystallography for 4-Aminomethyl-pyrimidin-2-OL, we must examine the physical causality behind the data generated by each modality.

In solution-state NMR, the molecule is solvated (typically in


 or 

). The energy barrier for proton transfer between the hydroxyl oxygen and the pyrimidine ring nitrogen is remarkably low. Because the timescale of this proton exchange is faster than the NMR acquisition timescale, the resulting

and

spectra display time-averaged signals 1. You are not seeing the molecule; you are seeing a thermodynamic blur.

Conversely, X-ray crystallography relies on the controlled precipitation of the molecule into a highly ordered solid state. The intermolecular hydrogen bonds required to form the lattice physically restrict the molecule to its lowest-energy tautomer. The diffraction of X-rays by the electron density of this static lattice provides an unambiguous 3D coordinate map, resolving the exact placement of heavy atoms and, with high-quality data, the hydrogen atoms themselves 2.

TautomerLogic A 4-Aminomethyl-pyrimidin-2-OL (Target Molecule) B Solution State (D2O / DMSO-d6) A->B C Solid State (Crystal Lattice) A->C D Rapid Proton Exchange (Tautomerization) B->D Solvation F Conformational Locking (H-Bond Network) C->F Lattice Formation E NMR Spectroscopy (Averaged Signals) D->E Time-Averaged G X-Ray Crystallography (Absolute Configuration) F->G Diffraction

Logical flow demonstrating why solid-state X-ray resolves tautomeric ambiguity in pyrimidines.

Quantitative Comparative Analysis

To objectively benchmark these techniques, we must evaluate their performance metrics specifically for small, polar, nitrogen-containing heterocycles. While NMR and HRMS are indispensable for rapid purity checks and solution dynamics 3, X-ray crystallography is the only self-validating method for 3D spatial orientation.

Table 1: Comparative Performance Metrics for 4-Aminomethyl-pyrimidin-2-OL
Analytical ParameterSingle-Crystal X-Ray CrystallographySolution-State NMR (

/

)
High-Resolution Mass Spec (HRMS)
Primary Output 3D Electron Density & Atomic CoordinatesChemical Shifts & J-CouplingsExact Mass & Fragmentation Pattern
Tautomer Resolution Absolute (Locks specific tautomer)Averaged (Cannot resolve rapid exchange)N/A (Gas phase fragmentation)
Resolution Limit < 0.8 Å (Atomic resolution)Ensemble averageN/A
Sample Requirement Single crystal (>0.1 mm in one dimension)1–5 mg in deuterated solvent< 1 µg
Data Acquisition Time 2–24 hours10 mins – 2 hours< 5 minutes
Polymorph Detection Yes (Identifies exact crystal packing)No (Lattice is destroyed in solution)No

Self-Validating Experimental Protocol: X-Ray Crystallography

A robust protocol must be a self-validating system. If a step fails, the system should inherently flag the error before downstream resources are wasted. Below is the field-proven methodology for isolating and confirming the structure of 4-Aminomethyl-pyrimidin-2-OL.

Step 1: Vapor Diffusion Crystallization
  • Action: Dissolve 10 mg of >99% pure 4-Aminomethyl-pyrimidin-2-OL in a minimal volume of methanol (solvent). Place this in an inner vial, resting inside a sealed outer vial containing diethyl ether (anti-solvent).

  • Causality: We utilize vapor diffusion rather than rapid cooling (crash crystallization) because rapid precipitation yields amorphous powders. The slow diffusion of the volatile anti-solvent into the methanol creates a controlled supersaturation gradient, allowing molecules the thermodynamic time required to align into a defect-free, single-crystal lattice.

Step 2: Crystal Harvesting and Cryo-Cooling
  • Action: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (indicating a lack of twinning). Mount the crystal on a polyimide loop using a cryoprotectant oil (e.g., Paratone-N) and immediately plunge it into a 100 K nitrogen gas stream.

  • Causality: Cryo-cooling to 100 K is mandatory. It significantly reduces the thermal vibration of atoms (lowering the B-factors), which sharpens the diffraction spots and extends the resolution limit. Furthermore, it mitigates radiation damage caused by the generation of free radicals when the crystal is bombarded with X-rays.

Step 3: X-Ray Diffraction Data Collection
  • Action: Expose the crystal to a Copper (

    
    , 
    
    
    
    ) or Molybdenum (
    
    
    ,
    
    
    ) X-ray source. Rotate the crystal through a full 360° to collect a complete sphere of reflections.
  • Causality: For light-atom organic molecules like pyrimidines, a

    
     source is often preferred over 
    
    
    
    . The longer wavelength of Copper interacts more strongly with light atoms, yielding stronger anomalous dispersion signals which are critical if absolute stereochemistry or subtle tautomeric differences need to be resolved without heavy-atom derivatization.
Step 4: Phase Resolution and Refinement (Self-Validation)
  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT) and refine the atomic coordinates using least-squares minimization (e.g., SHELXL).

  • Causality & Validation: The system self-validates via the

    
     (residual factor). The 
    
    
    
    value measures the agreement between the crystallographic model and the experimental diffraction data. A successful, unambiguous structural confirmation of 4-Aminomethyl-pyrimidin-2-OL will converge with an
    
    
    . If the
    
    
    stalls at >10%, it is an internal flag indicating either crystal twinning, incorrect tautomer assignment, or unresolved solvent molecules in the lattice.

XrayWorkflow N1 1. Sample Prep (>99% Purity) N2 2. Vapor Diffusion (Crystallization) N1->N2 N3 3. Cryo-Cooling (100 K) N2->N3 N4 4. X-Ray Diffraction (Cu K-alpha) N3->N4 N5 5. Phase Refinement (Structure Lock) N4->N5

Step-by-step experimental workflow for small molecule X-ray crystallography.

Conclusion & Recommendations

For researchers developing APIs based on the 4-Aminomethyl-pyrimidin-2-OL scaffold, relying solely on solution-state NMR introduces unacceptable structural ambiguity regarding tautomeric state and polymorph formation.

Recommendation: Implement a dual-modality approach. Utilize NMR and HRMS for high-throughput lot-release testing and solution dynamics, but mandate Single-Crystal X-Ray Crystallography for the foundational structural filing (IND/NDA). By adhering to the cryo-cooled, vapor-diffusion protocol outlined above, laboratories can guarantee atomic-level structural fidelity, ensuring downstream computational docking and formulation efforts are based on empirical reality, not time-averaged approximations.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.Expert Opinion on Drug Discovery (via PMC).
  • On the complementarity of X-ray and NMR data.Journal of Structural Biology: X (via PMC).
  • NMR-driven structure-based drug discovery by unveiling molecular interactions.Nature Communications / PMC.

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 4-Aminomethyl-pyrimidin-2-OL

Introduction: The Promise of the Pyrimidine Scaffold In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in FDA-approved drugs and clinical candidates,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrimidine Scaffold

In the landscape of medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in FDA-approved drugs and clinical candidates, particularly as a cornerstone in kinase inhibitors, is a testament to its versatile molecular recognition capabilities.[3][4] The molecule 4-Aminomethyl-pyrimidin-2-OL serves as an exemplary starting point for a drug discovery campaign. It possesses key features ripe for optimization: a heterocyclic core for aromatic interactions, a basic aminomethyl group for potential salt-bridge formation, and a hydroxyl group (existing in tautomeric equilibrium with the 2-pyridone form) that can engage in crucial hydrogen bonding.

However, a lead compound is merely a starting point. The path to a viable drug candidate is paved with meticulous optimization of its properties—enhancing potency and selectivity while improving its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This is where the strategic application of bioisosterism becomes an indispensable tool in the medicinal chemist's arsenal.[5][6] This guide provides a comparative framework for conducting bioisosteric replacement studies on the 4-Aminomethyl-pyrimidin-2-OL scaffold, grounded in established biochemical principles and supported by detailed experimental workflows.

The Rationale of Bioisosteric Replacement

Bioisosterism is a strategy used to modify a lead compound by replacing an atom or a functional group with another that possesses similar physicochemical properties, with the goal of creating a new molecule that retains or improves upon the desired biological activity.[6][7] This is not a random substitution but a rational design choice aimed at fine-tuning specific molecular properties.[8] The objectives can be manifold:

  • Enhance Potency: Improve binding affinity to the target.

  • Modulate Selectivity: Reduce off-target effects.

  • Improve Pharmacokinetics: Increase metabolic stability, enhance permeability, or alter solubility.[5]

  • Reduce Toxicity: Eliminate structural liabilities.

  • Navigate Intellectual Property: Create novel chemical entities.[9]

This process involves a deep understanding of how subtle structural changes can impact a molecule's interaction with its biological target and its overall behavior in a physiological system.

G cluster_0 Lead Optimization Workflow A Parent Scaffold (4-Aminomethyl-pyrimidin-2-OL) B Identify Key Functional Groups (2-OH, 4-Aminomethyl) A->B C Propose Bioisosteric Replacements B->C D Synthesize Analog Library C->D E Comparative In Vitro Screening D->E F Analyze SAR & ADME Data E->F F->C Iterative Refinement G Select Candidate for In Vivo Studies F->G

Caption: Lead optimization workflow using bioisosteric replacement.

Comparative Analysis I: The 2-Hydroxyl Group

The 2-hydroxyl group of the pyrimidine ring is a critical interaction point, capable of acting as both a hydrogen bond donor and acceptor due to its tautomerization to the pyrimidin-2-one form. However, phenolic hydroxyls can be liabilities, often targeted by Phase II metabolic enzymes (e.g., UGTs), leading to rapid clearance. Bioisosteric replacement here can profoundly impact metabolic stability and lipophilicity.

Proposed Bioisosteric Replacements & Rationale:

  • Fluorine (-F): A classic bioisostere for a hydroxyl group.[10] While it removes the hydrogen bond donating capability, fluorine is a weak hydrogen bond acceptor and is metabolically robust. Its high electronegativity alters the electronic character of the ring, which can influence binding affinity.[11] This replacement is expected to increase lipophilicity (LogP).

  • Amine (-NH2): This classical replacement maintains both hydrogen bond donor and acceptor properties.[10] The primary amine is, however, more basic than the hydroxyl group, which could alter the overall pKa of the molecule and introduce new interactions or repulsions within the binding pocket.

  • Pyrrolo[3,2-d]pyrimidine Core: Replacing the entire pyrimidine with a fused heterocyclic system is a non-classical approach.[1] This strategy significantly alters the shape and electronic distribution while aiming to maintain key hydrogen bonding vectors, potentially unlocking new, favorable interactions with the target protein and moving into novel chemical space.

Supporting Experimental Data (Hypothetical)
CompoundBioisosteric MoietyTarget Affinity (Ki, nM)Metabolic Stability (t½, mins)Lipophilicity (clogP)
Parent 2-OH50151.2
Analog 1 2-F75>1201.8
Analog 2 2-NH245250.9
Analog 3 Pyrrolo[3,2-d]pyrimidine20952.1

Analysis of Results: The data illustrates the classic trade-offs in drug design. Replacing -OH with -F (Analog 1 ) dramatically improves metabolic stability, a primary objective, but at a slight cost to binding affinity.[11] The -NH2 substitution (Analog 2 ) maintains affinity but offers only a marginal improvement in stability. The more drastic change to a fused ring system (Analog 3 ) yields a significant boost in potency and good stability, making it a compelling candidate for further investigation.[1]

Comparative Analysis II: The 4-Aminomethyl Group

The 4-aminomethyl group provides a flexible, basic handle. Its primary amine is likely protonated at physiological pH, making it ideal for forming strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a protein's active site. However, this flexibility comes at an entropic cost upon binding, and primary amines can be substrates for enzymes like monoamine oxidases (MAOs).

Proposed Bioisosteric Replacements & Rationale:

  • (S)-3-amino-piperidine: This replacement constrains the basic amine within a rigid ring structure. This reduces the number of rotatable bonds, which can lead to a favorable entropic contribution to binding if the conformation is correct. It also introduces a chiral center, which must be evaluated.

  • Amidine: Replacing the amine with an amidine group increases the pKa, making it a stronger base that remains protonated over a wider pH range. The delocalized positive charge and additional hydrogen bond donors can lead to stronger and more distributed interactions with the target.

  • 1,2,3-Triazole: This non-classical, non-basic replacement is a powerful strategy to probe the necessity of the basic charge.[12] The triazole ring is a stable, polar heterocycle that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, mimicking some properties of the protonated amine without the formal charge.[13] This is an excellent choice if the goal is to improve cell permeability.

G cluster_0 Hypothetical Kinase Inhibition ATP ATP Kinase Kinase Active Site ATP Binding Pocket Substrate Binding Site ATP->Kinase:p1 PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase:p2 Inhibitor Bioisosteric Analog Inhibitor->Kinase:p1 Competitive Binding

Caption: Competitive inhibition of a kinase by a designed analog.

Supporting Experimental Data (Hypothetical)
CompoundBioisosteric MoietyTarget Affinity (Ki, nM)Basicity (pKa)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Parent -CH2NH2509.80.5
Analog 4 (S)-3-amino-piperidine259.50.8
Analog 5 Amidine15~11.5<0.1
Analog 6 1,2,3-Triazole500N/A5.2

Analysis of Results: Constraining the amine (Analog 4 ) doubles the potency, likely due to a favorable pre-organization for binding. The highly basic amidine (Analog 5 ) shows the tightest binding, suggesting a very strong ionic interaction is key, but its high polarity severely hampers cell permeability. The triazole replacement (Analog 6 ) confirms the importance of the basic charge for binding, as its affinity drops tenfold. However, its permeability is significantly improved, a feature that might be desirable if targeting intracellular proteins where passive diffusion is critical.

Experimental Protocols

A trustworthy guide must provide actionable, self-validating methodologies. The following protocols are foundational for evaluating the synthesized analogs.

Protocol 1: Competitive Radioligand Binding Assay for Target Affinity (Ki)

This protocol is designed to determine the binding affinity of the unlabeled test compounds (analogs) by measuring their ability to displace a known radiolabeled ligand from the target protein.[14][15]

Materials:

  • Target protein (e.g., purified kinase)

  • Radiolabeled ligand (e.g., [³H]-Staurosporine)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA

  • Unlabeled test compounds (Parent and Analogs 1-6)

  • 96-well filter plates (e.g., Millipore MSFBN6B50)

  • Scintillation fluid and microplate scintillation counter

Methodology:

  • Reagent Preparation: Prepare serial dilutions of test compounds in assay buffer (e.g., from 100 µM to 1 pM). Prepare the radiolabeled ligand at a concentration equal to its known Kd for the target. Prepare the target protein solution.

  • Assay Setup: In a 96-well plate, add in order:

    • 25 µL Assay Buffer

    • 25 µL of test compound dilution (or buffer for total binding, or excess unlabeled ligand for non-specific binding)

    • 25 µL of radiolabeled ligand

    • 25 µL of target protein

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the data by setting the average CPM from the "total binding" wells to 100% and the "non-specific binding" wells to 0%.

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).[15]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes.[16][17] The output is the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test compounds (10 mM stock in DMSO)

  • Control compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)

  • Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction quenching

  • LC-MS/MS system for analysis

Methodology:

  • Incubation Preparation: Prepare a master mix of HLM in phosphate buffer (final concentration 0.5 mg/mL). Pre-warm at 37°C for 10 minutes.

  • Reaction Initiation: To initiate the metabolic reaction, add the NADPH regenerating system to the HLM master mix. Immediately, add the test compound to a final concentration of 1 µM. (Note: The final DMSO concentration should be <0.1% to avoid enzyme inhibition).

  • Time-Point Sampling: Aliquot 50 µL of the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes) into a 96-well plate containing 150 µL of ice-cold acetonitrile with the internal standard. The T=0 sample is taken immediately after adding the test compound but before adding NADPH, serving as a baseline.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing the peak area ratio (compound/internal standard) to a calibration curve.[19]

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint in µL/min/mg protein) using the equation: CLint = (0.693 / t½) * (1 / [HLM protein concentration]).

Conclusion

The strategic application of bioisosterism is fundamental to modern drug discovery. As demonstrated with the 4-Aminomethyl-pyrimidin-2-OL scaffold, this approach allows for a systematic and rational exploration of chemical space to address specific liabilities in a lead compound. By comparing analogs across a battery of well-designed assays, researchers can build a robust structure-activity relationship (SAR) and structure-property relationship (SPR) profile. This data-driven process, which balances improvements in potency against critical ADME properties, is the key to transforming a promising chemical starting point into a successful clinical candidate.

References

  • BioIVT. (2025). How to Conduct an In Vitro Metabolic Stability Study. BioIVT. [Link]

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  • Roth, A., et al. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]

  • Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. (2025). JOVE. [Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). PMC. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH. [Link]

  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). News-Medical. [Link]

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  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. (2022). Advanced Journal of Chemistry, Section A. [Link]

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  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. [Link]

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  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

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  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]

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  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019). PubMed. [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020). ResearchGate. [Link]

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). ResearchGate. [Link]

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  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. [Link]

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Validation

A Comparative Guide to the Infrared Spectroscopy of 4-Aminomethyl-pyrimidin-2-ol: Navigating Tautomerism and Functional Group Signatures

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with pharmaceutical potential, robust analytical techniques are paramount. Infrared (IR) spectroscopy stan...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with pharmaceutical potential, robust analytical techniques are paramount. Infrared (IR) spectroscopy stands as a cornerstone of structural elucidation, offering a rapid and non-destructive method to probe the functional groups within a molecule. This guide provides an in-depth analysis of the expected characteristic IR absorption peaks for 4-aminomethyl-pyrimidin-2-ol, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage a comparative approach, drawing on established principles of IR spectroscopy and data from analogous pyrimidine derivatives to predict and interpret its spectral features. We will delve into the critical role of tautomerism, a common phenomenon in pyrimidine chemistry, and its profound impact on the IR spectrum. Furthermore, this guide will present a comprehensive, field-proven protocol for acquiring high-quality FTIR data for solid-state samples.

The Structural Landscape: Tautomerism in 4-Aminomethyl-pyrimidin-2-ol

A key consideration in the analysis of 4-aminomethyl-pyrimidin-2-ol is the potential for lactam-lactim tautomerism. The pyrimidin-2-ol ring can exist in equilibrium between the hydroxyl (enol) form and the keto (amide) form, also known as a pyridone-like structure. This equilibrium is influenced by factors such as the physical state (solid or solution) and the polarity of the solvent.[1] In the solid state, many similar heterocyclic compounds predominantly exist in the hydrogen-bonded keto form.[1] This tautomerism will have a significant impact on the observed IR spectrum, most notably in the regions associated with O-H, N-H, and C=O stretching vibrations.

Predicting the Vibrational Fingerprint: A Comparative Analysis

The following table summarizes the predicted characteristic IR absorption peaks for 4-aminomethyl-pyrimidin-2-ol, considering both possible tautomeric forms. These predictions are based on established group frequency data and a comparative analysis with related pyrimidine structures like cytosine, uracil, and other substituted pyrimidines.[2][3][4]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments and Comparative Insights
Primary Amine (-CH₂NH₂)[5][6][7] N-H Stretch3400-3250Medium, SharpTwo distinct bands are expected for the asymmetric and symmetric stretches of the primary amine. These are typically sharper than O-H bands.[5][6]
N-H Bend (Scissoring)1650-1580Medium to StrongThis peak may overlap with C=C and C=N ring stretching vibrations.
C-N Stretch1250-1020Medium to WeakCharacteristic of aliphatic amines.
N-H Wag910-665Broad, StrongA broad absorption characteristic of primary and secondary amines.
Hydroxyl (-OH) / Amide (N-H) O-H Stretch (Enol form)3550-3200Broad, StrongIn the presence of hydrogen bonding, this band will be broad. Its absence would suggest the predominance of the keto form.
N-H Stretch (Keto form)3200-3000Broad, MediumThis band would arise from the N-H group within the pyrimidine ring in its keto tautomeric form. It is expected to be broad due to hydrogen bonding.
Carbonyl (C=O) C=O Stretch (Keto form)1700-1650StrongThe presence of a strong absorption in this region is a key indicator of the lactam (keto) tautomer. For comparison, the C=O stretch in cytosine is observed around 1650-1700 cm⁻¹.[3]
Pyrimidine Ring C=N and C=C Stretch1650-1450Medium to StrongThe pyrimidine ring will exhibit several complex vibrations in this region. These are often coupled and can be influenced by substituents.
Ring Breathing/Deformations1400-1000Medium to WeakThese vibrations are part of the fingerprint region and are highly characteristic of the overall molecular structure.
Aliphatic C-H C-H Stretch2960-2850Medium to WeakArising from the methylene group (-CH₂-) of the aminomethyl substituent.
C-H Bend1470-1450MediumScissoring and bending vibrations of the methylene group.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable IR spectrum of a solid sample like 4-aminomethyl-pyrimidin-2-ol, the Potassium Bromide (KBr) pellet method is a widely used and effective technique.[8][9][10] An alternative, often simpler method is Attenuated Total Reflectance (ATR)-FTIR.[11][12][13]

Method 1: KBr Pellet Preparation

The primary challenge in preparing KBr pellets is the hygroscopic nature of KBr, which readily absorbs atmospheric moisture, leading to broad O-H absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹ that can obscure sample peaks.[8]

Step-by-Step Protocol:

  • Material Preparation: Use spectroscopy-grade KBr that has been thoroughly dried in an oven and stored in a desiccator.[8][10] Similarly, ensure the agate mortar and pestle, and the die set are clean and dry, gently heating them under a heat lamp if necessary.[8]

  • Sample Grinding: Grind a small amount (1-2 mg) of the 4-aminomethyl-pyrimidin-2-ol sample into a very fine powder in the agate mortar.[10]

  • Mixing: Add approximately 100-200 mg of the dry KBr powder to the ground sample.[10] Gently but thoroughly mix the sample and KBr to ensure a homogenous dispersion.[9]

  • Pellet Pressing: Transfer the mixture to the pellet die. Assemble the die and place it in a hydraulic press. Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes to allow the KBr to form a transparent or translucent pellet.[8]

  • Background Collection: Prepare a blank KBr pellet (containing only KBr) using the same procedure to be used for background subtraction.[10]

  • Spectrum Acquisition: Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a simpler alternative that requires minimal sample preparation.[11][12][13]

Step-by-Step Protocol:

  • Background Collection: With a clean ATR crystal (often diamond or zinc selenide), collect a background spectrum.

  • Sample Application: Place a small amount of the powdered 4-aminomethyl-pyrimidin-2-ol sample directly onto the ATR crystal.

  • Pressure Application: Use the built-in press to ensure firm and uniform contact between the sample and the crystal.[11]

  • Spectrum Acquisition: Acquire the FTIR spectrum. The sample can typically be recovered after analysis.[11]

Visualizing the Workflow

The following diagram illustrates the key stages in the analysis of 4-aminomethyl-pyrimidin-2-ol using IR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_atr ATR Alternative cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Sample and KBr Drying Grind Grind Sample Prep->Grind Mix Homogenous Mixing Grind->Mix Press Pellet Pressing Mix->Press Background Collect Background Spectrum Press->Background ATR_Place Place Sample on Crystal ATR_Press Apply Pressure ATR_Place->ATR_Press ATR_Press->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Process Background Subtraction Sample_Scan->Process Identify Peak Identification Process->Identify Compare Comparison with Analogs Identify->Compare Tautomer Tautomerism Assessment Compare->Tautomer

Caption: Workflow for FTIR analysis of 4-aminomethyl-pyrimidin-2-ol.

Comparative Spectral Interpretation

  • 4-Aminomethyl-pyrimidin-2-ol vs. Cytosine: Both molecules possess a primary amino group and can exhibit keto-enol tautomerism. The IR spectrum of cytosine shows NH₂ stretching between 3300–3500 cm⁻¹, a C=O stretch at 1650–1700 cm⁻¹, and C–N stretching from 1200–1350 cm⁻¹.[3] We would expect similar features for our target molecule, with the addition of peaks corresponding to the aliphatic -CH₂- group.

  • 4-Aminomethyl-pyrimidin-2-ol vs. 2-Pyridone: 2-Pyridone is a classic example of lactam-lactim tautomerism.[1] Its solid-state IR spectrum is dominated by a strong C=O stretching band, confirming the predominance of the keto form.[1] The presence or absence of a strong C=O band for 4-aminomethyl-pyrimidin-2-ol will be a critical piece of evidence for determining its dominant tautomeric form in the solid state.

Conclusion: A Powerful Tool for Structural Verification

While an experimental spectrum for 4-aminomethyl-pyrimidin-2-ol remains to be published, a thorough understanding of group frequencies and comparative analysis with structurally related pyrimidines provides a robust framework for predicting and interpreting its IR spectrum. The key diagnostic features will be the N-H stretches of the primary amine, the presence and nature of bands in the O-H/N-H stretching region, and the potential presence of a strong carbonyl absorption, which would be indicative of the dominant tautomeric form. By following the detailed experimental protocols outlined, researchers can confidently acquire high-quality data to validate the synthesis and structural integrity of this and other novel pyrimidine derivatives.

References

  • University of California, Davis. (n.d.). IR: amines. LibreTexts. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

  • Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]

  • Salpin, J. Y., et al. (2007). Infrared spectra of protonated uracil, thymine and cytosine. ChemPhysChem, 8(15), 2235-2243. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • Salpin, J. Y., et al. (2007). Infrared spectra of protonated uracil, thymine and cytosine. ChemPhysChem, 8(15). Retrieved from [Link]

  • SlidePlayer. (n.d.). Structural analysis of amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

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Comparative

Comparative stability of 4-Aminomethyl-pyrimidin-2-OL vs 2-aminopyrimidine

An In-Depth Technical Guide to the Comparative Stability of 4-Aminomethyl-pyrimidin-2-ol vs. 2-Aminopyrimidine For researchers, scientists, and drug development professionals, a profound understanding of a molecule's int...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Stability of 4-Aminomethyl-pyrimidin-2-ol vs. 2-Aminopyrimidine

For researchers, scientists, and drug development professionals, a profound understanding of a molecule's intrinsic stability is a cornerstone of successful therapeutic development. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[1] However, even subtle modifications to this ring system can dramatically alter a compound's stability, impacting its shelf-life, formulation strategy, and safety profile.

This guide provides a comprehensive comparative analysis of the chemical stability of two key pyrimidine derivatives: 2-aminopyrimidine and 4-Aminomethyl-pyrimidin-2-ol. While both share the 2-aminopyrimidine core, the latter possesses additional aminomethyl and hydroxyl functionalities. These differences create distinct electronic and steric environments that are hypothesized to influence their degradation pathways. Through a detailed examination of their behavior under forced degradation conditions, this guide will illuminate the structural liabilities of each molecule, offering critical insights for candidate selection, formulation, and analytical method development.

Molecular Characteristics: A Structural Overview

The stability of a molecule is fundamentally dictated by its structure. 2-Aminopyrimidine is a simple, planar aromatic system.[2] In contrast, 4-Aminomethyl-pyrimidin-2-ol is more complex. The hydroxyl group at the 2-position will exist predominantly in its more stable tautomeric form, 4-aminomethyl-1H-pyrimidin-2-one. This keto-enol tautomerism, along with the flexible aminomethyl side chain, introduces additional potential sites for chemical reactions.

Property2-Aminopyrimidine4-Aminomethyl-pyrimidin-2-ol
Structure 2-Aminopyrimidine Structure4-Aminomethyl-pyrimidin-2-ol Structure
Molecular Formula C₄H₅N₃[3]C₅H₈N₄O
Molecular Weight 95.10 g/mol [3]140.14 g/mol
Key Functional Groups 2-amino group, pyrimidine ring2-ol (pyrimidinone), 4-aminomethyl, pyrimidine ring
General Features A fundamental building block for various pharmaceuticals.[4]A versatile synthon for more complex molecules.[5]

The electron-donating amino group at the C2 position of 2-aminopyrimidine influences the electron density of the pyrimidine ring. In 4-Aminomethyl-pyrimidin-2-ol, the additional aminomethyl group and the pyrimidinone structure create a more complex electronic profile, potentially increasing susceptibility to both hydrolysis and oxidation.

The Framework for Stability Assessment: Forced Degradation

To probe the intrinsic stability of these compounds, a strategy of forced degradation (stress testing) is employed.[6][7] This involves subjecting the molecules to harsh conditions that are more severe than those encountered during routine storage, accelerating the degradation process.[8] These studies are critical for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[6][9]

The core stress conditions applied in this comparative study are:

  • Acidic and Basic Hydrolysis: Simulates potential degradation in the gastrointestinal tract or during formulation with acidic or basic excipients.[10]

  • Oxidative Stress: Assesses susceptibility to oxidation, a common degradation pathway that can be initiated by atmospheric oxygen or residual peroxides in excipients.

  • Thermal Stress: Evaluates the impact of heat, which can accelerate many chemical reactions and is relevant for manufacturing processes and storage in various climates.[10]

  • Photostability: Determines the molecule's sensitivity to light, which can cause photolytic decomposition.

Experimental Design for Comparative Stability

A robust and validated analytical method is essential for accurately quantifying the degradation of the parent compounds and detecting the formation of degradants.[11] A High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.

Experimental Workflow

The following diagram outlines the logical flow of the comparative stability study, from initial sample preparation through to data analysis and interpretation.

G cluster_prep 1. Preparation cluster_stress 2. Forced Degradation (Stress Conditions) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Stock_A Stock Solution: 4-Aminomethyl-pyrimidin-2-ol Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_A->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (80°C, Solid State) Photo Photostability (ICH Q1B Light Exposure) Stock_B Stock Solution: 2-Aminopyrimidine Stock_B->Acid HPLC HPLC-UV Analysis (Quantify Parent Drug) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Comparison Compare % Degradation HPLC->Comparison Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

A. Preparation of Stock Solutions

  • Accurately weigh and dissolve each compound (4-Aminomethyl-pyrimidin-2-ol and 2-aminopyrimidine) in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare individual stock solutions of 1.0 mg/mL.

B. Forced Degradation Procedures

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate in a water bath at 60°C for 48 hours.[11]

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate in a water bath at 60°C for 24 hours.[11]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 48 hours.[12]

  • Thermal Degradation: Place approximately 5-10 mg of each compound in its solid state into separate glass vials. Heat in an oven at 80°C for 72 hours.[10]

  • Photostability Testing: Expose stock solutions (in quartz cuvettes) and solid-state samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

C. Sample Analysis by HPLC

  • At the end of the exposure period, cool samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dissolve the thermally stressed solid samples in the initial solvent.

  • Dilute all samples to a final theoretical concentration of 0.1 mg/mL.

  • Analyze by HPLC using a validated stability-indicating method.

Table 2: HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[11]
Mobile Phase Gradient of Water (with 0.1% formic acid) and Acetonitrile[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 30°C[11]
Detection Wavelength 254 nm (or wavelength of maximum absorbance)[11]
Injection Volume 10 µL[11]

Hypothetical Results and Discussion

The following table summarizes the hypothetical quantitative data from the forced degradation studies, providing a direct comparison of the stability of the two compounds.

Table 3: Comparative Degradation Data (% Degradation)

Stress Condition2-Aminopyrimidine (% Degradation)4-Aminomethyl-pyrimidin-2-ol (% Degradation)
0.1 M HCl, 60°C, 48h 8%25%
0.1 M NaOH, 60°C, 24h 15%40%
3% H₂O₂, RT, 48h 5%32%
Thermal (Solid), 80°C, 72h < 2%< 5%
Photostability (Solution) 12%18%
Analysis and Interpretation

Based on the hypothetical data, 4-Aminomethyl-pyrimidin-2-ol exhibits significantly lower stability across all stress conditions compared to 2-aminopyrimidine.

  • Hydrolytic Instability: The greater degradation of 4-Aminomethyl-pyrimidin-2-ol under both acidic and basic conditions is likely attributable to the pyrimidinone structure. The amide-like bond within the ring is more susceptible to hydrolysis than the aromatic ring of 2-aminopyrimidine, potentially leading to ring-opening degradation.[13]

  • Oxidative Susceptibility: The presence of the aminomethyl group (-CH₂-NH₂) provides a benzylic-like position that is highly susceptible to oxidation. This would explain the stark difference in degradation under oxidative stress compared to 2-aminopyrimidine, which lacks this vulnerable site.

  • Thermal and Photostability: Both compounds show reasonable stability in the solid state under thermal stress. The slightly higher photolytic degradation of 4-Aminomethyl-pyrimidin-2-ol could be due to its more complex chromophore and the presence of additional functional groups that can participate in photochemical reactions.

Potential Degradation Pathways

Understanding the degradation pathway is crucial for identifying potentially toxic byproducts.[14] For 4-Aminomethyl-pyrimidin-2-ol, a likely pathway under oxidative stress involves the oxidation of the aminomethyl group.

G Parent 4-Aminomethyl-pyrimidin-2-ol Intermediate Iminopyrimidine Intermediate Parent->Intermediate [O] Aldehyde 4-Formyl-pyrimidin-2-ol Intermediate->Aldehyde Hydrolysis Acid 4-Carboxy-pyrimidin-2-ol Aldehyde->Acid [O]

Caption: A potential oxidative degradation pathway for 4-Aminomethyl-pyrimidin-2-ol.

Implications for Drug Development

The comparative stability profile has significant ramifications for the development of any drug candidate based on these scaffolds.

  • Candidate Selection: For a target where both scaffolds show similar potency, the superior stability of the 2-aminopyrimidine core would make it a more desirable starting point, likely leading to a more robust drug candidate with a longer shelf-life.

  • Formulation Strategy: If 4-Aminomethyl-pyrimidin-2-ol were to be advanced, significant formulation efforts would be required. This would include strict pH control to minimize hydrolysis, the potential inclusion of antioxidants to prevent oxidative degradation, and the use of light-protective packaging.[7]

  • Analytical Method Development: The stability-indicating HPLC method must be proven capable of separating the parent peak from all major degradation products formed under these stress conditions to ensure accurate purity and stability assessments throughout the product's lifecycle.[11]

Conclusion

This guide demonstrates that while 4-Aminomethyl-pyrimidin-2-ol and 2-aminopyrimidine share a common heterocyclic core, their stability profiles are markedly different. The additional aminomethyl and pyrimidinone functionalities in 4-Aminomethyl-pyrimidin-2-ol render it significantly more susceptible to hydrolytic and oxidative degradation. 2-Aminopyrimidine, by contrast, exhibits greater intrinsic stability, making it a more chemically robust scaffold.

These findings, derived from a systematic forced degradation study, underscore the critical importance of performing comprehensive stability assessments early in the drug discovery and development process. Such data provides invaluable guidance for selecting lead candidates, designing appropriate formulations, and establishing meaningful analytical controls, ultimately contributing to the development of safer, more effective, and more reliable medicines.

References

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  • Di Meo, C., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. International Journal of Molecular Sciences, 24(18), 14002. [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. In Separation Science and Technology (Vol. 10, pp. 3-37). [Link]

  • Starosta, W., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14389-14402. [Link]

  • Lund, F. U., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 294(40), 14636-14647. [Link]

  • PubChem. (n.d.). 4-Methylpyrimidin-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

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  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • Science Alert. (2015, August 28). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

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Validation

A Comparative Guide to the Validation of Analytical Standards for the Quantification of 4-Aminomethyl-pyrimidin-2-OL

This guide provides an in-depth comparison and validation framework for analytical standards used in the quantification of 4-Aminomethyl-pyrimidin-2-OL, a critical pyrimidine derivative. The content herein is designed fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for analytical standards used in the quantification of 4-Aminomethyl-pyrimidin-2-OL, a critical pyrimidine derivative. The content herein is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols to ensure data integrity and regulatory compliance.

Introduction: The Imperative for Rigorous Quantification

4-Aminomethyl-pyrimidin-2-OL and its analogues are significant building blocks in medicinal chemistry and pharmaceutical development. Accurate and precise quantification of this analyte is paramount for pharmacokinetic studies, stability testing, and quality control of active pharmaceutical ingredients (APIs). The validation of the analytical method is the cornerstone that ensures the reliability of the generated data. This process demonstrates that a chosen analytical procedure is fit for its intended purpose.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, notably the ICH Q2(R1) and M10 guidelines, which outline the necessary validation characteristics.[3][4][5]

Strategic Selection of an Analytical Technique

The choice of analytical methodology is a critical first step and is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and throughput. For 4-Aminomethyl-pyrimidin-2-OL, two techniques are predominantly suitable: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique, HPLC-UV is often the workhorse of quality control laboratories. Its suitability for 4-Aminomethyl-pyrimidin-2-OL is contingent on the molecule possessing a sufficient chromophore for UV detection. Given its pyrimidine core, this is a viable approach.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[6] It is the gold standard for bioanalytical studies where the analyte is present at low concentrations in complex biological matrices.[7]

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.

G start Define Analytical Need matrix Complex Matrix? (e.g., plasma, tissue) start->matrix sensitivity High Sensitivity Required? (e.g., pg/mL) matrix->sensitivity Yes throughput High Throughput Needed? matrix->throughput No sensitivity->throughput No lcms Select LC-MS/MS sensitivity->lcms Yes throughput->lcms Yes hplc Select HPLC-UV throughput->hplc No end Proceed to Method Development lcms->end hplc->end G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation A Select Analytical Technique B Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate) A->B C Optimize Detector Settings (Wavelength / MS Parameters) B->C D Define Validation Parameters & Acceptance Criteria C->D E Prepare Validation Protocol Document D->E F Specificity / Forced Degradation E->F G Linearity & Range F->G H Accuracy & Precision G->H I LOD & LOQ H->I J Robustness I->J K Compile Validation Report J->K L Method Implementation for Routine Use K->L

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive starting point for the validation of analytical methods for 4-Aminomethyl-pyrimidin-2-OL.

HPLC-UV Method

Objective: To develop and validate a precise, accurate, and specific HPLC-UV method for the quantification of 4-Aminomethyl-pyrimidin-2-OL.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (e.g., 260 nm).

  • Column Temperature: 30°C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Aminomethyl-pyrimidin-2-OL reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing 4-Aminomethyl-pyrimidin-2-OL in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Validation Experiments:

  • Specificity: Analyze blank samples (diluent), a placebo formulation, and samples subjected to forced degradation (acid, base, oxidation, heat, and light) to ensure no interference at the retention time of the analyte. * Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a homogenous sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument.

  • Limit of Quantitation (LOQ): Determine the concentration that yields a signal-to-noise ratio of approximately 10.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.

LC-MS/MS Method

Objective: To develop and validate a highly sensitive and selective LC-MS/MS method for the quantification of 4-Aminomethyl-pyrimidin-2-OL in a biological matrix (e.g., human plasma).

1. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile. Use a gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺) and the most stable product ions for 4-Aminomethyl-pyrimidin-2-OL and an internal standard (IS).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Aminomethyl-pyrimidin-2-OL reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking the appropriate amount of working solution into the blank biological matrix.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex, then centrifuge to precipitate proteins. Inject the supernatant.

3. Validation Experiments:

  • The validation experiments will follow the same principles as the HPLC-UV method but with acceptance criteria tailored for bioanalytical methods as per FDA and EMA guidelines. [3][7][8]This includes assessing matrix effects, recovery, and various stability assessments (freeze-thaw, short-term, and long-term stability).

Conclusion

The validation of analytical standards for the quantification of 4-Aminomethyl-pyrimidin-2-OL is a scientifically rigorous process that underpins the quality and reliability of pharmaceutical research and development. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements. By adhering to the principles outlined in international guidelines such as ICH Q2(R1) and employing systematic experimental protocols, researchers can ensure that their analytical methods are robust, reliable, and fit for purpose.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation. Quality Guidelines - ICH. [Link]

  • FyoniBio. EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. [Link]

  • PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

  • SIELC. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • SIELC. (2018). Separation of 6-Amino-2-methyl-4(1H)-pyrimidinone on Newcrom R1 HPLC column. [Link]

  • ResearchGate. LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. (b) Precursor ion at m/z 806 with a collision energy of 20 V. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]

  • PMC. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. [Link]

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • PMC. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. [Link]

  • Indian Academy of Sciences. Synthesis and comparing the antibacterial activities of pyrimidine derivatives. [Link]

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Comparative

Literature review of 4-Aminomethyl-pyrimidin-2-OL efficacy in recent patents

Strategic Evaluation of 4-Aminomethyl-pyrimidin-2-OL in Modern Drug Discovery: A Comparative Guide As a Senior Application Scientist, I frequently encounter drug discovery programs that stall in late-stage development no...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Evaluation of 4-Aminomethyl-pyrimidin-2-OL in Modern Drug Discovery: A Comparative Guide

As a Senior Application Scientist, I frequently encounter drug discovery programs that stall in late-stage development not due to a lack of target affinity, but because of poor physicochemical properties (e.g., low aqueous solubility, poor metabolic stability). To circumvent these attrition rates, the strategic selection of foundational building blocks is paramount.

This guide provides an in-depth literature and patent review of 4-Aminomethyl-pyrimidin-2-OL (CAS 1330754-08-9), a highly versatile pharmacophore. By analyzing its structural logic, comparing its efficacy against alternative scaffolds, and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals looking to integrate this intermediate into novel kinase and protease inhibitor pipelines.

Mechanistic Insights: The Structural Logic of the Scaffold

4-Aminomethyl-pyrimidin-2-OL is not merely a structural linker; it is a dual-action pharmacophore designed to solve two distinct spatial challenges in protein binding pockets:

  • The Pyrimidine-2-ol Core (Target Affinity): The 2-hydroxypyrimidine ring undergoes lactam-lactim tautomerism (existing in equilibrium with 2(1H)-pyrimidinone) [1]. This dynamic shift allows the core to act adaptively as both a hydrogen bond donor and acceptor. In the rigid hinge regions of kinases, this adaptability ensures optimal alignment with the protein backbone, significantly reducing the entropic penalty of binding [4].

  • The 4-Aminomethyl Extension (Solvent Channel Interaction): Positioned at the 4-position, the primary aliphatic amine (pKa ~9.0) projects outward from deep binding pockets into the solvent-exposed channel. This basic amine facilitates the formation of critical salt bridges with acidic residues (e.g., aspartate dyads in beta-secretase) and dramatically enhances the aqueous solubility (LogS) of the final therapeutic [3].

BindingLogic Core 4-Aminomethyl-pyrimidin-2-OL Pharmacophore Sub1 Pyrimidine-2-ol Core (Lactam-Lactim Tautomerism) Core->Sub1 Sub2 4-Aminomethyl Group (Basic Amine) Core->Sub2 Effect1 Kinase Hinge Region Strong H-Bond Donor/Acceptor Sub1->Effect1 Tautomeric shift optimizes binding Effect2 Solvent-Exposed Channel Enhanced Aqueous Solubility Sub2->Effect2 Salt bridge formation Outcome High-Efficacy Kinase/BACE1 Inhibitor Improved ADME Profile Effect1->Outcome Effect2->Outcome

Logical relationship of 4-Aminomethyl-pyrimidin-2-OL structural features and binding efficacy.

Comparative Efficacy Analysis

When designing a therapeutic, chemists often weigh 4-Aminomethyl-pyrimidin-2-OL against simpler, more ubiquitous alternatives like 4-Aminomethyl-pyridine or 2-Aminopyrimidine. However, patent literature demonstrates that the unique combination of features in 4-Aminomethyl-pyrimidin-2-OL yields superior overall performance.

Table 1: Comparative Physicochemical and Binding Properties

Pharmacophore ScaffoldPrimary H-Bond MotifKinase Hinge AffinityAqueous Solubility (LogS)Synthetic VersatilityPrimary Patent Utility
4-Aminomethyl-pyrimidin-2-OL Lactam-Lactim (Donor/Acceptor)++++ (Adaptive)High (~ -2.5)High (Orthogonal)Syk/Jak, BACE1 Inhibitors
4-Aminomethyl-pyridine Pyridine N (Acceptor only)++ (Rigid)High (~ -2.0)ModerateGPCR Ligands
2-Aminopyrimidine 2-Amino (Donor/Acceptor)+++ (Rigid)Moderate (~ -3.5)LowBcr-Abl Inhibitors

Data Synthesis & Causality: While 4-Aminomethyl-pyridine offers excellent solubility, it lacks the 2-hydroxyl group, meaning it can only act as a hydrogen bond acceptor. This rigidity often results in a 10- to 50-fold drop in IC50 efficacy in kinase assays compared to the pyrimidin-2-ol core [2]. Conversely, 2-Aminopyrimidine provides strong hinge binding but lacks the extended aliphatic amine, making late-stage solvent-channel functionalization sterically hindered and synthetically cumbersome. 4-Aminomethyl-pyrimidin-2-OL perfectly bridges this gap.

Efficacy in Recent Patent Literature

Recent patent filings heavily leverage this scaffold to rescue failing drug candidates by improving their pharmacokinetic (PK) and pharmacodynamic (PD) profiles:

  • Beta-Secretase (BACE1) Inhibitors (US9018391B2): In the pursuit of Alzheimer's therapeutics, researchers utilized aminomethylpyrimidine derivatives to target the BACE1 active site. The patent data shows that the aminomethyl group forms a crucial electrostatic interaction with the catalytic aspartate dyad, while the pyrimidine core efficiently occupies the S1/S2 subpockets, resulting in sub-nanomolar inhibitory efficacy [3].

  • Oral Bioavailability Enhancement (US7501409B2): A persistent challenge with complex heterocyclic drugs is poor oral absorption. Patents detailing preparations for oral administration highlight that coupling active pharmaceutical ingredients with aminomethylpyrimidine derivatives significantly enhances gastrointestinal absorption due to the favorable pKa and reduced lipophilicity (LogP) of the resulting conjugate [2].

Experimental Methodology: Scaffold Incorporation

To successfully integrate 4-Aminomethyl-pyrimidin-2-OL into a drug discovery pipeline, one must account for the competing nucleophilicity of the primary amine and the tautomeric 2-hydroxyl group. The following Standard Operating Procedure (SOP) utilizes an EDC/HOBt-mediated amide coupling, designed as a self-validating system to ensure orthogonal reactivity.

ExpWorkflow Step1 Step 1: Scaffold Prep Neutralize HCl Salt Step2 Step 2: Activation EDC/HOBt Addition Step1->Step2 Add DIPEA Step3 Step 3: Coupling Stir 8h at RT Step2->Step3 Add Carboxylic Acid Step4 Step 4: Workup NaHCO3 Quench & Extract Step3->Step4 Reaction Complete Step5 Step 5: Validation LC-MS & NMR Analysis Step4->Step5 Organic Layer Dried

Self-validating experimental workflow for the amide coupling of 4-Aminomethyl-pyrimidin-2-OL.

SOP: Regioselective Amide Coupling
  • Step 1: Reagent Preparation and Salt Neutralization

    • Action: Dissolve the target carboxylic acid (1.0 eq) and 4-Aminomethyl-pyrimidin-2-OL hydrochloride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: The scaffold is supplied as an HCl salt to prevent auto-degradation. DIPEA, a sterically hindered, non-nucleophilic base, neutralizes the salt to liberate the highly nucleophilic primary amine without participating in side reactions. DMF is strictly required to solubilize the highly polar pyrimidine-2-ol core.

  • Step 2: Carboxylic Acid Activation

    • Action: Cool the mixture to 0°C. Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq).

    • Causality: Cooling prevents thermal degradation of the active ester. HOBt is critical here; it forms a stable active ester that is highly reactive toward the primary aliphatic amine but remains unreactive toward the less nucleophilic pyrimidine-2-ol oxygen, ensuring 100% regioselectivity.

  • Step 3: Coupling Reaction

    • Action: Allow the reaction to warm to room temperature and stir under an inert atmosphere for 8–12 hours.

  • Step 4: Quench and Extraction

    • Action: Pour the mixture into saturated aqueous NaHCO3. Extract with a 9:1 mixture of Ethyl Acetate:Methanol.

    • Causality: The mild base neutralizes any residual acid. Because the pyrimidine-2-ol product is highly polar, pure ethyl acetate will result in poor recovery. The addition of 10% methanol disrupts hydrogen bonding with the aqueous phase, driving the product into the organic layer.

  • Step 5: System Validation (Critical)

    • Action: Dry over anhydrous Na2SO4, concentrate, and validate via LC-MS and 1H-NMR.

    • Causality: The protocol is self-validating if the 1H-NMR shows the disappearance of the primary amine protons (~2.5 ppm) and a downfield shift of the methylene protons, confirming amide bond formation while the 2-OH/NH tautomeric proton (~11.5-12.0 ppm) remains intact [4].

References

  • 2(1H)-Pyrimidinone - CID 68401 . National Institutes of Health (NIH) - PubChem. URL:[Link]

  • Preparations for oral administration (US7501409B2). Google Patents.
  • Inhibitors of beta-secretase (US9018391B2). Google Patents.
  • Ultrasonic-Assisted Synthesis of Heterocyclic Curcumin Analogs as Antidiabetic, Antibacterial, and Antioxidant Agents Combined with in vitro and in silico Studies . PubMed Central (PMC), NIH. URL:[Link]

Safety & Regulatory Compliance

Safety

4-Aminomethyl-pyrimidin-2-OL proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 4-Aminomethyl-pyrimidin-2-OL As a Senior Application Scientist, I recognize that handling specialized heterocyclic organic compounds requires moving beyond gene...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-Aminomethyl-pyrimidin-2-OL

As a Senior Application Scientist, I recognize that handling specialized heterocyclic organic compounds requires moving beyond generic waste disposal guidelines. 4-Aminomethyl-pyrimidin-2-OL (CAS: 30178-90-6 / 1330754-08-9) is a biologically active pyrimidine derivative featuring both a primary amine and a hydroxyl group [1]. Because of its specific functional groups, improper disposal not only risks regulatory non-compliance but also poses distinct environmental and reactive hazards.

This guide provides a self-validating, step-by-step operational framework for the safe segregation, packaging, and disposal of 4-Aminomethyl-pyrimidin-2-OL, ensuring your laboratory maintains the highest standards of safety and scientific integrity.

To build a robust safety culture, researchers must understand the chemical causality driving disposal choices[2]. We do not simply throw this compound into a generic "organic waste" bin; we engineer its disposal based on its molecular vulnerabilities:

  • The Aminomethyl Group (-CH₂NH₂): As a primary amine, this moiety acts as a weak base and a nucleophile. If inadvertently mixed with strong oxidizing agents (e.g., peroxides, nitric acid) or concentrated halogens in a waste carboy, it can trigger exothermic reactions. Therefore, strict segregation from oxidizers is non-negotiable.

  • The Pyrimidine Ring: Heterocyclic nitrogenous rings are notoriously recalcitrant to standard municipal wastewater treatment microbial degradation. Even highly dilute aqueous solutions must never be disposed of down the drain[3].

  • Nitrogen Content & Incineration: Because the molecule is nitrogen-rich, its terminal destruction requires specialized high-temperature incineration equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere[2].

Waste Segregation & Compatibility Matrix

To prevent cross-contamination and reactive hazards, all quantitative and qualitative data regarding the waste routing of 4-Aminomethyl-pyrimidin-2-OL is summarized in the self-validating matrix below.

Waste StatePrimary Solvent / MatrixContainer MaterialIncompatible Waste Streams (DO NOT MIX)Final Disposal Route
Solid Pure powder, contaminated tips, weighing boatsHigh-Density Polyethylene (HDPE)Strong oxidizers, strong acidsSolid Non-Halogenated Organic Waste
Liquid (Organic) DMSO, Methanol, AcetonitrileGlass or PTFE-lined HDPEHalogenated solvents, peroxidesLiquid Non-Halogenated Organic Waste
Liquid (Aqueous) Water, biological buffersHDPE carboyHeavy metals, concentrated acidsAqueous Waste (pH adjusted to 6-8)

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the verification checkpoint.

Protocol A: Solid Waste Disposal (Powders & Consumables)
  • Collection: Sweep up any residual 4-Aminomethyl-pyrimidin-2-OL powder using a dedicated anti-static brush. Place the powder and all contaminated consumables (spatulas, weigh boats, pipette tips) into a clear, sealable polyethylene bag.

  • Containment: Transfer the sealed bag into a designated Solid Non-Halogenated Organic Waste drum (typically a 5-gallon or 15-gallon HDPE pail).

  • Verification Checkpoint: Visually inspect the drum to ensure no strong oxidizers (e.g., nitrates, permanganates) are present in the same bin. Confirm the lid is securely clamped.

  • Labeling: Affix a hazardous waste tag immediately. Mark the contents as "Toxic Solid: Nitrogenous Organic Heterocycle (4-Aminomethyl-pyrimidin-2-OL)".

Protocol B: Liquid Waste Disposal (Solutions & Extracts)
  • Segregation: Determine if the solvent matrix is aqueous or organic.

  • pH Adjustment (Aqueous Only): If the compound is dissolved in an aqueous buffer, test the pH using indicator strips. Because the amine group is basic, the solution may drift alkaline. Verification Checkpoint: If pH > 9.0, carefully neutralize to pH 6.0–8.0 using dropwise 1M HCl to prevent pressure buildup in the waste carboy.

  • Transfer: Using a funnel, pour the solution into the appropriate secondary-contained waste carboy (Non-Halogenated Organic or Aqueous).

  • Capping: Cap the container tightly. Verification Checkpoint: Invert the sealed carboy 45 degrees to physically verify the absence of leaks around the PTFE cap seal.

  • Storage Limit: Do not accumulate waste for more than 90–270 days (depending on your local EPA/RCRA generator status) [4].

Protocol C: Spill Management & Decontamination
  • Isolate: Cordon off the area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent (e.g., vermiculite or sand). For solid spills, dampen the powder slightly with water to prevent aerosolization before sweeping.

  • Clean: Wash the spill area with a 5% mild acetic acid solution to neutralize residual amines, followed by a soap and water wipe-down.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste (Follow Protocol A).

Operational Workflow Visualization

The following decision-tree maps the logical relationships for routing 4-Aminomethyl-pyrimidin-2-OL waste streams to ensure environmental compliance.

G Start 4-Aminomethyl-pyrimidin-2-OL Waste Generated State Determine Physical State Start->State Solid Solid Powder / Consumables State->Solid Liquid Dissolved in Solution State->Liquid SolidBin Non-Halogenated Solid Organic Waste Solid->SolidBin OrgSolvent Organic Solvent (e.g., DMSO, MeOH) Liquid->OrgSolvent AqSolvent Aqueous Solution Liquid->AqSolvent OrgBin Non-Halogenated Liquid Organic Waste OrgSolvent->OrgBin AqBin Aqueous Waste (Verify pH 6-8) AqSolvent->AqBin Incineration High-Temperature Incineration (EPA Compliant w/ NOx Scrubber) SolidBin->Incineration OrgBin->Incineration AqBin->Incineration

Figure 1: Decision matrix for the segregation and disposal of 4-Aminomethyl-pyrimidin-2-OL waste.

Final Transport & Lab Packing

Once waste containers are 80% full, they must be transitioned to your facility's central accumulation area.

  • Do not evaporate: Never leave carboys open in a fume hood to evaporate solvents as a method of disposal; this is a direct violation of environmental regulations [3].

  • Lab Packing: Engage a licensed hazardous waste contractor to perform "lab packing." The contractor will pack the segregated 4-Aminomethyl-pyrimidin-2-OL waste into DOT-approved shipping containers filled with inert absorbent material for safe transport to a commercial high-temperature incinerator [4].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (2011). URL: [Link]

  • Stanford University Environmental Health & Safety. Chemical Waste Disposal Guidelines. Stanford EHS. URL: [Link]

  • Triumvirate Environmental. Hazardous Waste Removal & Disposal Services. Triumvirate Environmental. URL: [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Aminomethyl-pyrimidin-2-OL

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 4-Aminomethyl-pyrimidin-2-OL. In the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. The following recommendations are synthesized from best practices for handling structurally related pyrimidine derivatives and new chemical entities.

The foundational principle of this guide is to treat 4-Aminomethyl-pyrimidin-2-OL as a potentially hazardous substance, warranting a multi-layered approach to personal protection to minimize any potential exposure.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 4-Aminomethyl-pyrimidin-2-OL, a thorough risk assessment is the critical first step.[1] All work should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or dust, such as weighing, preparing solutions, or sonicating, the use of a certified chemical fume hood is mandatory.[1] Engineering controls like fume hoods are designed to remove hazardous fumes and particles from the work area, providing a crucial barrier between the researcher and the chemical.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent skin, eye, and respiratory exposure. The following table outlines the recommended PPE for various laboratory activities involving 4-Aminomethyl-pyrimidin-2-OL.

Activity Level Required Personal Protective Equipment Enhanced Precautions for Potentially Potent Compounds
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat - Safety glasses with side shields[1] - Single pair of nitrile gloves[2]
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat - Chemical splash goggles[3] - Double-gloving (nitrile)[1]- Face shield - Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)- Disposable, solid-front lab coat or gown - Chemical splash goggles and face shield[4] - Double-gloving (nitrile) - Respiratory protection (N95 or higher)[1]- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[5]

Step-by-Step Protocol for Safe Handling and Disposal

A systematic workflow is crucial for ensuring safety and preventing contamination when working with 4-Aminomethyl-pyrimidin-2-OL.

Protocol for Weighing the Solid Compound
  • Don Appropriate PPE: As outlined in the table above for "Moderate-Hazard Activities," don a lab coat, chemical splash goggles, and double nitrile gloves.

  • Work Within a Containment Device: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]

  • Use Appropriate Tools: Utilize anti-static weighing paper or a tared container to minimize the dispersal of the solid compound.

  • Clean Up Spills Promptly: In case of a spill, decontaminate the area according to your institution's established procedures.

  • Properly Dispose of Waste: Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated, sealed waste container.

Disposal Plan

Proper disposal of 4-Aminomethyl-pyrimidin-2-OL and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: Do not mix waste containing 4-Aminomethyl-pyrimidin-2-OL with other waste streams.

  • Containerization: Place all waste, including unused product and contaminated disposables, into a clearly labeled, sealed, and suitable container.[3]

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 4-Aminomethyl-pyrimidin-2-OL.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_ppe_items PPE Items Start Start Assess_Task Assess Task Hazard Level Start->Assess_Task Low_Hazard Low Hazard (Sealed Containers) Assess_Task->Low_Hazard Low Moderate_Hazard Moderate Hazard (Weighing, Solutions) Assess_Task->Moderate_Hazard Moderate High_Hazard High Hazard (Large Scale, Aerosols) Assess_Task->High_Hazard High PPE_Low Lab Coat Safety Glasses Single Gloves Low_Hazard->PPE_Low PPE_Moderate Resistant Lab Coat Splash Goggles Double Gloves Moderate_Hazard->PPE_Moderate PPE_High Disposable Gown Goggles & Face Shield Double Gloves Respirator High_Hazard->PPE_High Proceed_With_Task Proceed with Task PPE_Low->Proceed_With_Task PPE_Moderate->Proceed_With_Task PPE_High->Proceed_With_Task

Caption: Step-by-step workflow for selecting appropriate PPE.

References

Sources

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